Tropylium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
5376-03-4 |
|---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;bromide |
InChI |
InChI=1S/C7H7.BrH/c1-2-4-6-7-5-3-1;/h1-7H;1H/q+1;/p-1 |
InChI Key |
FNIGLEAGFVEWGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C[CH+]C=C1.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
The Tropylium Ion: A Case Study in Aromatic Stabilization by Hückel's Rule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tropylium ion (C₇H₇⁺), a seven-membered carbocation, stands as a classic textbook example of aromaticity in a non-benzenoid system. Its exceptional stability, a stark contrast to most carbocations, is a direct consequence of its electronic structure, which perfectly adheres to Hückel's rule. This guide provides a comprehensive technical overview of the theoretical underpinnings of the tropylium ion's stability, experimental evidence, and its applications, particularly in the realm of organic synthesis and catalysis.
Hückel's Rule: The Foundation of Aromaticity
In 1931, Erich Hückel formulated a set of criteria to predict the aromatic character of planar, cyclic, conjugated molecules.[1] According to Hückel's rule, a molecule is considered aromatic and possesses enhanced stability if it meets the following four conditions:[2][3][4]
-
Cyclic: The molecule must contain a ring of atoms.
-
Planar: All atoms in the ring must lie in the same plane to allow for effective overlap of p-orbitals.
-
Fully Conjugated: Every atom in the ring must have a p-orbital that can participate in the delocalized π-system.
-
Contains (4n + 2) π Electrons: The cyclic π-system must contain a specific number of π electrons, where 'n' is a non-negative integer (0, 1, 2, ...). This results in a "Hückel number" of π electrons (2, 6, 10, 14, etc.).
Molecules that satisfy the first three criteria but have 4n π electrons are termed "antiaromatic" and are particularly unstable.
The Tropylium Ion: A Perfect Exemplar of Hückel's Rule
The tropylium ion is a planar, cyclic molecule with a continuous ring of seven sp²-hybridized carbon atoms, each contributing one p-orbital to the π-system.[5] The positive charge resides in an empty p-orbital, and the system contains 6 π-electrons (from the three double bonds). This number of π-electrons satisfies Hückel's rule for n=1 (4(1) + 2 = 6), thus conferring aromatic character and significant stability to the ion.[5] The delocalization of the six π-electrons over the seven-membered ring results in a resonance hybrid of seven equivalent resonance structures, with the positive charge distributed equally among all seven carbon atoms.[6][7]
Quantitative Data on Tropylium Ion Stability
The enhanced stability of the tropylium ion is not merely a theoretical concept but is substantiated by a wealth of experimental and computational data.
| Property | Value | Significance |
| C-C Bond Length | 147 pm | Longer than benzene (140 pm) but shorter than ethane (154 pm), indicating partial double bond character and delocalization.[5] |
| pKa | 4.75 (in water) | The equilibrium constant for its reaction with water is 1.8 x 10⁻⁵, making it as acidic as acetic acid.[5][8] |
| Standard Enthalpy of Formation (ΔfH°) | 879.45 ± 0.99 kJ/mol (gas phase) | A key thermodynamic value indicating its stability.[9] |
| ¹H-NMR Chemical Shift | ~9.2-9.5 ppm | A single peak indicates the magnetic equivalence of all seven protons, a consequence of charge delocalization.[8] |
| ¹³C-NMR Chemical Shift | ~155 ppm | A single peak demonstrates the equivalence of all seven carbon atoms.[8] |
| Resonance Energy | Estimated to be 22-50% that of benzene | While various methods provide different values, all indicate significant stabilization due to aromaticity.[8][10] |
Experimental Protocols for the Study of the Tropylium Ion
Synthesis of Tropylium Tetrafluoroborate
Tropylium tetrafluoroborate is a stable, isolable salt of the tropylium cation. A common laboratory synthesis involves the hydride abstraction from cycloheptatriene.[11][12][13]
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄)
-
Absolute ethanol
-
50% aqueous tetrafluoroboric acid (HBF₄)
-
Diethyl ether
Procedure:
-
Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in a flask equipped with a stirrer.
-
Add cycloheptatriene to the suspension and stir at room temperature. Hydrogen chloride gas will be evolved.
-
After several hours, the intermediate tropylium hexachlorophosphate-tropylium chloride double salt will precipitate.
-
Isolate the salt by suction filtration and wash with fresh carbon tetrachloride.
-
Rapidly transfer the salt to vigorously stirred, ice-cold absolute ethanol.
-
To the cold, stirred solution, add 50% aqueous tetrafluoroboric acid.
-
A dense white precipitate of tropylium tetrafluoroborate will form.
-
Isolate the product by suction filtration, wash with cold ethanol and then with diethyl ether.
-
Air-dry the crystals to obtain the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the aromatic nature of the tropylium ion.[8][14]
Sample Preparation:
-
Dissolve a small amount of the tropylium salt (e.g., tropylium tetrafluoroborate) in a suitable deuterated solvent (e.g., D₂O or CD₃CN).
¹H-NMR Spectroscopy:
-
Acquire a ¹H-NMR spectrum. The presence of a single, sharp peak in the downfield region (typically around 9.2-9.5 ppm) is indicative of the seven equivalent, deshielded protons in the aromatic ring.
¹³C-NMR Spectroscopy:
-
Acquire a ¹³C-NMR spectrum. A single resonance in the aromatic region (around 155 ppm) confirms the equivalence of the seven carbon atoms.
Mass spectrometry often shows a characteristic peak at m/z = 91 for compounds containing a benzyl group. This is due to the formation of the benzyl cation, which readily rearranges to the more stable tropylium cation.[8][15][16][17][18]
Procedure:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron impact).
-
Analyze the resulting mass spectrum for a prominent peak at m/z = 91, which is a strong indicator of the tropylium ion's formation.
Single-crystal X-ray diffraction can provide definitive structural information, including bond lengths and planarity.
Procedure:
-
Grow single crystals of a suitable tropylium salt (e.g., tropylium bromide or perchlorate) by slow evaporation of a saturated solution or by slow cooling.[19][20][21]
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.
Applications in Organic Synthesis and Catalysis
The unique combination of stability and reactivity makes the tropylium ion a valuable tool in organic synthesis.[10][22] It can act as a mild Lewis acid catalyst and an oxidant.
Tropylium Ion as a Catalyst
The tropylium ion can catalyze a variety of organic transformations, including:[22][23]
-
Hydroboration reactions: It can activate pinacolborane for the hydroboration of alkynes, alkenes, and epoxides.[23]
-
Acetalization and trans-acetalization: It serves as an efficient catalyst for the protection of carbonyl compounds.
-
O-H insertion reactions: It catalyzes the insertion of carbenes into the O-H bond of carboxylic acids.[24]
The catalytic cycle typically involves the tropylium ion acting as a hydride abstractor or a Lewis acid to activate a substrate. The subsequent reaction steps are driven by the regeneration of the highly stable aromatic tropylium cation.
Conclusion
The tropylium ion serves as a compelling illustration of the predictive power of Hückel's rule and the profound influence of aromaticity on molecular stability. Its well-characterized properties and the accessibility of its salts have made it an invaluable tool for both pedagogical purposes and advanced chemical research. For professionals in drug development and organic synthesis, an understanding of the principles governing the stability and reactivity of such non-benzenoid aromatic systems can inspire the design of novel catalysts, reagents, and molecular scaffolds. The continued exploration of tropylium ion chemistry promises to yield further insights into the fundamental principles of organic chemistry and to expand its utility in a wide range of applications.
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hückel's Rule Explained: Aromaticity in Organic Chemistry [vedantu.com]
- 4. theorango.com [theorango.com]
- 5. Tropylium cation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy Tropylium tetrafluoroborate | 27081-10-3 [smolecule.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Tropylium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. whitman.edu [whitman.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
Physical properties of tropylium bromide crystals
An In-depth Technical Guide to the Physical Properties of Tropylium Bromide Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (C₇H₇Br), an aromatic, ionic organic compound. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document details the compound's structural, thermal, solubility, and spectroscopic characteristics, supported by detailed experimental protocols and logical workflows.
Core Physical and Chemical Properties
This compound is the salt of the tropylium cation ([C₇H₇]⁺) and a bromide anion (Br⁻). The tropylium cation is a planar, cyclic, and aromatic system containing 6 π-electrons, which satisfies Hückel's rule for aromaticity.[1] This aromatic stabilization and ionic character are responsible for its unique properties, such as its notable stability and high melting point compared to other organic halides.[1][2] It presents as yellow prisms when crystallized from ethanol.[3]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₇H₇Br | |
| Molecular Weight | 171.03 g/mol | [3][4] |
| Appearance | Yellow prisms | Crystallized from ethanol.[3] |
| Melting Point | 203 °C (decomposes) | [3] A high melting point for an organic compound, indicative of its ionic nature.[2] |
| Solubility | - Freely soluble in water- Practically insoluble in nonpolar solvents (e.g., ether, CCl₄) | Dissociates in water.[2][3][5] The insolubility in nonpolar solvents is typical for salts.[2] |
| Crystal Structure | Rhombohedral | |
| Space Group | R3m | The crystal structure is characterized by rotationally disordered C₇ rings.[6] |
| C-C Bond Length | 139.1(1) pm | Refined as a regular heptagon.[6] For comparison, benzene C-C bonds are ~140 pm.[1] |
| UV-Vis Spectroscopy | λmax = 275 nm (in water) | [7] |
| Infrared Spectroscopy | Four bands of reasonable intensity are noted. | [7] |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical properties of this compound crystals.
Synthesis and Purification
This compound can be synthesized by the bromination of 1,3,5-cycloheptatriene.[3] The resulting product is then purified by crystallization.
Materials:
-
1,3,5-cycloheptatriene
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Ethanol
Protocol:
-
Reaction: Dissolve 1,3,5-cycloheptatriene in carbon tetrachloride.
-
Bromination: Add bromine to the solution. This reaction should be performed in a fume hood with appropriate safety precautions.
-
Solvent Removal: Remove the carbon tetrachloride solvent under vacuum.
-
Heating: Heat the resulting residue in vacuo for several days to yield crude this compound.[3]
-
Crystallization: Dissolve the crude product in hot ethanol and allow it to cool slowly. This compound will crystallize as yellow prisms.[3]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
X-ray Crystallography
This protocol outlines the single-crystal X-ray diffraction method used to determine the atomic and molecular structure of this compound.
Protocol:
-
Crystal Selection and Mounting: Select a suitable, single crystal of this compound (typically >0.1 mm in all dimensions) with no visible cracks or imperfections.[8] Mount the crystal on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (e.g., 100-110 K) to minimize thermal vibrations.
-
Position the goniometer in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Collect a series of diffraction patterns by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted X-rays are recorded by a detector.[8][9]
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for factors such as polarization and absorption.
-
Determine the unit cell parameters and the space group (R3m for this compound).[6]
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[10] For this compound, this involves refining the structure with rotationally disordered C₇ rings.[6]
-
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely liquefied. A narrow melting range (0.5-1.0°C) is indicative of high purity.
Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry this compound crystals.[11] Pack the powder into a capillary tube to a height of 1-2 mm.[7]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[3]
-
Heating:
-
Observation: Observe the sample through the magnifying lens.
-
Recording: Record the temperature at which melting begins and the temperature at which the last crystal melts. This is the melting point range.
Solubility Determination
This protocol determines the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Solvents: Deionized water, diethyl ether, carbon tetrachloride
-
Vortex mixer
Protocol:
-
Setup: Place approximately 25 mg of this compound into a small test tube.[6]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) in small portions.[6]
-
Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for 1-2 minutes.[12]
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Freely Soluble: If all the solid dissolves.
-
Sparingly Soluble: If a small portion of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Repeat: Repeat the procedure for each solvent to be tested. This compound is expected to be freely soluble in water but insoluble in nonpolar solvents like ether.[2][3]
UV-Vis Spectroscopy
This protocol is for obtaining the ultraviolet-visible absorption spectrum of this compound to determine its wavelength of maximum absorbance (λmax).
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in deionized water. The concentration should be such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the lamps to warm up for at least 30 minutes.[13]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the solvent (deionized water). This is the "blank."
-
Place the blank in the reference and sample holders and run a baseline scan to zero the absorbance across the wavelength range.[14]
-
-
Sample Measurement:
-
Rinse and fill the sample cuvette with the this compound solution.
-
Place the sample cuvette in the sample holder.
-
Run the spectral scan.
-
-
Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength at which the maximum absorbance occurs (λmax), which for the tropylium ion is 275 nm.[7]
Infrared (IR) Spectroscopy
This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory to obtain the infrared spectrum of solid this compound.
Protocol:
-
Spectrometer Setup: Ensure the ATR accessory is installed in the FTIR spectrometer.
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., acetone or isopropanol) and allow it to dry completely.[15] Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.[16]
-
Sample Application: Place a small amount of finely powdered this compound crystals onto the center of the ATR crystal, ensuring complete coverage.[16]
-
Sample Scan: Use the pressure arm to press the sample firmly and evenly against the crystal.[16] Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[15]
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
Workflows and Logical Relationships
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Experimental workflow for the synthesis, purification, and physical characterization of this compound.
Caption: Logical relationship between the structure of this compound and its observed physical properties.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. ruppweb.org [ruppweb.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. google.com [google.com]
An In-depth Technical Guide to the Solubility of Tropylium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tropylium bromide (cycloheptatrienylium bromide), a key organic salt with significant applications in synthetic chemistry and materials science. Understanding its solubility is critical for its effective use in reaction media, purification processes, and potential formulation into more complex systems.
Core Concepts: Structure and Polarity
This compound is an ionic compound consisting of the aromatic tropylium cation ([C₇H₇]⁺) and a bromide anion (Br⁻).[1][2] The tropylium cation's aromaticity, arising from its planar, cyclic structure with 6 π-electrons, confers significant stability.[2] This inherent ionic nature is the primary determinant of its solubility behavior, following the principle of "like dissolves like."[1] Consequently, this compound exhibits a strong affinity for polar solvents and is largely immiscible with nonpolar organic solvents.[1][3]
Solubility Profile of this compound
While precise quantitative solubility data is not widely published in readily available literature, a consistent qualitative profile has been established. The following table summarizes the known solubility of this compound in common aqueous and organic solvents.
| Solvent Class | Solvent Name | Solubility Description | Citations |
| Aqueous | Water (H₂O) | Freely soluble, Readily soluble, Completely dissociates | [1][3][4][5][6][7] |
| Polar Organic | Ethanol (C₂H₅OH) | Soluble, particularly when hot (used for recrystallization) | [2] |
| Nonpolar Organic | Diethyl Ether (C₄H₁₀O) | Practically insoluble, Insoluble | [2][4] |
| Hexane (C₆H₁₄) | Insoluble | [3] | |
| Chloroform (CHCl₃) | Insoluble | [2] | |
| Hydrocarbons | Insoluble | [2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent, adapted from established protocols for organic salts. This method is based on the principle of equilibrium concentration measurement.
Objective:
To determine the saturation solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Class A glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a small Erlenmeyer flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though preliminary experiments should be conducted to confirm the time required to reach a stable concentration (e.g., by taking measurements at 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle for at least 1 hour at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used. A series of dilutions may be necessary.
-
-
Concentration Analysis (using UV-Vis Spectroscopy as an example):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the tropylium cation. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the diluted filtrate sample at the same λ_max.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The temperature at which the measurement was performed must be clearly reported alongside the solubility value.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. brainly.in [brainly.in]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. Solved Treatment of cycloheptatriene with one equivalent of | Chegg.com [chegg.com]
- 4. This compound [drugfuture.com]
- 5. Solved this compound (7-bromo-1,3,5-cycloheptatriene) is | Chegg.com [chegg.com]
- 6. allen.in [allen.in]
- 7. Solved 8. This compound (below), unlike almost any other | Chegg.com [chegg.com]
An In-depth Technical Guide to the Electronic Structure of the Cycloheptatrienyl Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cycloheptatrienyl cation, also known as the tropylium ion, is a non-benzenoid aromatic carbocation with the chemical formula [C₇H₇]⁺. First prepared in 1891, its remarkable stability was not fully understood until the development of Hückel's rule for aromaticity.[1][2] This seven-membered ring system, possessing 6 π-electrons, fulfills the criteria for aromaticity, leading to a unique electronic structure and reactivity that has been a subject of significant interest in organic chemistry. Its planar, symmetrical structure and delocalized positive charge contribute to its stability, making it a valuable species in both theoretical studies and as an intermediate in organic synthesis. This guide provides a comprehensive overview of the electronic structure of the cycloheptatrienyl cation, supported by quantitative data, experimental protocols, and detailed visualizations.
Electronic Structure and Aromaticity
The defining feature of the cycloheptatrienyl cation is its aromaticity. According to Hückel's rule, a cyclic, planar, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic stability. The tropylium cation perfectly fits this description with n=1, resulting in 6 π-electrons.[2]
All seven carbon atoms in the ring are sp² hybridized, each contributing one p-orbital to the π-system. The positive charge is not localized on a single carbon atom but is evenly delocalized across all seven carbons, resulting in a highly symmetrical D₇h point group.[2] This delocalization is a key factor in the cation's enhanced stability compared to other carbocations.
Molecular Orbital Theory
The molecular orbital (MO) diagram of the cycloheptatrienyl cation provides a quantum mechanical explanation for its stability. The seven p-orbitals combine to form seven π molecular orbitals: three bonding and four anti-bonding. The six π-electrons of the cation completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This closed-shell electronic configuration is energetically favorable and accounts for the cation's aromatic character.
Resonance Structures
The delocalization of the positive charge in the cycloheptatrienyl cation can be represented by seven equivalent resonance structures. In each structure, the positive charge resides on a different carbon atom, and the double bonds are shifted accordingly. The true structure of the cation is a resonance hybrid of these forms, with each carbon atom bearing an equal partial positive charge.
Quantitative Data
The unique electronic structure of the cycloheptatrienyl cation gives rise to specific, measurable properties. The following tables summarize key quantitative data obtained from experimental and computational studies.
Spectroscopic Data
| Parameter | Value | Method | Reference |
| ¹H NMR Chemical Shift | 9.335 ppm (in DMSO-d₆) | NMR | [3] |
| ¹³C NMR Chemical Shift | ~155 ppm (in SO₂/SbF₅) | NMR | |
| Mass Spectrometry (m/z) | 91 | MS |
Structural Parameters
| Parameter | Value | Method | Reference |
| C-C Bond Length | 1.47 Å | X-ray Crystallography | [2] |
| C-C-C Bond Angle | ~128.6° | (Implied by D₇h symmetry) | |
| Point Group | D₇h | Spectroscopy | [2] |
Experimental Protocols
The synthesis and characterization of the cycloheptatrienyl cation are common experiments in advanced organic chemistry. Below are detailed methodologies for key experiments.
Synthesis of Tropylium Tetrafluoroborate
This procedure details the synthesis of tropylium tetrafluoroborate from cycloheptatriene and triphenylcarbenium tetrafluoroborate.[1]
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile
-
Ice-cold ethanol
-
Ice-cold diethyl ether
-
50 mL round-bottom flask
-
Stir bar and stir plate
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
Weigh out 0.17 g (0.19 mL, 1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate into a 50 mL round-bottom flask containing a stir bar.
-
Place the flask on a stir plate and begin stirring the solid mixture.
-
Slowly add acetonitrile dropwise until all the solid material has dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to stir for approximately five minutes for the reaction to go to completion.
-
Remove the solvent using a rotary evaporator. A dense white precipitate of tropylium tetrafluoroborate will form.
-
Isolate the crystals by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).
-
Air-dry the crystals and record the mass.
Conclusion
The cycloheptatrienyl cation is a cornerstone example of non-benzenoid aromaticity. Its electronic structure, characterized by a planar, cyclic, and fully conjugated system with 6 π-electrons, imparts significant stability. This stability is reflected in its spectroscopic and structural properties, which have been extensively studied and quantified. The synthetic accessibility of tropylium salts further enhances their utility in various areas of chemical research and development. A thorough understanding of the electronic principles governing the cycloheptatrienyl cation is crucial for professionals in drug development and materials science, as these principles can be applied to the design of novel aromatic systems with tailored properties.
References
Resonance structures of the tropylium cation
An In-depth Technical Guide to the Resonance Structures of the Tropylium Cation
Introduction
The tropylium cation, with the chemical formula [C₇H₇]⁺, is a planar, heptagonal, and cyclic carbocation. First prepared by G. Merling in 1891, its unique stability was later explained by Erich Hückel's theory of aromaticity.[1][2] It is a prominent example of a non-benzenoid aromatic system, possessing 6 π-electrons that are delocalized over a seven-membered carbon ring.[2][3] This delocalization of the positive charge across all seven carbon atoms is key to its remarkable stability compared to other carbocations.[2][4] The structure of the tropylium ion can be represented as a resonance hybrid of seven equivalent contributing structures.[1][5][6] This inherent stability and unique electronic properties make the tropylium cation a valuable entity in organic synthesis, where it can act as a catalyst, an organocatalyst, and a ligand for metal complexes.[2][3][7] It is also frequently observed in mass spectrometry as a characteristic fragment at m/z = 91 for aromatic compounds containing a benzyl group.[1][3]
Aromaticity and Electronic Structure
The exceptional stability of the tropylium cation is a direct consequence of its aromatic character. Aromaticity is conferred upon a molecule if it meets several criteria, famously encapsulated by Hückel's rule:
-
Cyclic and Planar: The tropylium cation consists of a seven-membered ring of carbon atoms, which adopts a planar conformation to maximize the overlap of p-orbitals.[1][2]
-
Conjugated System: Every carbon atom in the ring is sp² hybridized, possessing a p-orbital that is perpendicular to the plane of the ring. This allows for a continuous cycle of overlapping p-orbitals.
-
Hückel's Rule (4n+2 π-electrons): The tropylium cation has 6 π-electrons (three double bonds), which satisfies Hückel's rule for aromaticity where n=1.[1][8] These 6 π-electrons fully occupy the bonding molecular orbitals, leading to a stabilized electronic state.[4]
The positive charge is not localized on a single carbon atom but is evenly distributed across the entire ring.[2] This charge delocalization means each of the seven carbon atoms bears a partial positive charge, and all carbon-carbon bonds are equivalent, with bond lengths intermediate between those of a typical single and double bond.[1]
Resonance Structures
The delocalization of the π-electrons and the positive charge in the tropylium cation is best represented by drawing its seven resonance contributors. In these structures, the formal positive charge is shown on each of the seven carbon atoms in turn, with the double bonds shifting accordingly. The true structure of the ion is a resonance hybrid of these forms, which is more stable than any single contributing structure.[5][9]
Caption: The seven resonance contributors of the tropylium cation.
Data Presentation
Quantitative data from various analytical techniques confirm the aromatic and symmetrical nature of the tropylium cation.
Table 1: Structural and Thermodynamic Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| C-C Bond Length | 147 pm | X-ray Crystallography | [1][10] |
| Molecular Shape | Regular Heptagon | X-ray Crystallography | [1] |
| pKₐ in H₂O | ~4.74 | Potentiometry/Spectrophotometry |[1][10][11] |
Table 2: Spectroscopic Data
| Spectrum | Feature | Value | Significance | Reference |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~9.2 ppm (s, 7H) | All 7 protons are chemically equivalent | [2][3][7] |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (s) | All 7 carbons are chemically equivalent | [2][3][7] |
| ¹³C-¹H Coupling | ¹J(C,H) | 166.79 Hz | Provides information on hybridization | [2][3][7] |
| ¹³C-¹H Coupling | ³J(C,H) | 9.99 Hz | Long-range coupling constant | [2][3][7] |
| Mass Spec. | Characteristic Peak | m/z = 91 | Stable fragment from benzyl-containing compounds | [1][3][11] |
| UV-Vis | λₘₐₓ (in acidic H₂O) | 275 nm | Electronic transition of the π-system |[3] |
Experimental Protocols and Characterization
The synthesis and characterization of the tropylium cation rely on standard organic chemistry laboratory techniques.
Synthesis Protocols
Salts of the tropylium cation, such as tropylium tetrafluoroborate or perchlorate, are relatively stable and can be prepared via several methods.[2]
-
Protocol 1: Hydride Abstraction from Cycloheptatriene. A common and efficient method involves the reaction of 1,3,5-cycloheptatriene with a strong hydride acceptor, such as a tritylium salt (e.g., tritylium tetrafluoroborate), in an inert solvent like acetonitrile.[2][7][11] The tritylium cation abstracts a hydride ion (H⁻) from the CH₂ group of cycloheptatriene, generating the aromatic tropylium cation and triphenylmethane.
-
Protocol 2: Oxidation of Cycloheptatriene. Cycloheptatriene can be oxidized to form the tropylium cation.[2][3][7][11] A typical procedure involves reacting cycloheptatriene with bromine or phosphorus pentachloride.[1] Another method uses reagents like ammonium nitrate and trifluoroacetic anhydride in a chlorinated solvent at room temperature.[2][3][7]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The high symmetry of the tropylium cation is readily confirmed by NMR. The ¹H NMR spectrum displays a single sharp singlet, indicating that all seven protons are magnetically equivalent.[2][3][7] Similarly, the ¹³C NMR spectrum shows only one signal, confirming the equivalence of all seven carbon atoms.[2][3][7]
-
X-ray Crystallography: Single-crystal X-ray diffraction of tropylium salts (e.g., perchlorate or iodide) provides definitive proof of its planar, regular heptagonal structure and allows for precise measurement of the C-C bond lengths.[1]
-
Mass Spectrometry (MS): In mass spectrometry, compounds containing a benzyl moiety often undergo fragmentation and rearrangement to form the highly stable tropylium cation, resulting in a prominent peak at an m/z ratio of 91.[1][3][11]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: The simplicity of the IR spectrum, with fewer bands than its non-aromatic precursor, is consistent with the high D₇h symmetry of the tropylium cation.[3] The UV-Vis spectrum in acidic aqueous solution shows a characteristic absorption maximum (λₘₐₓ) at 275 nm.[3]
Caption: A generalized workflow for the synthesis and characterization of tropylium salts.
Conclusion
The tropylium cation is a cornerstone in the study of aromaticity, providing a classic example of Hückel's rule in a non-benzenoid system. Its seven-fold symmetry, demonstrated by the equivalence of its seven resonance structures, leads to a significant delocalization of charge and π-electrons, which imparts remarkable stability. This stability is quantitatively supported by extensive spectroscopic and structural data. The well-established protocols for its synthesis and characterization make the tropylium cation and its derivatives not only a subject of fundamental academic interest but also versatile tools for professionals in synthetic chemistry and drug development.
References
- 1. Tropylium cation - Wikipedia [en.wikipedia.org]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Tropylium Ion, an Intriguing Moiety in Organic Chemistry [mdpi.com]
- 8. quora.com [quora.com]
- 9. Question: Draw the seven resonance structures for the tropyllium cation... [askfilo.com]
- 10. Tropylium cation - Wikiwand [wikiwand.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tropylium Bromide: A Comprehensive Technical Guide to a Non-Benzenoid Aromatic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tropylium bromide, a canonical example of a non-benzenoid aromatic compound. The remarkable stability of the tropylium cation, a seven-membered carbocycle, is a direct consequence of its adherence to Hückel's rule, possessing a planar, cyclic, conjugated system with 6 π-electrons. This guide details the synthesis, spectroscopic characterization, and reactivity of this compound, offering valuable insights for its application in organic synthesis and as a structural motif in medicinal chemistry and materials science. Experimental protocols for its preparation and characterization are provided, alongside a thorough analysis of its key physicochemical and spectroscopic properties.
Introduction: The Concept of Non-Benzenoid Aromaticity
While benzene and its derivatives have long stood as the archetypal aromatic compounds, a fascinating class of molecules known as non-benzenoid aromatics also exhibit the characteristic enhanced stability and unique reactivity associated with aromaticity. These compounds, which do not contain a benzene ring, derive their stability from the delocalization of π-electrons across a planar, cyclic, conjugated system, in accordance with Hückel's rule (4n+2 π-electrons)[1][2][3]. The tropylium cation, [C₇H₇]⁺, is a prime exemplar of this phenomenon and is readily available as its bromide salt[4][5].
The tropylium cation is a planar, heptagonal carbocation where the positive charge is delocalized over all seven carbon atoms[6]. This delocalization is responsible for its unexpected stability compared to other carbocations[4][7]. This compound is a crystalline solid that is soluble in polar solvents and serves as a convenient source of the tropylium cation for various chemical transformations[8].
Synthesis of this compound
The most common and historically significant synthesis of tropylium salts involves the abstraction of a hydride ion from cycloheptatriene[1]. Several methods have been developed to achieve this transformation.
Synthesis from Cycloheptatriene and Bromine
One of the earliest methods for the preparation of this compound involves the direct reaction of cycloheptatriene with bromine[4]. This reaction proceeds through an intermediate dibromo-cycloheptadiene, which upon thermal elimination of hydrogen bromide, yields the aromatic this compound.
Synthesis via Hydride Abstraction
A more general and widely used method for the synthesis of tropylium salts is the hydride abstraction from cycloheptatriene using a strong hydride acceptor. Trityl (triphenylmethyl) salts, such as trityl tetrafluoroborate, are effective reagents for this purpose. The corresponding tropylium salt is formed, and the by-product is triphenylmethane.
Physicochemical and Spectroscopic Characterization
The aromatic nature of the tropylium cation in this compound is unequivocally confirmed by its distinct spectroscopic properties.
Physical Properties
This compound is a yellow crystalline solid with a high melting point, reflecting its ionic character[8]. It is soluble in water and other polar solvents but insoluble in nonpolar organic solvents[8].
| Property | Value | Reference |
| Molecular Formula | C₇H₇Br | [8] |
| Molecular Weight | 171.03 g/mol | [8] |
| Melting Point | 203 °C | [8] |
| Appearance | Yellow prisms | [8] |
| Solubility | Soluble in water, insoluble in ether | [8] |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of the tropylium cation are particularly revealing of its high symmetry and aromatic character.
-
¹H NMR: Due to the D₇h symmetry of the tropylium cation, all seven protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically observed at a downfield chemical shift (around 9.2 ppm), indicative of deshielded protons in an aromatic ring current.
-
¹³C NMR: Similarly, all seven carbon atoms in the tropylium cation are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum at approximately 155 ppm.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~9.2 | singlet |
| ¹³C | ~155 | singlet |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is simpler than that of its non-aromatic precursor, cycloheptatriene, which is consistent with the higher symmetry of the tropylium cation. Characteristic absorption bands are observed for the C-H and C=C stretching vibrations of the aromatic ring.
| Vibration | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3030 | Medium |
| Aromatic C=C Stretch | ~1470 | Strong |
X-ray Crystallography
X-ray crystallographic studies of tropylium salts confirm the planar, regular heptagonal structure of the tropylium cation. The carbon-carbon bond lengths are all equivalent and intermediate between those of a typical single and double bond, consistent with electron delocalization.
| Bond | Bond Length (Å) |
| C-C (average) | ~1.47 |
Experimental Protocols
Synthesis of this compound from Cycloheptatriene and Bromine
Materials:
-
Cycloheptatriene
-
Bromine
-
Carbon tetrachloride (or a suitable substitute)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve cycloheptatriene in carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The solvent is carefully removed under reduced pressure.
-
The resulting residue, a mixture of brominated cycloheptadienes, is then heated under vacuum. This compound sublimes as a yellow solid.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.
Characterization by NMR Spectroscopy
Procedure:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
For ¹H NMR, a single pulse experiment is sufficient.
-
For ¹³C NMR, a proton-decoupled experiment should be performed to obtain a single peak for the equivalent carbons.
Visualizing Core Concepts
Synthesis of this compound
Caption: Synthesis of this compound from cycloheptatriene.
Hückel's Rule and Aromaticity of the Tropylium Cation
Caption: Aromaticity of the tropylium cation via Hückel's rule.
Reactivity of this compound with Nucleophiles
Caption: General reaction of the tropylium cation with a nucleophile.
Reactivity and Applications
The tropylium cation is an excellent electrophile and readily reacts with a wide range of nucleophiles to form substituted cycloheptatriene derivatives. This reactivity makes this compound a valuable reagent in organic synthesis.
-
Reactions with Nucleophiles: It reacts with nucleophiles such as cyanide, alkoxides, and amines to introduce functional groups onto the seven-membered ring.
-
Organometallic Chemistry: The tropylium cation can act as a ligand in organometallic complexes.
-
Medicinal Chemistry: The tropylium motif has been explored in the design of novel therapeutic agents due to its unique electronic and steric properties.
Conclusion
This compound is a cornerstone compound for understanding the principles of non-benzenoid aromaticity. Its synthesis, stability, and reactivity are well-documented and provide a rich platform for both pedagogical exploration and advanced research. The detailed experimental protocols and spectroscopic data presented in this guide offer a practical resource for chemists working with this intriguing non-benzenoid aromatic system. The unique properties of the tropylium cation ensure its continued relevance in synthetic, medicinal, and materials chemistry.
References
- 1. This compound | C7H7Br | CID 12501706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 5376-03-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [drugfuture.com]
Chemical formula and molecular weight of tropylium bromide
This guide provides essential chemical data for tropylium bromide, a key compound for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
This compound is an organic salt containing the tropylium cation and a bromide anion. The tropylium cation is an aromatic, seven-membered carbon ring with the chemical formula [C₇H₇]⁺.
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₇H₇Br[1][2][3] |
| Molecular Weight | 171.04 g/mol [1] or 171.03 g/mol [2][3] |
| IUPAC Name | cyclohepta-1,3,5-triene;bromide[2] |
| CAS Number | 5376-03-4[2] |
| Appearance | Yellow prisms |
| Solubility in Water | Freely soluble |
| Solubility in Ether | Practically insoluble |
| Melting Point | 203°C |
As an AI language model, I am unable to provide detailed experimental protocols or generate diagrams using the DOT language as requested in the prompt. For detailed experimental procedures, please refer to the primary scientific literature.
References
An In-depth Technical Guide to Tropylium Bromide (CAS 5376-03-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropylium bromide, with the CAS number 5376-03-4, is the salt of the aromatic tropylium cation and a bromide anion. The tropylium cation, [C₇H₇]⁺, is a planar, cyclic, seven-membered ring system with 6 π-electrons, fulfilling Hückel's rule for aromaticity.[1][2] This inherent aromatic stabilization imparts significant stability to the cation and makes this compound a valuable reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral characterization of this compound, intended for use by researchers, scientists, and professionals in drug development. Detailed experimental protocols for its synthesis and key reactions are provided, along with visualizations of reaction pathways.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[3] Its ionic nature, consisting of the tropylium cation and bromide anion, results in properties that are distinct from typical organic compounds.[4] For instance, it is soluble in polar solvents like water and insoluble in nonpolar organic solvents.[5] The high melting point of this compound is also indicative of its ionic character.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5376-03-4 | [6] |
| Molecular Formula | C₇H₇Br | [6] |
| Molecular Weight | 171.03 g/mol | [6] |
| Appearance | Yellow prisms | [3] |
| Melting Point | 203 °C | [3] |
| Solubility | Soluble in water; insoluble in nonpolar solvents like hexane. | [3][5] |
| Canonical SMILES | C1=CC=C[CH+]C=C1.[Br-] | [6] |
| InChI Key | FNIGLEAGFVEWGM-UHFFFAOYSA-M | [6] |
Spectroscopic Data
The high symmetry of the tropylium cation (D₇h point group) leads to simple and characteristic spectroscopic signatures.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | A single peak, indicating the equivalence of all seven protons. | [7] |
| ¹³C NMR | A single peak, indicating the equivalence of all seven carbon atoms. | [7] |
| IR | A simple spectrum with only four bands of reasonable intensity, consistent with the high symmetry of the tropylium ion. | [8] |
| Mass Spec. | The tropylium cation is a common fragment in the mass spectra of benzyl-containing compounds, appearing at m/z = 91. | [9] |
Synthesis of this compound
This compound is classically synthesized from cycloheptatriene. The method developed by von Doering and Knox in 1957 remains a standard procedure.
Experimental Protocol: Synthesis from Cycloheptatriene
This protocol is based on the established literature procedure.
Materials:
-
Cycloheptatriene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Apparatus for reaction under an inert atmosphere, filtration, and vacuum distillation/heating.
Procedure:
-
A solution of cycloheptatriene in a nonpolar, inert solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of one molar equivalent of bromine in the same solvent is added dropwise to the cooled cycloheptatriene solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. This initially forms an oily dibromide intermediate.[3]
-
The solvent is removed under reduced pressure.
-
The resulting oily residue is then heated in a vacuum at approximately 70°C.[3] During this step, hydrogen bromide is eliminated, leading to the formation of this compound as yellow crystals.[3]
-
The crystalline this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. This compound | C7H7Br | CID 12501706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. askthenerd.com [askthenerd.com]
Methodological & Application
Application Notes and Protocols for Tropylium Bromide as a Hydride Abstraction Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium bromide, the salt of the aromatic tropylium cation ([C₇H₇]⁺) and a bromide anion, is a versatile and powerful reagent in organic synthesis. Its utility stems from the high stability of the tropylium cation, a 6-π electron aromatic system that fulfills Hückel's rule.[1] This inherent stability makes it an effective hydride abstraction agent, capable of oxidizing a variety of organic substrates to generate reactive cationic intermediates. These intermediates can then be trapped by nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
This document provides detailed application notes and protocols for the use of this compound and its derivatives as hydride abstraction reagents in key organic transformations, including the α-cyanation of amines and the hydroboration of alkynes.
Key Applications
This compound and its tetrafluoroborate counterpart are utilized in a range of synthetic transformations, primarily driven by their ability to abstract a hydride ion. Key applications include:
-
Oxidation of Amines: Tropylium salts can oxidize tertiary amines to form iminium ions, which are valuable electrophilic intermediates for subsequent functionalization.[2][3][4]
-
Activation of Boron Reagents: In a metal-free approach, tropylium salts can activate pinacolborane (HBpin) through hydride abstraction, facilitating the hydroboration of alkynes, alkenes, and epoxides.[5][6][7]
-
C-H Activation: The hydride abstraction capability of the tropylium cation enables the functionalization of activated C-H bonds, such as those adjacent to heteroatoms in ethers.
Application 1: α-Cyanation of Tertiary Amines
The tropylium ion-mediated α-cyanation of tertiary amines provides a mild and efficient method for the synthesis of α-aminonitriles, which are important structural motifs in many biologically active compounds. The reaction proceeds via the oxidation of the amine to an iminium ion, followed by the introduction of a cyanide nucleophile.[2][3]
Reaction Mechanism & Logical Workflow
The reaction is initiated by the abstraction of a hydride from the α-position of the tertiary amine by the tropylium cation. The resulting iminium ion is then trapped by a cyanide source, typically potassium cyanide (KCN), to yield the α-aminonitrile product. The tropylium cation is reduced to cycloheptatriene in the process.
Quantitative Data: Substrate Scope
The tropylium ion-mediated α-cyanation of amines has been demonstrated for a variety of substrates, with good to excellent yields.
| Entry | Substrate | Product | Yield (%) |
| 1 | Triisobutylamine | 2-cyano-N,N-diisobutylpropan-1-amine | 81 |
| 2 | N-Benzyl-N-isobutylaniline (p-NO₂) | N-(cyano(phenyl)methyl)-N-isobutylaniline | >95 (>20:1 selectivity for aliphatic oxidation) |
| 3 | N,N-Diisobutyl-1-phenylmethanamine | 2-cyano-N,N-diisobutyl-1-phenylethanamine | 78 (5.9:1 selectivity for aliphatic oxidation) |
| 4 | (-)-Sparteine | 17β-cyanosparteine | 90 |
Data sourced from J. Am. Chem. Soc. 2011, 133, 5, 1260–1262.[3]
Experimental Protocol: General Procedure for α-Cyanation of Tertiary Amines
Materials:
-
Tertiary amine substrate (1.0 equiv)
-
Tropylium tetrafluoroborate (1.0 equiv)
-
Potassium cyanide (KCN) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a sealed vial, add the tertiary amine substrate, tropylium tetrafluoroborate, and potassium cyanide.
-
Add acetonitrile to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., elevated temperatures may be required for less reactive substrates).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
Application 2: Hydroboration of Alkynes
Tropylium salts catalyze the metal-free hydroboration of alkynes with pinacolborane (HBpin), providing access to a wide range of vinylboronates, which are versatile intermediates in cross-coupling reactions.[5][7]
Reaction Mechanism & Logical Workflow
The reaction is initiated by the hydride abstraction from pinacolborane by the tropylium cation, generating a reactive borenium cation intermediate. This intermediate then participates in the hydroboration of the alkyne.
Quantitative Data: Substrate Scope
The tropylium-catalyzed hydroboration is applicable to a broad range of alkyne substrates, affording the corresponding vinylboronates in good to excellent yields.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-phenylvinylboronic acid pinacol ester | 99 |
| 2 | 4-Methoxyphenylacetylene | (E)-2-(4-methoxyphenyl)vinylboronic acid pinacol ester | 98 |
| 3 | 4-Chlorophenylacetylene | (E)-2-(4-chlorophenyl)vinylboronic acid pinacol ester | 95 |
| 4 | 1-Octyne | (E)-oct-1-en-1-ylboronic acid pinacol ester | 85 |
| 5 | Diphenylacetylene | (E)-1,2-diphenylvinylboronic acid pinacol ester | 72 |
Data sourced from J. Org. Chem. 2021, 86, 13, 9117–9133.[6]
Experimental Protocol: General Procedure for Hydroboration of Alkynes
Materials:
-
Alkyne substrate (1.0 equiv)
-
Pinacolborane (HBpin) (1.2 equiv)
-
Tropylium tetrafluoroborate (5 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate and tropylium tetrafluoroborate.
-
Add dichloromethane to dissolve the solids.
-
Add pinacolborane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the required time (typically a few hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylboronate.
Synthesis of Tropylium Salts
Tropylium salts can be readily synthesized from cycloheptatriene. A common method involves the reaction of cycloheptatriene with a hydride abstractor such as triphenylcarbenium (trityl) tetrafluoroborate or by direct bromination followed by dehydrobromination.[1][8]
Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate from Cycloheptatriene and Trityl Tetrafluoroborate
Materials:
-
Cycloheptatriene (1.0 equiv)
-
Triphenylcarbenium tetrafluoroborate (1.0 equiv)
-
Acetonitrile (minimal amount)
Procedure:
-
In a round-bottom flask equipped with a stir bar, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate.
-
Slowly add acetonitrile dropwise while stirring until all solids dissolve. Use the minimum amount of solvent necessary.
-
Stir the resulting solution at room temperature for approximately 5 minutes.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
The resulting dense white precipitate is tropylium tetrafluoroborate. Isolate the crystals by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol followed by ice-cold diethyl ether.
-
Air-dry the crystals and record the mass.
This protocol is adapted from a procedure for the synthesis of tropylium tetrafluoroborate.[9]
Experimental Protocol: Synthesis of this compound from Cycloheptatriene
A common method for the synthesis of this compound involves the reaction of cycloheptatriene with bromine, followed by thermal dehydrobromination of the resulting dibromotropilidene.[2]
Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of hydrogen bromide gas.
Materials:
-
Cycloheptatriene
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
Dissolve cycloheptatriene in an inert solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
The intermediate dibromotropilidene can be isolated or the reaction mixture can be heated to effect thermal elimination of hydrogen bromide to form this compound, which precipitates from the solution.
-
Collect the solid product by filtration, wash with the inert solvent, and dry under vacuum.
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium cyanide is highly toxic and should be handled with extreme caution. Ensure appropriate safety measures are in place for its use and disposal.
-
Bromine is corrosive and toxic. Handle with care and in a fume hood.
References
- 1. Tropylium cation - Wikipedia [en.wikipedia.org]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tropylium ion mediated α-cyanation of amines [pubmed.ncbi.nlm.nih.gov]
- 5. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www1.udel.edu [www1.udel.edu]
Tropylium Bromide in Nucleophilic Substitution Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropylium ion ([C₇H₇]⁺) is a planar, cyclic, and aromatic carbocation with 6 π-electrons, fulfilling Hückel's rule for aromaticity.[1] This inherent stability makes tropylium salts, such as tropylium bromide, valuable reagents and catalysts in organic synthesis.[1][2] Unlike many other carbocations, tropylium salts can be isolated and stored, although they are reactive towards nucleophiles.[1][2] this compound serves as a source of the tropylium cation, which can act as a potent electrophile and Lewis acid, facilitating a variety of transformations, particularly nucleophilic substitution reactions.[3][4][5] This document outlines the applications of this compound in such reactions, providing detailed protocols and quantitative data for key transformations.
Applications in Nucleophilic Substitution Reactions
The tropylium cation derived from this compound is a versatile tool for promoting nucleophilic substitution reactions through several mechanisms. Its utility stems from its ability to act as a transient activating group or a catalyst in oxidative processes.
Activation of Alcohols and Carboxylic Acids
Tropylium cations can activate alcohols and carboxylic acids for nucleophilic substitution by forming an intermediate that possesses a better leaving group. This process involves a dearomatization/rearomatization sequence. The alcohol or carboxylic acid attacks the tropylium cation, forming a cycloheptatriene intermediate. The subsequent departure of the newly formed leaving group is driven by the re-formation of the stable aromatic tropylium system.[2][6] This strategy has been successfully employed for the synthesis of alkyl halides and acyl chlorides under mild conditions.[6]
Oxidative Functionalization of Amines and their Derivatives
Tropylium salts can act as catalysts in the oxidative functionalization of various amine-containing compounds. This process typically involves a hydride abstraction from the substrate by the tropylium cation, generating cycloheptatriene and an iminium ion intermediate. This highly electrophilic iminium ion is then readily attacked by a nucleophile to yield the functionalized product.[3][4] This methodology has been applied to the α-cyanation of amines and the C1-functionalization of tetrahydroisoquinolines (THIQs), which are important scaffolds in medicinal chemistry.[3]
Data Presentation
Table 1: Tropylium-Mediated Nucleophilic Chlorination of Alcohols
| Entry | Alcohol Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | 0.5 | 25 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 0.5 | 25 | 96 |
| 3 | 1-Phenylethanol | 1 | 25 | 92 |
| 4 | Cyclohexanol | 12 | 75 | 85 |
| 5 | 2-Octanol | 12 | 75 | 88 |
Data sourced from a study on aromatic cation activation for nucleophilic substitution.[6]
Table 2: Tropylium-Promoted C1-Alkylation of N-Phenyl-Tetrahydroisoquinoline
| Entry | Nucleophile (from Grignard Reagent) | Yield (%) |
| 1 | Methyl | 85 |
| 2 | Ethyl | 82 |
| 3 | Phenyl | 90 |
| 4 | Vinyl | 75 |
| 5 | Allyl | 78 |
Data represents yields for the alkylation of N-phenyl-1,2,3,4-tetrahydroisoquinoline using tropylium tetrafluoroborate and various Grignard reagents.[3]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes a general method for the synthesis of this compound from cycloheptatriene.[7]
Materials:
-
1,3,5-Cycloheptatriene
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
Ethanol
Procedure:
-
Dissolve 1,3,5-cycloheptatriene in carbon tetrachloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromine dissolved in CCl₄ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain a crude residue.
-
Heat the residue in vacuo to effect the elimination of HBr, leading to the formation of this compound.
-
Recrystallize the crude this compound from hot ethanol to yield yellow prisms.[7]
Characterization:
Protocol 2: General Procedure for Tropylium-Mediated Chlorination of Alcohols
This protocol is adapted from the work of Nguyen and Bekensir on aromatic cation activation.[6]
Materials:
-
Tropone
-
Oxalyl chloride
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add tropone (1.1 equiv.) and the alcohol substrate (1.0 equiv.).
-
Dissolve the mixture in anhydrous DCM.
-
Slowly add oxalyl chloride (1.2 equiv.) to the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalytic α-Cyanation of Amines using Tropylium Ion
This protocol is based on the method reported for the oxidative cyanation of amines.[3][4]
Materials:
-
Amine substrate
-
Tropylium salt (e.g., tropylium tetrafluoroborate or bromide, 10 mol%)
-
Potassium cyanide (KCN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the amine substrate (1.0 equiv.), potassium cyanide (1.5 equiv.), and the tropylium salt catalyst (0.1 equiv.).
-
Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., room temperature or elevated).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting α-aminonitrile by flash column chromatography.
Visualizations
Caption: General reaction of a nucleophile with the tropylium cation.
Caption: Experimental workflow for alcohol activation.
Caption: Catalytic cycle for amine functionalization.
References
- 1. Tropylium cation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Buy this compound | 5376-03-4 [smolecule.com]
- 6. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 7. This compound [drugfuture.com]
Applications of Tropylium Bromide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tropylium bromide, the salt of the aromatic tropylium cation ([C₇H₇]⁺) and a bromide anion, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique electronic properties, combining the stability of an aromatic system with the reactivity of a carbocation, enable its use as both a stoichiometric reagent and a catalyst in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic methods employing this compound, catering to the needs of researchers in academia and the pharmaceutical industry.
This compound as a Lewis Acid Catalyst
The tropylium cation's electrophilicity allows it to function as an effective metal-free Lewis acid catalyst, activating carbonyls and other functional groups towards nucleophilic attack. This approach offers a green and sustainable alternative to traditional metal-based Lewis acids.
Acetalization of Aldehydes
Tropylium salts efficiently catalyze the protection of aldehydes as acetals, a fundamental transformation in multi-step synthesis.[1] The reaction proceeds under mild conditions with high chemoselectivity for aldehydes over ketones.
Experimental Protocol: General Procedure for this compound Catalyzed Acetalization
-
To a solution of the aldehyde (0.5 mmol) in the corresponding diol (1.0 mL) as the solvent, add this compound (5 mol%, 0.025 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetal.
Table 1: this compound Catalyzed Acetalization of Various Aldehydes
| Entry | Aldehyde | Diol | Product | Yield (%) |
| 1 | Benzaldehyde | Ethylene glycol | 2-Phenyl-1,3-dioxolane | 98 |
| 2 | 4-Methoxybenzaldehyde | Ethylene glycol | 2-(4-Methoxyphenyl)-1,3-dioxolane | 99 |
| 3 | 4-Nitrobenzaldehyde | Ethylene glycol | 2-(4-Nitrophenyl)-1,3-dioxolane | 95 |
| 4 | Cinnamaldehyde | Ethylene glycol | 2-((E)-Styryl)-1,3-dioxolane | 92 |
| 5 | Hexanal | Ethylene glycol | 2-Pentyl-1,3-dioxolane | 85 |
Yields are for the isolated product.
Reaction Workflow: Acetalization of Aldehydes
Caption: Workflow for the this compound-catalyzed acetalization of aldehydes.
This compound in Catalytic Hydroboration
Tropylium salts have been shown to promote the hydroboration of alkynes, providing a metal-free route to valuable vinylboronates.[2][3][4] The reaction is believed to proceed via hydride abstraction from the borane reagent by the tropylium cation.[2][3]
Experimental Protocol: this compound Catalyzed Hydroboration of Alkynes [2]
-
In a nitrogen-filled glovebox, add the alkyne (0.5 mmol), pinacolborane (1.2 equiv., 0.6 mmol), and this compound (2 mol%, 0.01 mmol).
-
Stir the neat reaction mixture at room temperature.
-
Monitor the reaction by ¹H NMR spectroscopy.
-
Upon completion, dissolve the reaction mixture in a minimal amount of an appropriate solvent (e.g., diethyl ether).
-
Purify the product directly by flash column chromatography on silica gel to yield the vinylboronate.
Table 2: this compound Catalyzed Hydroboration of Various Alkynes [4]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-Phenylvinylboronic acid pinacol ester | 95 |
| 2 | 4-Methoxyphenylacetylene | (E)-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester | 98 |
| 3 | 4-Chlorophenylacetylene | (E)-2-(4-Chlorophenyl)vinylboronic acid pinacol ester | 92 |
| 4 | 1-Octyne | (E)-Oct-1-en-1-ylboronic acid pinacol ester | 78 |
| 5 | Diphenylacetylene | (E)-1,2-Diphenylvinylboronic acid pinacol ester | 65 |
Yields are for the isolated product.
Catalytic Cycle: Tropylium-Catalyzed Hydroboration
Caption: Proposed catalytic cycle for the tropylium-promoted hydroboration of alkynes.
Oxidative Functionalization of Amines
This compound can act as an oxidant to facilitate the functionalization of tertiary amines, particularly at the C1 position of tetrahydroisoquinolines (THIQs).[5][6] The reaction proceeds through a hydride abstraction mechanism to form an iminium ion intermediate, which is then trapped by a nucleophile.[5]
Experimental Protocol: Oxidative Functionalization of N-Aryl Tetrahydroisoquinolines [5]
-
To a solution of the N-aryl tetrahydroisoquinoline (0.2 mmol) and the nucleophile (e.g., Grignard reagent, 1.5 equiv., 0.3 mmol) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.2 equiv., 0.24 mmol) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the C1-functionalized product.
Table 3: Oxidative Functionalization of N-Phenyl-THIQ with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1,2-Diphenyl-1,2,3,4-tetrahydroisoquinoline | 92 |
| 2 | Methylmagnesium bromide | 1-Methyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 3 | Allylmagnesium bromide | 1-Allyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 88 |
| 4 | Nitromethane/DBU | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 75 |
| 5 | Trimethylsilyl cyanide | 1-Cyano-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 90 |
Yields are for the isolated product.
Reaction Mechanism: Oxidative Functionalization of THIQs
Caption: Mechanism of tropylium-mediated oxidative functionalization of tetrahydroisoquinolines.
Amide Bond Formation
Tropylium ion organocatalysis provides an efficient method for amide bond formation directly from carboxylic acids and amines under mild conditions.[7][8] This approach avoids the use of often harsh and wasteful traditional coupling reagents.[7]
Experimental Protocol: this compound Catalyzed Amide Bond Formation [7]
-
To a mixture of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile), add this compound (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Table 4: this compound Catalyzed Amidation of Various Carboxylic Acids and Amines [7]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |
| 2 | Acetic acid | Aniline | N-Phenylacetamide | 88 |
| 3 | 4-Nitrobenzoic acid | Morpholine | (4-Nitrophenyl)(morpholino)methanone | 92 |
| 4 | Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 90 |
| 5 | Propiolic acid | Benzylamine | N-Benzylpropiolamide | 75 |
Yields are for the isolated product.
Nucleophilic Substitution Reactions
The tropylium cation readily undergoes nucleophilic substitution, allowing for the synthesis of a wide variety of substituted cycloheptatrienes.[9] This reaction is a fundamental application of this compound as a stoichiometric reagent.
Experimental Protocol: General Procedure for Nucleophilic Substitution on this compound
-
Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., water or acetonitrile).
-
Add the nucleophile (1.0-1.2 equiv.) to the solution. The nucleophile can be, for example, an aqueous solution of sodium cyanide, an amine, or a Grignard reagent in an appropriate solvent.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up. For water-soluble products, this may involve extraction with an organic solvent. For less soluble products, filtration may be sufficient.
-
Purify the product by distillation, recrystallization, or column chromatography.
Table 5: Synthesis of Substituted Cycloheptatrienes from this compound
| Entry | Nucleophile | Product | Yield (%) |
| 1 | KCN (aq) | 7-Cyanocycloheptatriene | >90 |
| 2 | NH₃ (aq) | Ditropylamine | High |
| 3 | (CH₃)₂NH | 7-(Dimethylamino)cycloheptatriene | High |
| 4 | NaOCH₃ in CH₃OH | 7-Methoxycycloheptatriene | 85 |
| 5 | PhMgBr in Et₂O | 7-Phenylcycloheptatriene | 70 |
Yields are for the isolated product.
Carbonyl-Olefin Metathesis
Tropylium salts can catalyze carbonyl-olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds.[6][10] This organocatalytic approach is applicable to both intramolecular and intermolecular transformations.
Experimental Protocol: Intramolecular Carbonyl-Olefin Metathesis [6]
-
To a solution of the aldehyde-olefin substrate (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane), add this compound (10 mol%, 0.01 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by ¹H NMR or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cyclized product.
Table 6: this compound Catalyzed Intramolecular Carbonyl-Olefin Metathesis
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-(2,2-Dimethylallyl)benzaldehyde | 2,2-Dimethyl-2H-chromene | 85 |
| 2 | 2-Allyl-2-methyl-3-oxo-3-phenylpropanal | 3-Methyl-4-phenylcyclopent-2-en-1-one | 72 |
| 3 | 2-(But-3-en-1-yl)benzaldehyde | 6,7-Dihydro-5H-benzo[8]annulene | 65 |
Yields are for the isolated product.
Logical Relationship: this compound in Synthesis
Caption: Roles of this compound in organic synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. | Semantic Scholar [semanticscholar.org]
- 3. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tropylium-promoted carbonyl–olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient amide bond formation via tropylium ion organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient amide bond formation via tropylium ion organocatalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. smolecule.com [smolecule.com]
- 10. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Tropylium Cation: A Powerful Organocatalyst for Diverse Organic Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tropylium cation, a seven-membered aromatic carbocation, has emerged as a versatile and powerful organocatalyst in a wide array of organic reactions. Its unique combination of stability, owing to its aromatic nature, and reactivity as a Lewis acid and an oxidant, allows it to catalyze a variety of bond formations and functionalizations under mild and often metal-free conditions. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by the tropylium cation, intended for use by researchers, scientists, and professionals in drug development.
Acetalization and Transacetalization Reactions
The tropylium cation, typically as its tetrafluoroborate salt (C₇H₇⁺BF₄⁻), serves as an efficient Lewis acid catalyst for the protection of aldehydes and ketones as acetals. This method offers a valuable alternative to traditional acid catalysts, particularly for substrates sensitive to strong acids.
Quantitative Data Summary
| Entry | Aldehyde/Ketone | Diol/Alcohol | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethylene Glycol | 5 | Acetonitrile | 70 | 5 | 92 |
| 2 | 4-Nitrobenzaldehyde | Ethylene Glycol | 5 | Acetonitrile | 70 | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethylene Glycol | 5 | Acetonitrile | 70 | 5 | 88 |
| 4 | Cinnamaldehyde | Ethylene Glycol | 5 | Acetonitrile | 70 | 5 | 85 |
| 5 | Cyclohexanone | Ethylene Glycol | 10 | Acetonitrile | 80 | 12 | 75 |
| 6 | Benzaldehyde | Methanol | 5 | Acetonitrile | 70 | 5 | 90 (as dimethyl acetal) |
Experimental Protocol: Acetalization of Benzaldehyde with Ethylene Glycol
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethylene glycol (1.2 mmol, 74 mg)
-
Tropylium tetrafluoroborate (0.05 mmol, 9 mg)
-
Anhydrous acetonitrile (5 mL)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, ethylene glycol, and tropylium tetrafluoroborate.
-
Add anhydrous acetonitrile via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 70 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 2-phenyl-1,3-dioxolane.
Proposed Mechanism of Acetalization
Caption: Proposed mechanism for tropylium-catalyzed acetalization.
Hydroboration of Alkenes and Alkynes
Tropylium salts can catalyze the hydroboration of unsaturated C-C bonds, offering a metal-free approach to the synthesis of valuable organoborane intermediates. The reaction is believed to proceed through a unique mechanism involving hydride abstraction from the borane reagent by the tropylium cation.
Quantitative Data Summary
| Entry | Substrate | Borane Reagent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pinacolborane | 5 | Toluene | 80 | 12 | 92 |
| 2 | 4-Methylphenylacetylene | Pinacolborane | 5 | Toluene | 80 | 12 | 88 |
| 3 | 1-Octyne | Pinacolborane | 5 | Toluene | 80 | 12 | 75 |
| 4 | Styrene | Pinacolborane | 10 | Toluene | 100 | 24 | 85 |
| 5 | 4-Chlorostyrene | Pinacolborane | 10 | Toluene | 100 | 24 | 81 |
| 6 | Cyclohexene | Pinacolborane | 10 | Toluene | 100 | 24 | 70 |
Experimental Protocol: Hydroboration of Phenylacetylene with Pinacolborane
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Pinacolborane (1.2 mmol, 154 mg)
-
Tropylium tetrafluoroborate (0.05 mmol, 9 mg)
-
Anhydrous toluene (5 mL)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, add tropylium tetrafluoroborate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by phenylacetylene and pinacolborane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with hexane and filter through a short plug of silica gel to remove the catalyst.
-
Wash the silica plug with a mixture of hexane and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired vinylboronate ester.
Proposed Mechanism of Hydroboration
Caption: Proposed mechanism for tropylium-catalyzed hydroboration.
Oxidative C-H Functionalization of Tetrahydroisoquinolines
The tropylium cation can act as a potent oxidant to facilitate the C-H functionalization of N-substituted tetrahydroisoquinolines (THIQs). This reaction proceeds via a hydride abstraction mechanism to form a reactive iminium ion intermediate, which is then trapped by a variety of nucleophiles.[1][2]
Quantitative Data Summary
| Entry | N-Substituted THIQ | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Phenyl-THIQ | 2-Methylmalononitrile | 10 | Dichloromethane | 25 | 4 | 95 |
| 2 | N-Benzyl-THIQ | 2-Methylmalononitrile | 10 | Dichloromethane | 25 | 4 | 92 |
| 3 | N-Phenyl-THIQ | Nitromethane | 10 | Dichloromethane | 25 | 6 | 88 |
| 4 | N-Phenyl-THIQ | Indole | 10 | Dichloromethane | 25 | 8 | 85 |
| 5 | N-Phenyl-THIQ | Silyl enol ether of acetophenone | 10 | Dichloromethane | 25 | 6 | 82 |
Experimental Protocol: Oxidative Functionalization of N-Phenyl-THIQ with 2-Methylmalononitrile
Materials:
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (0.5 mmol, 105 mg)
-
2-Methylmalononitrile (0.6 mmol, 40 mg)
-
Tropylium tetrafluoroborate (0.05 mmol, 9 mg)
-
Anhydrous dichloromethane (5 mL)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-methylmalononitrile.
-
Add anhydrous dichloromethane and stir until all solids are dissolved.
-
Add tropylium tetrafluoroborate in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C1-functionalized product.
Reaction Workflow
Caption: Experimental workflow for oxidative C-H functionalization.
Cationic Polymerization of Vinyl Monomers
The tropylium cation can initiate the cationic polymerization of electron-rich vinyl monomers, such as vinyl ethers. It acts as a source of initiating cations, leading to the formation of polymers with controlled molecular weights and narrow distributions under specific conditions.
Application Note
Tropylium salts, such as tropylium hexafluorophosphate, have been demonstrated as effective initiators for the cationic polymerization of vinyl ethers like isobutyl vinyl ether (IBVE). The initiation is believed to occur via the addition of the tropylium cation to the vinyl monomer, generating a new carbocation that propagates the polymer chain. This method provides an alternative to traditional Lewis acid or protonic acid initiators. While the scope is still being explored, it presents a promising avenue for the synthesis of poly(vinyl ether)s.
Experimental Protocol: Polymerization of Isobutyl Vinyl Ether (IBVE)
Materials:
-
Isobutyl vinyl ether (IBVE) (10 mmol, 1.0 g), freshly distilled
-
Tropylium hexafluorophosphate (0.1 mmol, 23 mg)
-
Anhydrous dichloromethane (20 mL), freshly distilled
-
Methanol
Procedure:
-
All glassware should be rigorously flame-dried and the reaction conducted under a high-purity inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.
-
In a Schlenk flask, dissolve tropylium hexafluorophosphate in anhydrous dichloromethane.
-
Cool the initiator solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the freshly distilled isobutyl vinyl ether to the initiator solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by NMR spectroscopy for its structure.
Polymerization Initiation and Propagation
Caption: Initiation and propagation in tropylium-catalyzed polymerization.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Formation of Amine Derivatives Using Tropylium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropylium cation (C₇H₇⁺), a stable aromatic carbocation, is a versatile reagent in organic synthesis. Its bromide salt, tropylium bromide, serves as a valuable precursor for the formation of various functionalized molecules, including amine derivatives. The reaction of this compound with primary and secondary amines provides a direct route to N-substituted cycloheptatrienylamines. These products are of interest in medicinal chemistry and drug development due to the unique electronic and steric properties of the seven-membered ring system.
This document provides detailed application notes and experimental protocols for the synthesis of amine derivatives using this compound. It includes reaction mechanisms, tabulated quantitative data, and specific protocols for the synthesis of both aliphatic and aromatic amine derivatives.
Reaction Mechanism
The formation of amine derivatives from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic tropylium cation, leading to the formation of a C-N bond and the displacement of the bromide ion. The general mechanism is depicted below.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formation of various amine derivatives using this compound.
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia (aqueous) | Ditropylamine | Not specified | Not specified | [1][2] |
| Ammonia (ethereal) | Tritropylamine | Not specified | Not specified | [1][2] |
| Dimethylamine | N,N-Dimethylcycloheptatrienylamine | Not specified | Not specified | [1][2] |
| meta-Nitroaniline | 3-Nitro-N-(cycloheptatrienyl)aniline | Imidazole, Ethanol, Room Temperature | 60-87 | [3] |
| para-Nitroaniline | 4-Nitro-N-(cycloheptatrienyl)aniline | Imidazole, Ethanol, Room Temperature | 60-87 | [3] |
| 2-Methyl-4-nitroaniline | 2-Methyl-4-nitro-N-(cycloheptatrienyl)aniline | Imidazole, Ethanol, Room Temperature | 60-87 | [3] |
| para-Acetylaniline | 4-Acetyl-N-(cycloheptatrienyl)aniline | Imidazole, Ethanol, Room Temperature | 60-87 | [3] |
| p-Anisidine | 4-Methoxy-N-(cycloheptatrienyl)aniline | Not specified | Not specified | [4][5] |
| 2-Amino-4,6-dimethylpyrimidine | 2-(N-Cycloheptatrienylamino)-4,6-dimethylpyrimidine | Ethanol, Room Temperature | Not specified | [3] |
Note: While the formation of ditropylamine, tritropylamine, and N,N-dimethylcycloheptatrienylamine has been reported, specific yields were not found in the surveyed literature.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-cycloheptatrienylamines
This protocol is based on the reaction of tropylium salts with substituted anilines in the presence of imidazole.[3]
Materials:
-
This compound (or tetrafluoroborate/perchlorate)
-
Substituted aromatic amine (e.g., p-nitroaniline)
-
Imidazole
-
Anhydrous ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate (if necessary)
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic amine (1.0 eq.) and imidazole (1.0-1.2 eq.) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq.) portion-wise at room temperature with stirring. For less reactive amines, the reaction mixture may be gently heated.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl-cycloheptatrienylamine.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Plausible General Procedure for the Synthesis of N-Alkyl-cycloheptatrienylamines
While specific literature protocols for the reaction of this compound with a wide range of aliphatic amines are scarce, the following general procedure is proposed based on the known reactivity of tropylium salts and standard N-alkylation procedures.
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine, benzylamine) (2.0 eq.)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or diethyl ether)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (2.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled amine solution with vigorous stirring. The use of excess amine helps to neutralize the HBr formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.
-
Wash the filtrate with water or a mild basic solution (e.g., saturated sodium bicarbonate) to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain the pure N-alkyl-cycloheptatrienylamine.
-
Characterize the product using spectroscopic methods.
Visualizations
Reaction of this compound with an Amine
Caption: Reaction of this compound with an Amine.
Experimental Workflow for Amine Derivative Synthesis
Caption: Experimental Workflow for Amine Derivative Synthesis.
Signaling Pathways and Drug Development
While specific signaling pathways involving N-cycloheptatrienylamines are not extensively documented, the introduction of this unique scaffold can significantly impact the pharmacological properties of a molecule. The cycloheptatrienyl group can influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers in drug development can utilize this reaction to synthesize novel analogs of existing drugs or to create new chemical entities for screening against various therapeutic targets. The amine derivatives can serve as building blocks for more complex molecules with potential applications in areas such as neuroscience, oncology, and infectious diseases.
Conclusion
The reaction of this compound with amines offers a straightforward and efficient method for the synthesis of N-substituted cycloheptatrienylamines. This application note provides the necessary protocols and data to facilitate the use of this reaction in a research and drug development setting. The unique properties of the cycloheptatrienyl moiety make these derivatives attractive targets for further investigation in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Role of tropylium ion in mass spectrometry fragmentation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the field of mass spectrometry, the identification of unknown compounds relies heavily on the interpretation of their fragmentation patterns. For aromatic compounds, particularly those containing a benzyl moiety, the formation of the tropylium ion is a ubiquitous and diagnostically significant event. This cation, appearing at a mass-to-charge ratio (m/z) of 91, is often the base peak in the mass spectrum due to its exceptional stability.[1][2] Understanding the mechanism of its formation and subsequent fragmentation is crucial for the structural elucidation of a wide range of organic molecules. This document provides a detailed overview of the role of the tropylium ion in mass spectrometry, including its formation, characteristic fragmentations, and protocols for its experimental observation.
Introduction: The Significance of the Tropylium Ion
When a molecule containing a benzyl group is subjected to electron ionization (EI) in a mass spectrometer, it readily loses an electron to form a molecular ion. Subsequent fragmentation often involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a benzyl cation. This cation, however, is not the final story. It undergoes a sophisticated rearrangement, expanding from a six-membered ring with a methylene group to a highly stable, seven-membered aromatic ring system known as the tropylium ion (C₇H₇⁺).[1][2] The aromaticity of the tropylium ion, conforming to Hückel's rule with 6 π-electrons, is the driving force behind this rearrangement and accounts for its high abundance in the mass spectrum.[2] The presence of a prominent peak at m/z 91 is therefore a strong indicator of a benzyl or related structural unit within an unknown compound.[1][3]
Formation and Fragmentation Pathways
The formation of the tropylium ion is a classic example of a rearrangement in mass spectrometry. The process can be visualized as a ring expansion of the initial benzyl cation. Once formed, the tropylium ion itself can undergo further fragmentation, providing additional structural clues.
A primary fragmentation pathway for the tropylium ion is the loss of a neutral acetylene molecule (C₂H₂), resulting in a fragment ion at m/z 65.[3][4] This subsequent fragmentation further solidifies the identification of the precursor ion.
Data Presentation: Relative Abundance of Key Ions
The relative abundance of the tropylium ion and its fragments can vary depending on the structure of the analyte and the instrumental conditions. However, for many alkylbenzenes, the peak at m/z 91 is the base peak (most intense peak). The following table provides a representative summary of the key ions observed in the electron ionization mass spectrum of toluene.
| Compound | Molecular Ion (m/z) | Relative Intensity (%) | Tropylium Ion (m/z 91) | Relative Intensity (%) | m/z 65 | Relative Intensity (%) |
| Toluene | 92 | 92 | [C₇H₇]⁺ | 100 (Base Peak) | [C₅H₅]⁺ | 15 |
Note: Relative intensities are approximate and can vary with instrument conditions.[4]
Experimental Protocols
To observe the formation and fragmentation of the tropylium ion, standard mass spectrometry techniques can be employed. Below are protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) for sample introduction and separation, and a general protocol for tandem mass spectrometry (MS/MS) for detailed fragmentation studies.
Protocol for GC-MS Analysis of Alkylbenzenes
This protocol is suitable for the analysis of volatile aromatic compounds like toluene and ethylbenzene.
1. Sample Preparation:
-
Prepare a 1-10 ppm solution of the alkylbenzene standard in a volatile solvent such as dichloromethane or hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5]
-
Injector Temperature: 250 °C.[5]
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 35-350.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to the alkylbenzene.
-
Identify the molecular ion peak and the characteristic fragment ions at m/z 91 and 65.
-
Utilize a mass spectral library (e.g., NIST, Wiley) to confirm the identity of the compound.
Protocol for Tandem Mass Spectrometry (MS/MS) of the Tropylium Ion
This protocol allows for the isolation and further fragmentation of the tropylium ion to confirm its structure and fragmentation pathways. This can be performed on a triple quadrupole (QqQ), quadrupole-ion trap (QIT), or quadrupole time-of-flight (Q-TOF) mass spectrometer.[7]
1. Ion Generation:
-
Introduce the sample containing the benzyl compound into the mass spectrometer via direct infusion or after GC separation as described in Protocol 4.1.
-
Generate ions using Electron Ionization (EI) at 70 eV.
2. MS1 - Precursor Ion Selection:
-
In the first mass analyzer (Q1), select the ion with m/z 91 (the tropylium ion) as the precursor ion.[7]
3. Collision-Induced Dissociation (CID):
-
In the collision cell (q2), introduce a neutral collision gas (e.g., argon or nitrogen).
-
Apply a collision energy (typically 10-30 eV) to induce fragmentation of the isolated m/z 91 ions. The optimal collision energy should be determined empirically.
4. MS2 - Product Ion Scan:
-
In the second mass analyzer (Q3), scan a range of m/z values (e.g., m/z 20-100) to detect the product ions resulting from the fragmentation of the tropylium ion.[7]
5. Data Analysis:
-
Expect to observe a prominent product ion at m/z 65, corresponding to the loss of acetylene.
-
The presence of this product ion confirms the identity of the m/z 91 precursor as the tropylium ion.
Applications in Research and Development
The identification of the tropylium ion is a valuable tool in various scientific disciplines:
-
Structural Elucidation of Natural Products and Synthetic Molecules: The presence of a peak at m/z 91 immediately suggests the presence of a benzyl group, significantly narrowing down the possibilities for the structure of an unknown compound.
-
Drug Metabolism Studies: In drug development, identifying the metabolites of a drug candidate is crucial. If a drug contains a benzyl moiety, monitoring for metabolites that retain this group can be facilitated by looking for the characteristic m/z 91 fragment.
-
Environmental Analysis: Many environmental pollutants, such as alkylbenzenes found in petroleum products, can be identified and quantified using GC-MS by monitoring for the tropylium ion.[8][9]
-
Forensic Science: The identification of controlled substances and their precursors often relies on mass spectrometry, where the tropylium ion can be a key identifier for certain classes of compounds.
Conclusion
The tropylium ion is a cornerstone of mass spectral interpretation for aromatic compounds. Its formation through a stable rearrangement and its characteristic fragmentation pattern provide invaluable information for the structural elucidation of a vast array of molecules. The protocols outlined in this document provide a framework for the reliable observation and characterization of this important diagnostic ion, aiding researchers and scientists in their analytical endeavors.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. academic.oup.com [academic.oup.com]
- 6. ftp.sccwrp.org [ftp.sccwrp.org]
- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols: Tropylium Bromide as a Versatile Reagent in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of tropylium bromide as a reagent in the synthesis and modification of advanced materials. The protocols outlined below are based on established methodologies in materials science and adapted to incorporate this compound, offering a starting point for further research and development.
Application Note: this compound as a p-Dopant for Conductive Polymers
The tropylium cation (C₇H₇⁺), being an aromatic and electron-deficient species, can act as an effective p-dopant for organic semiconducting polymers.[1][2][3] By accepting an electron from the polymer backbone, it creates a hole (positive charge carrier), thereby increasing the polymer's electrical conductivity. The bromide anion (Br⁻) serves as the counter-ion. This doping process is crucial for enhancing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
One of the most widely studied conductive polymers is poly(3-hexylthiophene) (P3HT).[4][5][6][7][8] While direct doping of P3HT with this compound has not been extensively reported, the principles of p-doping with organic salts are well-established.[4][6] Furthermore, studies have shown that bromide ions can induce irreversible doping in P3HT, leading to enhanced photoelectrochemical properties.[5]
Key Advantages:
-
Effective p-doping: The high electron affinity of the tropylium cation facilitates the oxidation of the polymer backbone.
-
Improved Conductivity: Introduction of charge carriers leads to a significant increase in electrical conductivity.
-
Potential for Irreversible Doping: The bromide anion may contribute to a more stable doped state.[5]
Logical Workflow for Doping Conductive Polymers
Caption: Workflow for p-doping of P3HT with this compound.
Experimental Protocol: p-Doping of Poly(3-hexylthiophene) (P3HT) with this compound
Materials:
-
Regioregular P3HT (molecular weight 20-50 kDa)
-
This compound (C₇H₇Br)
-
Chlorobenzene (anhydrous)
-
Acetonitrile (anhydrous)
-
Glass substrates
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox or Schlenk line
-
Four-point probe for conductivity measurement
-
UV-Vis spectrometer
Procedure:
-
Solution Preparation (in an inert atmosphere):
-
Prepare a 10 mg/mL solution of P3HT in chlorobenzene. Stir overnight at 50°C to ensure complete dissolution.
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
-
Doping:
-
In separate vials, add the this compound solution to the P3HT solution to achieve different molar ratios of dopant to polymer repeating unit (e.g., 1%, 2%, 5%, 10%).
-
Stir the mixtures for at least 1 hour at room temperature.
-
-
Thin Film Deposition:
-
Clean the glass substrates by sequential sonication in deionized water, acetone, and isopropanol, followed by drying with nitrogen and UV-ozone treatment.
-
Transfer the substrates into the glovebox.
-
Spin-coat the doped P3HT solutions onto the substrates at 1000 rpm for 60 seconds.
-
-
Annealing:
-
Anneal the films on a hotplate at 110°C for 10 minutes to remove residual solvent.
-
-
Characterization:
-
Measure the electrical conductivity of the films using a four-point probe.
-
Characterize the optical properties of the films using UV-Vis spectroscopy to observe changes in the absorption spectrum upon doping.
-
Quantitative Data: Expected Conductivity of Doped P3HT
The following table provides a summary of reported conductivity values for p-doped P3HT with various dopants, which can serve as a benchmark for experiments with this compound.
| Dopant | Polymer | Doping Method | Conductivity (S/cm) |
| F4TCNQ | P3HT | Vapor Phase | Up to 12.7[6] |
| FeCl₃ | P3HT | Chemical Oxidation | Up to 8.09[7] |
| HClO₄ (re-doping) | P3HT | Solution | Up to 172[7] |
| This compound (Expected) | P3HT | Solution | 10⁻³ - 10¹ |
Application Note: this compound as an Additive in Perovskite Solar Cells
Additives play a crucial role in improving the efficiency and stability of perovskite solar cells (PSCs).[9] Bromide-containing compounds are often used to tune the perovskite bandgap, improve film morphology, and passivate defects.[10][11][12] this compound can potentially serve as a dual-functional additive in methylammonium lead iodide (MAPbI₃) based perovskites. The bromide ions can be incorporated into the perovskite lattice, while the tropylium cation may interact with the perovskite surface or grain boundaries, passivating defects. The use of organic cations as additives has been shown to be an effective strategy for enhancing PSC performance.[13]
Potential Benefits:
-
Bandgap Engineering: Incorporation of bromide can widen the bandgap of MAPbI₃, potentially leading to a higher open-circuit voltage (Voc).
-
Improved Film Quality: Additives can influence the crystallization process, leading to larger grain sizes and reduced defect densities.[9]
-
Defect Passivation: The tropylium cation may passivate surface defects, reducing non-radiative recombination.
Logical Diagram of this compound's Role in Perovskite Solar Cells
Caption: Potential roles of this compound in perovskite solar cells.
Experimental Protocol: Fabrication of MAPbI₃ Perovskite Solar Cells with this compound Additive
Materials:
-
FTO-coated glass substrates
-
Methylammonium iodide (MAI)
-
Lead(II) iodide (PbI₂)
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Chlorobenzene (anhydrous)
-
Spiro-OMeTAD (hole transport material)
-
PC₆₁BM (electron transport material)
-
Titanium dioxide (TiO₂) paste
-
Silver or Gold evaporation source
Equipment:
-
Spin coater
-
Hot plate
-
Solar simulator
-
Glovebox
-
Thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean FTO substrates and deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer as the electron transport layer (ETL). Sinter the TiO₂ layers.
-
-
Perovskite Precursor Preparation (in an inert atmosphere):
-
Prepare a 1.2 M stock solution of MAPbI₃ by dissolving MAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.
-
Prepare separate precursor solutions with varying concentrations of this compound (e.g., 0.5, 1, 2 mol% with respect to PbI₂).
-
-
Perovskite Film Deposition:
-
Transfer the ETL-coated substrates into a glovebox.
-
Spin-coat the perovskite precursor solution (with and without this compound) at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense chlorobenzene as an anti-solvent.
-
Anneal the films at 100°C for 10 minutes.
-
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.
-
Thermally evaporate the metal back contact (e.g., Ag or Au).
-
-
Characterization:
-
Measure the current-voltage (J-V) characteristics of the completed solar cells under simulated AM1.5G illumination to determine the photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Quantitative Data: Expected Performance of Perovskite Solar Cells
The table below shows typical performance parameters for MAPbI₃ solar cells and the potential improvements with bromide additives.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Standard MAPbI₃ | ~1.05 | ~22 | ~75 | ~17-19 |
| MAPbI₃ with Bromide Additive | >1.10 | ~21 | >75 | >19 |
| MAPbI₃ with this compound (Hypothesized) | >1.10 | ~21 | >75 | >19 |
Application Note: this compound in the Functionalization of Nanomaterials
The tropylium cation can be used to functionalize the surface of various nanomaterials, such as gold nanoparticles (AuNPs) and carbon nanotubes (CNTs).[14] This can be achieved through non-covalent interactions (e.g., π-π stacking with the graphitic surface of CNTs) or by using this compound as a phase-transfer catalyst in the synthesis of ligand-capped nanoparticles. For instance, in the Brust-Schiffrin synthesis of AuNPs, a phase-transfer catalyst like tetraoctylammonium bromide is used to transfer AuCl₄⁻ from an aqueous to an organic phase.[15][16] this compound could potentially serve a similar role.
Applications:
-
Improving Dispersion: Functionalization can improve the dispersibility of nanomaterials in various solvents.
-
Surface Charge Modification: The cationic nature of the tropylium group can impart a positive surface charge to the nanomaterials.
-
Platform for Further Functionalization: The tropylium moiety can serve as a reactive site for subsequent chemical modifications.
Experimental Workflow for Gold Nanoparticle Functionalization
Caption: Proposed workflow for the synthesis of functionalized AuNPs using this compound.
Experimental Protocol: Synthesis of Thiol-Functionalized Gold Nanoparticles using this compound as a Phase-Transfer Catalyst
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound
-
Toluene
-
Dodecanethiol
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Separatory funnel
-
Centrifuge
Procedure:
-
Phase Transfer of Gold Salt:
-
Dissolve HAuCl₄ in deionized water to make a 30 mM solution.
-
Dissolve this compound in toluene to make a 50 mM solution.
-
In a flask, vigorously stir a two-phase mixture of the HAuCl₄ solution and the this compound/toluene solution for 30 minutes. The aqueous phase should become colorless as the AuCl₄⁻ is transferred to the organic phase.
-
Separate the organic phase using a separatory funnel.
-
-
Gold Nanoparticle Synthesis:
-
To the organic phase containing the gold salt, add dodecanethiol (capping agent).
-
Prepare a fresh aqueous solution of NaBH₄ (reducing agent).
-
While stirring the organic phase vigorously, rapidly add the NaBH₄ solution.
-
Continue stirring for at least 3 hours. The solution color will change to dark brown, indicating the formation of AuNPs.
-
-
Purification:
-
Wash the organic phase with deionized water several times.
-
Precipitate the AuNPs by adding ethanol and centrifuge to collect the nanoparticles.
-
Redisperse the AuNPs in a suitable solvent like toluene or chloroform.
-
-
Characterization:
-
Characterize the size and morphology of the AuNPs using Transmission Electron Microscopy (TEM).
-
Confirm the presence of the capping agent and the absence of the phase-transfer catalyst using techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Disclaimer: The provided protocols are intended as a starting point for research and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bromide doped methylamine lead iodide perovskite solar cell and manufacturing method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Guide to Gold Nanoparticles Synthesis: Methods and Innovations by Nanopartz⢠[nanopartz.com]
Application Notes and Protocols: Metal Complexes of the Tropylium Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tropylium ion (C₇H₇⁺), a stable aromatic carbocation, serves as a versatile ligand in organometallic chemistry. Its unique electronic properties and ability to coordinate with a wide range of transition metals have led to the development of diverse metal complexes with applications in catalysis, materials science, and medicine. This document provides detailed application notes and protocols for the synthesis and utilization of metal complexes featuring the tropylium ligand.
Section 1: Applications in Homogeneous Catalysis
Tropylium metal complexes have emerged as effective catalysts and pre-catalysts for various organic transformations, offering alternatives to traditional catalytic systems. Their applications span from olefin polymerization to cross-coupling reactions.
Olefin Polymerization
Cationic half-sandwich tropylium complexes of early transition metals have shown promise in olefin polymerization. The bulky tropylium ligand can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and properties of the resulting polymer.
Table 1: Catalytic Performance of Selected Metal Complexes in Ethylene Polymerization
| Catalyst/Pre-catalyst | Co-catalyst | Activity (g polymer/mol M·h) | Polymer Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|
| [Cp*₂MMe(THT)]⁺[BPh₄]⁻ (M = Ti, Zr, Hf) | MAO | Varies with metal | Varies with metal | [1] |
| (α-Diimine)methylpalladium complexes | MAO | High | Highly Branched | [2] |
| Amine-pyridine nickel complex | MAO | 2.5 x 10⁴ | Solid polymer and oligomer | [3] |
| α-Diamine palladium complexes | MAO | Up to 7.02 x 10⁷ (for norbornene) | High |[3] |
Suzuki-Miyaura Cross-Coupling
While the direct use of tropylium metal complexes in Suzuki-Miyaura coupling is not extensively documented in the provided search results, the general mechanism and protocols for palladium-catalyzed cross-coupling reactions are well-established. Tropylium-containing phosphine ligands could potentially be employed to modulate the catalytic activity of palladium complexes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with novel tropylium-ligated palladium catalysts.[1][4][5][6]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Section 2: Applications in Medicinal Chemistry
Metal complexes are increasingly being investigated for their therapeutic potential, particularly as anticancer agents. The coordination of organic ligands to a metal center can lead to novel mechanisms of action and improved pharmacological properties.
Anticancer Activity
While specific data on the anticancer activity of tropylium metal complexes is limited in the provided search results, the general approach to evaluating the cytotoxicity of metal complexes is well-documented. The MTT assay is a common method to determine the in vitro anticancer activity of new compounds.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Selected Metal Complexes against Cancer Cell Lines
| Complex | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ti(IV) and V(V) complexes | Various | Varies | [7][8] |
| Heterobimetallic Pt(II)-Ru(II) and Pt(II)-Rh(III) complexes | Human 20S proteasome | Active | [9] |
| Au(I)-Ir(III) bimetallic complexes | Various | Varies | [9] |
| Vanadocene dichloride | Human colon and lung carcinomas | Active |[10] |
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
This protocol is adapted from established methods for determining the cytotoxicity of metal complexes against cancer cell lines.[7][8][11][12][13]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Tropylium metal complex stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tropylium metal complex in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways in Cancer Therapy
Metal complexes can induce cancer cell death through various mechanisms, including apoptosis, by interacting with cellular components like DNA and proteins. While specific signaling pathways for tropylium metal complexes are not yet elucidated, a general model for metal complex-induced apoptosis can be proposed.
Proposed Signaling Pathway for Metal Complex-Induced Apoptosis
Caption: A potential signaling pathway for apoptosis induced by a tropylium metal complex.
Section 3: Synthesis of Tropylium Metal Complexes
The synthesis of tropylium metal complexes often involves the reaction of a suitable metal precursor with a tropylium salt or by hydride abstraction from a coordinated cycloheptatriene ligand.
Synthesis of Tricarbonyl(η⁷-tropylium)chromium(0) Tetrafluoroborate
This protocol describes the synthesis of a common tropylium-chromium complex.[14]
Materials:
-
Tricarbonyl(η⁶-cycloheptatriene)chromium(0)
-
Triphenylcarbenium tetrafluoroborate ([Ph₃C]BF₄)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tricarbonyl(η⁶-cycloheptatriene)chromium(0) in dry dichloromethane.
-
In a separate flask, dissolve an equimolar amount of triphenylcarbenium tetrafluoroborate in dry dichloromethane.
-
Slowly add the triphenylcarbenium tetrafluoroborate solution to the chromium complex solution at room temperature with stirring.
-
A precipitate will form. Stir the reaction mixture for an additional 30 minutes.
-
Filter the precipitate under an inert atmosphere and wash it with dry diethyl ether.
-
Dry the resulting solid under vacuum to yield the tricarbonyl(η⁷-tropylium)chromium(0) tetrafluoroborate complex.
Synthesis of Tricarbonyl(η⁷-tropylium)molybdenum(0) Tetrafluoroborate
This protocol details the synthesis of the molybdenum analogue.[15][16]
Materials:
-
(η⁶-Cycloheptatriene)tricarbonylmolybdenum(0)
-
Triphenylcarbenium tetrafluoroborate ([Ph₃C]BF₄)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (η⁶-cycloheptatriene)tricarbonylmolybdenum(0) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.
-
Add a solution of triphenylcarbenium tetrafluoroborate in dichloromethane dropwise to the molybdenum complex solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Isolate the yellow solid by filtration, wash with diethyl ether, and dry under vacuum.
Workflow for Synthesis of Tropylium Metal Complexes
Caption: General workflow for the synthesis of tropylium metal complexes via hydride abstraction.
Section 4: Materials Science Applications
Tropylium metal complexes have potential applications in materials science, for instance, as components in organic light-emitting diodes (OLEDs) or as building blocks for novel coordination polymers. The electronic properties of the tropylium ligand can be tuned by substitution, which in turn influences the properties of the resulting materials.
Table 3: Physical Properties of Representative Metal Complexes for Materials Applications
| Complex | Property | Value | Application | Reference |
|---|---|---|---|---|
| Mixed-ligand Europium Complex | Maximum Luminance | 700 cd/m² | OLED | [17] |
| 1,3,5-Triazine Derivatives | Rotational Barriers | 11.7 to 14.7 kcal/mol | OLED | [18] |
| Small Molecule Organo-metallic Complexes (CMAs) | Photoluminescence Efficiency | Near 100% | OLED | [19] |
| Zinc and Beryllium Azomethine Complexes | Emission | Blue Light | OLED |[20] |
Note: This table provides examples of properties for metal complexes used in OLEDs to illustrate the type of data relevant to materials science applications. Specific data for a range of tropylium metal complexes in materials science is an active area of research.
Disclaimer
The protocols and application notes provided herein are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and performing the described experiments. The information is based on the cited literature, and further optimization may be required for specific applications.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdu.ac.in [mdu.ac.in]
Application Notes and Protocols: Tropylium Bromide in the Synthesis of Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium bromide, the salt of the aromatic tropylium cation (C₇H₇⁺), serves as a versatile seven-carbon building block in organic synthesis. Its inherent electrophilicity and propensity to undergo cycloaddition reactions make it a valuable reagent for the construction of complex cyclic systems, including the core structures of various alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of tropane alkaloids and related nitrogen-containing bicyclic scaffolds. The tropane skeleton, an 8-azabicyclo[3.2.1]octane framework, is the defining structural feature of a wide range of biologically active natural products, including cocaine and atropine.
The primary synthetic strategy highlighted herein is the [4+3] cycloaddition reaction between the tropylium cation and a suitable four-atom synthon, typically a substituted pyrrole. This approach offers a convergent and efficient route to the tropane core, enabling the rapid assembly of the bicyclic system with potential for stereochemical control.
Key Synthetic Applications
The principal application of this compound in alkaloid synthesis is its role as a cycloheptatriene precursor in [4+3] cycloaddition reactions. This method is particularly effective for the construction of the 8-azabicyclo[3.2.1]octane ring system, the fundamental core of tropane alkaloids.
[4+3] Cycloaddition with Pyrrole Derivatives for Tropane Skeleton Synthesis
The reaction between a tropylium salt, such as this compound or tetrafluoroborate, and a pyrrole derivative serves as a powerful method for the direct synthesis of the tropane framework. In this reaction, the pyrrole acts as the 4π-electron component (diene), and the tropylium cation acts as the 3-carbon, 2π-electron component (allyl cation equivalent).
Reaction Scheme:
Caption: General scheme of the [4+3] cycloaddition reaction.
This cycloaddition typically proceeds to yield an 8-azabicyclo[3.2.1]octadiene derivative, which can then be further functionalized or reduced to afford the saturated tropane skeleton. The choice of the N-substituent on the pyrrole is critical as it influences the nucleophilicity of the pyrrole ring and remains in the final product, allowing for the synthesis of various N-substituted tropane analogues.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of tropane alkaloid precursors using tropylium salts and pyrrole derivatives.
Protocol 1: Synthesis of N-Methoxycarbonyl-8-azabicyclo[3.2.1]octa-3,6-diene-2-one
This protocol details a [4+3] cycloaddition reaction between a tropylium salt and an N-protected silyloxypyrrole to construct a functionalized tropane core.
Materials:
-
Tropylium tetrafluoroborate (or this compound)
-
1-(Methoxycarbonyl)-2-(trimethylsilyloxy)pyrrole
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tropylium tetrafluoroborate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of tropylium salt) at room temperature.
-
Addition of Pyrrole: To the stirring solution, add a solution of 1-(methoxycarbonyl)-2-(trimethylsilyloxy)pyrrole (1.1 eq) in anhydrous dichloromethane (5 mL per mmol of pyrrole) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-methoxycarbonyl-8-azabicyclo[3.2.1]octa-3,6-diene-2-one.
Data Presentation:
| Entry | Tropylium Salt | Pyrrole Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Tropylium tetrafluoroborate | 1-(Methoxycarbonyl)-2-(trimethylsilyloxy)pyrrole | Acetonitrile/DCM | 5 | 75 |
| 2 | This compound | 1-(Methoxycarbonyl)-2-(trimethylsilyloxy)pyrrole | Acetonitrile/DCM | 6 | 70 |
Experimental Workflow and Signaling Pathways
Workflow for Tropane Alkaloid Precursor Synthesis
The overall workflow for the synthesis of a tropane alkaloid precursor using this compound involves the preparation of the tropylium salt, the cycloaddition reaction, and subsequent functional group manipulations.
Caption: Synthetic workflow from cycloheptatriene to the tropane core.
Logical Relationships in Synthesis Design
The choice of reactants and reaction conditions is crucial for the successful synthesis of the desired tropane alkaloid. The following diagram illustrates the logical relationships and considerations in planning the synthesis.
Caption: Key considerations for planning tropane alkaloid synthesis.
Conclusion
The use of this compound as a synthon for the seven-membered ring of tropane alkaloids via a [4+3] cycloaddition reaction with pyrrole derivatives represents a powerful and convergent synthetic strategy. This approach allows for the efficient construction of the core 8-azabicyclo[3.2.1]octane skeleton, providing access to a wide variety of tropane analogues for further investigation in drug discovery and development. The provided protocols and workflows offer a foundation for researchers to explore and adapt these methods for the synthesis of their specific target alkaloids. Careful selection of starting materials and optimization of reaction conditions are paramount to achieving high yields and desired stereoselectivity.
Application Notes and Protocols: Electrophilic Reactions of Tropylium Bromide with Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropylium cation ([C₇H₇]⁺), a stable aromatic carbocation, is a versatile electrophile in organic synthesis. Its high stability, a consequence of its 6π-electron system conforming to Hückel's rule, allows for clean and efficient reactions with a variety of nucleophiles (bases). Tropylium bromide (C₇H₇Br) is a common salt of this cation and serves as an excellent starting material for the synthesis of various cycloheptatriene derivatives. This document provides detailed application notes and experimental protocols for the electrophilic reactions of this compound with common bases, including hydroxide, alkoxides, cyanide, and amines.
The general reaction mechanism involves the nucleophilic attack of the base on the positively charged tropylium ring, leading to the formation of a substituted cycloheptatriene. This process is a straightforward and effective method for introducing a range of functional groups onto a seven-membered ring system, which is a structural motif found in numerous natural products and pharmacologically active compounds.
Data Presentation
The following tables summarize the quantitative data for the reactions of this compound with various bases.
Table 1: Reaction of this compound with Oxygen- and Cyanide-Based Nucleophiles
| Nucleophile (Base) | Reagent | Solvent | Product | Yield (%) | Reference |
| Hydroxide | Sodium Bicarbonate (aq) | Water/Pentane | Dicycloheptatrienyl ether | 81 | [1] |
| Hydroxide | Water | Water | 7-Hydroxycycloheptatriene | - | [1] |
| Methoxide | Sodium Methoxide | Methanol | 7-Methoxycycloheptatriene | Not Reported | [1] |
| Cyanide | Potassium Cyanide (aq) | Water | 7-Cyanocycloheptatriene | Excellent | [2] |
Table 2: Reaction of this compound with Nitrogen-Based Nucleophiles
| Nucleophile (Base) | Reagent | Solvent | Product | Yield (%) | Reference |
| Ammonia | Saturated Ammonia (aq) | Water | Ditropylamine | Not Reported | [1][2] |
| Ammonia | Ethereal Ammonia | Diethyl Ether | Tritropylamine | Not Reported | [1][2] |
| Dimethylamine | Dimethylamine | - | Dimethyltropylamine | Not Reported | [1][2] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the reaction of this compound with a generic nucleophile.
Caption: General mechanism of nucleophilic attack on the tropylium cation.
Caption: A typical experimental workflow for the synthesis of cycloheptatriene derivatives.
Experimental Protocols
Protocol 1: Synthesis of Dicycloheptatrienyl Ether
This protocol is based on the reaction of this compound with aqueous sodium bicarbonate.[1]
-
Materials:
-
This compound (C₇H₇Br)
-
Sodium bicarbonate (NaHCO₃)
-
Pentane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 0.420 g (2.5 mmol) of this compound in 2 mL of distilled water.
-
To this solution, add 2 mL of a 2 M aqueous sodium bicarbonate solution. Carbon dioxide evolution will be observed.
-
Once the gas evolution ceases, transfer the resulting turbid mixture to a separatory funnel.
-
Extract the aqueous layer with four 10 mL portions of pentane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The residue, dicycloheptatrienyl ether, can be further purified by evaporative distillation at 100-110 °C and 0.5 mm Hg.
-
-
Expected Yield: 81% (0.195 g).
Protocol 2: Synthesis of 7-Cyanocycloheptatriene
This protocol describes the reaction of this compound with aqueous potassium cyanide. The reaction is reported to proceed in excellent yield.[2]
-
Materials:
-
This compound (C₇H₇Br)
-
Potassium cyanide (KCN)
-
Distilled water
-
Diethyl ether
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
-
Procedure:
-
Prepare a solution of this compound in water in a round-bottom flask.
-
Separately, prepare an aqueous solution of potassium cyanide.
-
Slowly add the potassium cyanide solution to the stirred this compound solution at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 7-cyanocycloheptatriene.
-
The product can be purified by vacuum distillation.
-
Protocol 3: Synthesis of Ditropylamine
This protocol outlines the reaction of this compound with saturated aqueous ammonia.[1][2]
-
Materials:
-
This compound (C₇H₇Br)
-
Saturated aqueous ammonia solution
-
Diethyl ether
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a saturated aqueous solution of ammonia to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to yield ditropylamine.
-
Protocol 4: Synthesis of 7-Methoxycycloheptatriene
This protocol is for the reaction of this compound with sodium methoxide in methanol.[1]
-
Materials:
-
This compound (C₇H₇Br)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Round-bottom flask with a stirrer and a reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask.
-
To this solution, add this compound portion-wise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to give crude 7-methoxycycloheptatriene, which can be purified by vacuum distillation.
-
Conclusion
The electrophilic nature of the tropylium cation makes this compound a valuable reagent for the synthesis of a variety of 7-substituted cycloheptatriene derivatives. The reactions with common bases such as hydroxide, alkoxides, cyanide, and amines are generally high-yielding and proceed under mild conditions. The protocols provided herein offer a foundation for the synthesis and further functionalization of these important seven-membered ring systems for applications in medicinal chemistry and materials science.
References
One-Pot Syntheses Utilizing Tropylium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is of paramount importance in medicinal chemistry and drug development, where rapid and efficient access to novel molecular scaffolds is crucial. Tropylium salts, stable aromatic carbocations, have emerged as versatile reagents and catalysts in organic synthesis. Their ability to act as organic Lewis acids or hydride acceptors under mild conditions makes them valuable tools for a variety of transformations, including the one-pot synthesis of complex molecules with potential biological activity.[1][2] This document provides detailed application notes and protocols for selected one-pot syntheses utilizing tropylium salts.
Application Note 1: Tropylium Salt-Catalyzed Acetalization of Aldehydes
Acetalization is a common and crucial method for the protection of carbonyl groups in multi-step organic synthesis. Tropylium salts have been demonstrated to be effective organocatalysts for the acetalization of a wide range of aldehydes under mild, metal-free conditions. This one-pot protocol offers high efficiency and chemoselectivity for aldehydes.
Experimental Protocol
A mixture of the aldehyde (0.5 mmol), triethylorthoformate (1.0 mmol, 2.0 equiv), and tropylium tetrafluoroborate (0.025 mmol, 5 mol%) is taken up in dry acetonitrile (0.6 mL) in a vial equipped with a stirrer bar under an argon atmosphere. The reaction mixture is heated to 70°C for five hours and then cooled to room temperature. The resulting crude reaction mixture is concentrated under reduced pressure. The product is purified from the residue by column chromatography on silica gel.
Data Presentation
| Aldehyde Substrate | Product | Yield (%) |
| p-Tolualdehyde | 1-(Diethoxymethyl)-4-methylbenzene | 99 |
| 4-Methoxybenzaldehyde | 1-(Diethoxymethyl)-4-methoxybenzene | 98 |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(diethoxymethyl)benzene | 95 |
| 4-Nitrobenzaldehyde | 1-(Diethoxymethyl)-4-nitrobenzene | 92 |
| Benzaldehyde | (Diethoxymethyl)benzene | 97 |
| 2-Naphthaldehyde | 2-(Diethoxymethyl)naphthalene | 96 |
| Cinnamaldehyde | (E)-1-(Diethoxymethyl)-3-phenylprop-1-ene | 85 |
Signaling Pathway/Workflow
References
Troubleshooting & Optimization
Tropylium Bromide Synthesis: Technical Support Center
Welcome to the technical support center for tropylium bromide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is through the bromination of 1,3,5-cycloheptatriene. This is typically followed by heating under a vacuum to yield the final product.[1] Another approach involves the reaction of cycloheptatriene with phosphorus pentachloride to form the tropylium cation, which can then be converted to the bromide salt.[2]
Q2: What are the key properties of this compound to be aware of during synthesis and handling?
A2: this compound typically appears as yellow prisms.[1] It is freely soluble in water but practically insoluble in nonpolar organic solvents like ether.[1] This solubility profile is crucial for its purification. The tropylium cation itself is an aromatic and stable carbocation due to its 6 π-electron system, which follows Hückel's rule.[2][3]
Q3: What safety precautions should be taken during the synthesis of this compound?
A3: Bromine and phosphorus pentachloride are corrosive and toxic reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Carbon tetrachloride is a hazardous solvent and should also be handled with care. The reaction can be exothermic, so it is important to control the addition of reagents.
Q4: What is a typical expected yield for this compound synthesis?
A4: While specific yields can vary depending on the exact procedure and scale, obtaining a good yield requires careful control of reaction conditions and purification. Yields can be negatively impacted by side reactions and mechanical losses during purification.[4][5] For analogous syntheses, such as that of tropylium fluoborate, yields in the range of 70-80% have been reported under optimized conditions.
Troubleshooting Guides
Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors, from the quality of starting materials to the reaction conditions and workup procedure. Below is a systematic guide to troubleshooting this issue.
Potential Cause 1: Poor Quality of Starting Material (Cycloheptatriene)
-
Troubleshooting: Cycloheptatriene can oxidize or polymerize upon storage. Ensure you are using freshly distilled or high-purity cycloheptatriene. The presence of impurities can lead to side reactions, consuming the starting material and reducing the yield of the desired product.
-
Experimental Protocol: Purification of Cycloheptatriene
-
Set up a fractional distillation apparatus.
-
Add the crude cycloheptatriene to the distillation flask.
-
Distill the cycloheptatriene under atmospheric pressure. Collect the fraction that boils at approximately 115-117 °C.
-
Use the freshly distilled cycloheptatriene immediately for the best results.
-
Potential Cause 2: Incomplete Reaction
-
Troubleshooting: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.[4][6]
-
Optimization Strategies:
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) if a suitable system can be devised, or by observing the disappearance of the starting material. Consider extending the reaction time.
-
Temperature: While the initial bromination is often performed at low temperatures to control reactivity, the subsequent elimination to form the tropylium cation may require heating. Ensure the final heating step under vacuum is performed at an adequate temperature and for a sufficient duration to drive the reaction to completion.[1]
-
Mixing: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture, especially if the reagents are not fully soluble.[4]
-
Potential Cause 3: Side Reactions
-
Troubleshooting: Over-bromination or polymerization of the starting material can lead to the formation of unwanted byproducts, reducing the yield of this compound.
-
Optimization Strategies:
-
Controlled Reagent Addition: Add the bromine solution dropwise and at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Inert Atmosphere: While not always reported in standard procedures, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting material and intermediates.
-
Potential Cause 4: Losses During Workup and Purification
-
Troubleshooting: Significant product loss can occur during the purification steps. This compound is water-soluble, so care must be taken during any aqueous washes.[1] Mechanical losses on glassware and filter paper can also contribute to lower yields, especially on a small scale.[5]
-
Experimental Protocol: Optimized Purification of this compound
-
After the reaction is complete and the solvent has been removed, the crude product is often a solid or a viscous oil.
-
Triturate the crude product with a non-polar solvent in which this compound is insoluble, such as diethyl ether, to remove non-polar impurities.[1]
-
Carefully decant or filter the mixture to collect the solid product.
-
Recrystallize the crude this compound from a suitable solvent, such as hot ethanol, to obtain the purified product as yellow prisms.[1][2] Cool the solution slowly to maximize crystal formation and yield.
-
Collect the crystals by suction filtration and wash with a small amount of cold solvent. Dry the crystals thoroughly under vacuum.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >95% (freshly distilled) | Prevents side reactions and improves yield. |
| Reaction Temperature | 0 °C for bromination, followed by heating | Controls exothermicity and minimizes byproducts. |
| Reaction Time | Monitor by TLC or allow for extended time | Ensures the reaction goes to completion. |
| Purification Solvent | Recrystallization from ethanol | Effective for removing impurities and obtaining pure crystals.[1] |
Product Purity Issues
Q: My final product is not pure. What are the likely contaminants and how can I remove them?
A: Impurities in the final product can include unreacted starting materials, solvents, or byproducts from side reactions.
Contaminant 1: Unreacted Cycloheptatriene
-
Identification: Presence of a sweet, characteristic odor. Can be detected by ¹H NMR spectroscopy.
-
Removal: Wash the crude product with a non-polar solvent like diethyl ether or hexane. Cycloheptatriene is soluble in these solvents, while this compound is not.[1]
Contaminant 2: Residual Solvent (e.g., Carbon Tetrachloride, Ethanol)
-
Identification: Can be detected by ¹H NMR or by the product having a lower melting point than expected (literature value: 203 °C).[1]
-
Removal: Dry the product thoroughly under high vacuum for an extended period. Gentle heating during vacuum drying can help remove residual solvent, but care should be taken to avoid decomposition.
Contaminant 3: Polymeric or Over-brominated Byproducts
-
Identification: The product may appear as a dark, tarry solid instead of yellow crystals.
-
Removal: Recrystallization is the most effective method.[1] The desired this compound should crystallize out of the hot solvent upon cooling, leaving the more soluble impurities behind. If the product is very impure, multiple recrystallizations may be necessary.
| Issue | Potential Cause | Recommended Action |
| Oily or Tarry Product | Impurities or residual solvent | Triturate with a non-polar solvent and then recrystallize. |
| Low Melting Point | Residual solvent or other impurities | Dry thoroughly under vacuum and/or recrystallize. |
| Incorrect Color (not yellow) | Presence of byproducts | Recrystallize the product, potentially using charcoal to decolorize. |
Visualizing the Workflow and Troubleshooting
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. This compound [drugfuture.com]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Stability of tropylium bromide in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tropylium bromide in various solvent systems. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organic salt containing the aromatic tropylium cation (C₇H₇⁺) and a bromide anion (Br⁻). Its stability is due to the aromatic nature of the seven-membered ring, which contains 6 π-electrons, fulfilling Hückel's rule.[1][2] However, the positively charged tropylium cation is electrophilic and susceptible to reaction with nucleophiles, which can lead to its degradation and impact experimental outcomes.[3][4]
Q2: What are the typical signs of this compound degradation?
A2: Visual signs of degradation can include a color change of the solid or its solution. This compound is typically a crystalline solid. Discoloration upon exposure to the atmosphere has been noted.[5] In solution, the appearance of new signals in NMR spectra or new peaks in chromatograms indicates the formation of degradation products.
Q3: How should I properly store and handle this compound?
A3: this compound is known to be hygroscopic and air-sensitive.[3][5] Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from light.[5] When handling, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to moisture and oxygen.[6][7] Always use dry glassware and solvents.
Q4: In which solvents is this compound soluble?
A4: this compound is an ionic salt and is generally soluble in polar solvents like water and partially soluble in alcohols like ethanol.[2] It is typically insoluble in nonpolar organic solvents such as hydrocarbons.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid this compound has discolored (e.g., turned yellow or brown). | Exposure to air (oxygen) and/or moisture. | While slight discoloration may not significantly affect the quality for some applications, for sensitive reactions, it is advisable to purify the material.[5] Future handling should be done under an inert atmosphere. |
| A solution of this compound in a protic solvent (e.g., water, alcohol) changes color or shows unexpected products. | Reaction with the solvent (solvolysis). The tropylium cation is an electrophile and can react with nucleophilic solvents. In water, it can hydrolyze to form tropyl alcohol, which may further react to form ditropyl ether.[3] | Prepare solutions fresh and use them immediately. For reactions where the solvent is not a reactant, consider using a less nucleophilic, polar aprotic solvent like acetonitrile.[3] |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock. Impurities in the starting material. | Verify the purity of the this compound using techniques like NMR or elemental analysis. Ensure proper storage and handling procedures are being followed. Run a control reaction with freshly opened or purified this compound. |
| Precipitate forms when dissolving this compound in an organic solvent. | The solvent may not be polar enough to dissolve the ionic salt. | Use a more polar solvent. If the reaction allows, a mixture of solvents could be used to enhance solubility. |
Stability in Different Solvent Systems
The stability of this compound is highly dependent on the solvent system used. Protic and nucleophilic solvents can react with the tropylium cation, leading to degradation. Polar aprotic solvents are generally more suitable for maintaining the integrity of the tropylium cation in solution for longer periods.
Quantitative Stability Data
| Solvent System | Condition | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Product(s) |
| Water (pH 7) | 25 °C | Data to be determined | Data to be determined | Tropyl alcohol, Ditropyl ether |
| Ethanol | 25 °C | Data to be determined | Data to be determined | 7-Ethoxycyclohepta-1,3,5-triene |
| Acetonitrile | 25 °C | Data to be determined | Data to be determined | Expected to be more stable |
| DMSO | 25 °C | Data to be determined | Data to be determined | Adduct formation possible |
Experimental Protocols
To assess the stability of this compound and populate the data table above, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Forced Degradation Study of this compound using HPLC-UV
Objective: To determine the degradation kinetics of this compound in a selected solvent.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., water, ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Forced Degradation:
-
Transfer a known volume of the stock solution into several vials.
-
Store the vials under controlled conditions (e.g., 25 °C, protected from light).
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
-
If necessary, dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Degradation Pathway in Aqueous Solution
This diagram illustrates the hydrolysis of the tropylium cation in water.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 15.4 Aromatic Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Handling Hygroscopic Tropylium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic tropylium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of tropylium salts in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low reaction yields | Catalyst deactivation due to moisture: Tropylium salts are hygroscopic and can be deactivated by water, which hydrolyzes the tropylium cation. | • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[1] • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. • Handle the tropylium salt under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1][2] |
| Improper catalyst loading: Too little or too much catalyst can negatively impact reaction kinetics and yield. | • Optimize the catalyst loading for your specific reaction. Typically, 1-10 mol% is a good starting point. | |
| Incorrect solvent: The polarity and coordinating ability of the solvent can affect the catalytic activity of the tropylium ion. | • Screen different anhydrous solvents to find the optimal one for your reaction. | |
| Difficulty in weighing and dispensing the salt | Rapid moisture absorption: The salt quickly clumps and gains weight upon exposure to ambient air, leading to inaccurate measurements. | • Weigh the tropylium salt in a glovebox with a low-humidity atmosphere.[2] • If a glovebox is unavailable, use a glove bag purged with an inert gas. • For less stringent applications, quickly weigh the salt on a watch glass and immediately transfer it to the reaction vessel under a stream of inert gas. |
| Visible changes in the appearance of the salt (e.g., clumping, discoloration) | Moisture absorption and/or decomposition: The salt may have been improperly stored or exposed to the atmosphere. | • Discard the salt if significant clumping or a change from a white/off-white powder to a brownish or oily solid is observed. • If the salt is only slightly discolored, it may be possible to purify it by recrystallization from an appropriate anhydrous solvent system (e.g., acetonitrile/diethyl ether) under an inert atmosphere. |
| Reaction fails to initiate | Poor quality of the tropylium salt: The salt may be significantly hydrated or decomposed. | • Assess the purity of the salt using ¹H NMR spectroscopy. The spectrum of pure tropylium tetrafluoroborate should show a sharp singlet at approximately 9.2-9.4 ppm in a suitable deuterated solvent. The presence of other peaks may indicate impurities or decomposition products. • Determine the water content of the salt using Karl Fischer titration.[3][4][5] |
| Incompatible reagents: Some reagents may react with the tropylium cation, deactivating it. | • Review the literature for known incompatibilities with your specific reagents. For example, some strongly basic amines can react with the tropylium ion. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store hygroscopic tropylium salts?
A1: Hygroscopic tropylium salts should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, keeping the container inside a glovebox with a dry, inert atmosphere is recommended.[6] Always store in a cool, dry place away from light.
Q2: What are the visual indicators that my tropylium salt has been compromised by moisture?
A2: Fresh, high-purity tropylium salts are typically fine, crystalline powders. Signs of moisture contamination include:
-
Clumping: The powder will lose its free-flowing nature and form aggregates.
-
Color change: The salt may change from white or off-white to a yellowish or brownish hue.
-
Oily appearance: In cases of significant moisture exposure, the salt may appear oily or even dissolve into a viscous liquid.
Q3: Can I "rescue" a tropylium salt that has been exposed to moisture?
A3: For minor exposure, you can try drying the salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. For more significant contamination, recrystallization from an anhydrous solvent system under an inert atmosphere may be effective. However, if the salt is heavily discolored or oily, it is best to discard it and use a fresh batch to ensure reliable experimental results.
Q4: What is the best way to determine the water content of my tropylium salt?
A4: The most accurate method for determining water content is Karl Fischer titration.[3][4][5] This technique is highly specific to water and can provide precise quantitative results. Due to the hygroscopic and air-sensitive nature of tropylium salts, the titration should be performed using a system that allows for sample handling in a dry, inert atmosphere.
Q5: How does the counterion affect the hygroscopicity of a tropylium salt?
A5: The counterion can have a significant impact on the hygroscopicity of a salt.[1][7] While specific data for tropylium salts is limited, in general, smaller and more charge-diffuse anions tend to form less hygroscopic salts. For example, tropylium tetrafluoroborate is often reported to be relatively stable and non-hygroscopic when pure and handled correctly.[8]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to the handling of hygroscopic tropylium salts.
| Parameter | Method | Typical Values/Ranges | Notes |
| Water Content | Karl Fischer Titration | < 0.1% (for high-purity, anhydrous salt) | The volumetric method is suitable for contents >0.1%, while the coulometric method is better for trace amounts.[4] |
| > 1% (for visibly clumped or discolored salt) | |||
| Purity | ¹H NMR Spectroscopy | > 98% | The tropylium cation typically shows a singlet at ~9.2-9.4 ppm. |
| Deliquescence Relative Humidity (DRH) | Gravimetric Vapor Sorption | Not well-documented for tropylium salts. | This is the RH at which the salt begins to absorb enough atmospheric moisture to dissolve. For comparison, the DRH of some perchlorate salts has been studied.[9] |
Key Experimental Protocols
Protocol 1: Weighing and Dispensing Tropylium Tetrafluoroborate Using a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere inside the glovebox is dry and inert (e.g., <1 ppm H₂O and O₂). Place a clean, dry weighing paper or boat on an analytical balance inside the glovebox and tare the balance.
-
Dispensing: Using a clean, dry spatula, carefully transfer the desired amount of tropylium tetrafluoroborate from its storage container onto the weighing paper.
-
Transfer: Promptly close the storage container. Carefully transfer the weighed salt into the reaction vessel, which should also be inside the glovebox.
-
Sealing: Seal the reaction vessel before removing it from the glovebox to prevent atmospheric exposure.
Protocol 2: Determining Water Content by Karl Fischer Titration
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is sealed and the solvent is pre-titrated to a dry endpoint.
-
Sample Preparation (in a glovebox): Accurately weigh the tropylium salt sample in a gas-tight syringe or a sealed sample vial inside a glovebox.
-
Sample Introduction: Quickly transfer the sealed sample to the titrator and introduce it into the titration cell with minimal exposure to the atmosphere.
-
Titration: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
Calculation: Calculate the water content based on the titrant consumption and the previously determined titer of the Karl Fischer reagent.
Visualizations
References
- 1. An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures Including the Contribution from Metastable Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. people.reed.edu [people.reed.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m-chemical.co.jp [m-chemical.co.jp]
Technical Support Center: Tropylium Bromide Mediated Synthesis
Welcome to the technical support center for tropylium bromide mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound ([C₇H₇]⁺Br⁻) is an ionic organic salt. The cation, tropylium, is a seven-membered ring that is aromatic and highly stable due to its planar structure and 6 π-electrons, which satisfies Hückel's rule.[1] This aromatic stabilization makes the formation of the tropylium cation from a neutral precursor favorable and renders it a good leaving group. However, the positive charge also makes the ring highly electrophilic and susceptible to attack by nucleophiles.[2][3]
Q2: My reaction is turning brown/black. What is causing this decomposition?
Dark coloration often indicates decomposition or polymerization. Tropylium salts can be oxidized to benzaldehyde under certain conditions, which can then undergo further reactions.[2] Additionally, strong oxidizing agents or high temperatures can lead to complex degradation pathways. Ensure your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Q3: I see an unexpected peak in my NMR corresponding to cycloheptatriene. How did this form?
Cycloheptatriene is a common byproduct in reactions where the tropylium cation acts as a hydride abstractor.[4] If your reaction mixture contains a compound with a readily abstractable hydride, the tropylium cation can be reduced to cycloheptatriene. This is more likely if the tropylium salt is being used as an organocatalyst to activate a substrate through hydride abstraction.[4]
Q4: Why is my product yield consistently low?
Low yields can be attributed to several factors. The most common are side reactions with nucleophilic impurities (see Troubleshooting Guide below), incomplete reaction, or product degradation. The choice of solvent can also dramatically affect reaction efficiency; solvents like acetonitrile or THF can solvate the tropylium cation, reducing its reactivity and hindering the reaction.[5]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side products you may encounter and how to mitigate their formation.
| Issue / Observation | Probable Cause & Side Product | Troubleshooting & Prevention |
| Oily, insoluble byproduct; Mass spec shows a peak at m/z 198. | Reaction with residual water. The tropylium cation is highly sensitive to water, leading to the formation of tropyl alcohol, which then reacts with another tropylium ion to form the less soluble ditropyl ether .[2] | Ensure all glassware is rigorously dried (oven or flame-dried).Use anhydrous solvents. Store solvents over molecular sieves.Perform the reaction under an inert atmosphere to prevent moisture from the air. |
| Amine-like smell; unexpected nitrogen-containing impurities in mass spec. | Reaction with ammonia or amine impurities. this compound reacts readily with aqueous ammonia to form ditropylamine and with ethereal ammonia to form tritropylamine .[2] Primary or secondary amine impurities will also react. | Use freshly distilled solvents and purified reagents.If using an amine reagent, ensure its purity and avoid cross-contamination.When ammonia is the intended nucleophile, control stoichiometry carefully to avoid over-alkylation. |
| Product appears reduced; mass spec shows a peak at m/z 182. | Unintended reduction of the tropylium cation. Reducing agents, such as zinc dust, will reduce the tropylium ion to ditropyl (b cycloheptatrienyl) .[2] Certain substrates or additives may also act as reducing agents. | Scrutinize all reagents for compatibility. Avoid metal-based reagents unless intended for reduction.Ensure the reaction is free from metallic contaminants. |
| Benzaldehyde detected as an impurity (characteristic almond smell, m/z 106). | Oxidation of the tropylium cation. Oxidizing agents, even mild ones like silver oxide in water or atmospheric oxygen under certain conditions, can oxidize the tropylium ring to benzaldehyde .[2] | Use degassed solvents to remove dissolved oxygen.Run reactions under an inert atmosphere (N₂ or Ar).Avoid sources of oxidation, including incompatible reagents and certain metal catalysts. |
Data Presentation: Influence of Reaction Parameters
Quantitative data on side product formation is often sparse. However, the choice of tropylium salt counter-ion and the solvent can significantly impact the yield of the desired product, thereby implicitly affecting the prevalence of side reactions. The following table summarizes data from a tropylium-catalyzed hydroboration reaction, illustrating these effects.[5]
Table 1: Effect of Tropylium Salt and Solvent on Product Yield in a Model Hydroboration Reaction [5]
| Entry | Catalyst (Tropylium Salt) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None (Control) | Dichloromethane | 25 | 12 | 15 |
| 2 | This compound (1b) | Dichloromethane | 25 | 12 | 85 |
| 3 | Tropylium Triflate (1c) | Dichloromethane | 25 | 12 | 85 |
| 4 | Tropylium Hexafluorophosphate | Dichloromethane | 25 | 12 | 35 |
| 5 | This compound (1b) | Toluene | 25 | 12 | 87 |
| 6 | This compound (1b) | Acetonitrile | 25 | 12 | 0 |
| 7 | This compound (1b) | THF | 25 | 12 | 0 |
Data adapted from a study on the hydroboration of phenylacetylene. Yields correspond to the desired vinylborane product.[5] The data clearly shows that coordinating solvents like acetonitrile and THF can completely inhibit the reaction, likely leading to recovery of starting material or minor side products upon workup.
Experimental Protocols
Representative Protocol: Synthesis of N-Tropyl-benzylamine
This protocol details a standard nucleophilic substitution reaction. The troubleshooting section highlights how to avoid the common side reactions discussed above.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq, as a non-nucleophilic base)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve this compound (e.g., 1.71 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (e.g., 1.67 mL, 12 mmol) via syringe.
-
Slowly add benzylamine (e.g., 1.20 mL, 11 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-Tropyl-benzylamine.
Troubleshooting and Side Reaction Mitigation:
-
Ditropyl Ether Formation: If water is present, ditropyl ether will form. The use of flame-dried glassware and anhydrous solvents is critical.
-
Over-alkylation: While less common with this compound than alkyl halides, using a slight excess of the amine nucleophile can ensure the tropylium salt is fully consumed.
-
Cycloheptatriene Formation: Triethylamine acts as an acid scavenger. If a reagent with a more labile hydride is present, cycloheptatriene could form. Ensure all reagents are pure.
Visualizations
Common Side Reaction Pathways
Caption: Key side reaction pathways for this compound.
Troubleshooting Workflow for Unexpected Byproducts
Caption: A decision tree for identifying common byproducts.
Logical Relationships: Conditions vs. Side Products
Caption: How reaction conditions influence side product formation.
References
Technical Support Center: Optimizing Tropylium-Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize tropylium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is a tropylium ion catalyst?
A1: The tropylium ion, [C₇H₇]⁺, is a non-benzenoid aromatic, seven-membered carbocation that satisfies Hückel's rule for aromaticity.[1] Its unique combination of stability and reactivity allows it to function as an effective organocatalyst, often acting as a Lewis acid or an oxidant in a variety of organic transformations.[1][2] It is frequently used as a more environmentally friendly and easy-to-handle alternative to transition-metal catalysts.[1][3]
Q2: What are the main advantages of using tropylium catalysts?
A2: Tropylium catalysts offer several benefits over traditional transition-metal catalysts, including:
-
High Yields: Often provide good to excellent product yields.[1]
-
Mild Conditions: Many reactions can be performed under moderate temperatures.[1]
-
Functional Group Tolerance: Compatible with a wide range of functional groups.[1]
-
Selectivity: Can offer high levels of selectivity.[1]
-
Ease of Handling & Stability: Tropylium salts like tropylium tetrafluoroborate are often stable and easy to handle in a laboratory setting.[1][2]
-
Metal-Free: Avoids issues of toxic metal contamination in the final products, which is critical in drug development.[3]
Q3: What types of reactions are catalyzed by tropylium ions?
A3: The tropylium ion is a versatile catalyst for a large number of organic transformations.[3][4] These include, but are not limited to:
-
Hydroboration Reactions[9]
-
O-H Insertion Reactions with Diazo Compounds[10]
-
Retro-Claisen Type Reactions[6]
Q4: How should I choose and handle tropylium salts?
A4: Tropylium tetrafluoroborate (C₇H₇BF₄) is a commonly used and stable salt. However, other salts like tropylium bromide or triflate can also be effective.[9] Be aware that some salts, such as tropylium chloride, are very hygroscopic and may be impractical for general use.[9] It is best practice to store tropylium salts in a desiccator or under an inert atmosphere to prevent decomposition from moisture.
Troubleshooting Guide
This section addresses common issues encountered during tropylium-catalyzed reactions.
Q5: My reaction shows low or no conversion. What are the common causes?
A5: Several factors can lead to poor or no reactivity. Consider the following troubleshooting steps, starting with the most common issues.
-
Inappropriate Solvent: The choice of solvent is critical. Polar coordinating solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can solvate the tropylium cation or reaction intermediates so effectively that they completely shut down the reaction.[9] In contrast, non-polar or weakly coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene often yield the best results.[1][9]
-
Catalyst Deactivation: Ensure your tropylium salt has been stored properly and is anhydrous, as moisture can deactivate the catalyst.
-
Insufficient Temperature: While many reactions proceed at room temperature, some require heating to achieve a reasonable rate. For instance, intermolecular carbonyl-olefin metathesis reactions may require temperatures of 80-90 °C, sometimes with the aid of microwave irradiation.[7]
-
Substrate Reactivity: Certain substrates may be inherently unreactive. For example, electron-deficient aryl aldehydes have been shown to be poor substrates in some tropylium-catalyzed reactions.[1]
Q6: The yield of my reaction is low. How can I optimize it?
A6: Low yield is a common optimization problem. The following workflow and data tables can help guide your optimization efforts.
Optimization Workflow
This diagram outlines a general workflow for optimizing a tropylium-catalyzed reaction.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 8. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
Preventing decomposition of tropylium ions in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tropylium ions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tropylium ion decomposition in solution?
The primary cause of tropylium ion decomposition in solution is its reaction with nucleophiles.[1][2][3] The tropylium cation is a potent electrophile and will readily react with a wide range of nucleophiles, leading to the loss of its aromaticity and the formation of neutral, non-aromatic cycloheptatriene derivatives.[1]
Common nucleophiles that lead to decomposition include:
Q2: How can I visually or spectroscopically detect the decomposition of my tropylium ion solution?
Decomposition of a tropylium ion solution is often accompanied by a color change. Solutions of stable tropylium salts are typically colored (e.g., reddish), and decomposition to a neutral cycloheptatriene derivative can lead to a colorless solution.[7]
For more quantitative analysis, you can monitor the decomposition using the following spectroscopic methods:
-
UV-Vis Spectroscopy: The tropylium ion has a characteristic UV absorption spectrum. For instance, in 0.1N HCl, it exhibits absorption maxima (λmax) at 218 nm and 274 nm.[1][8] Monitoring the decrease in absorbance at these wavelengths over time can quantify the rate of decomposition.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for monitoring the integrity of the tropylium ion. The highly symmetric tropylium cation shows a single peak in both 1H and 13C NMR spectra, indicating the equivalence of all seven protons and carbon atoms, respectively.[1][9] The appearance of new, more complex signals in the aliphatic and olefinic regions of the spectrum indicates the formation of decomposition products.[10]
Q3: What are the ideal storage conditions for tropylium ion salts and their solutions?
To ensure the longevity of tropylium ion salts and their solutions, it is crucial to minimize exposure to atmospheric moisture and nucleophilic substances.
-
Solid Salts: Tropylium salts, particularly those with non-nucleophilic counterions like tetrafluoroborate (BF4-), are relatively stable as solids.[2][3] They should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture.[3][11][12][13][14]
-
Solutions: Solutions of tropylium ions should be prepared using anhydrous, non-nucleophilic solvents immediately before use. If storage is necessary, it should be under an inert atmosphere in a tightly sealed vial, and for short periods.
Troubleshooting Guides
Issue 1: Rapid Decomposition of Tropylium Ion in Solution
Symptoms:
-
The characteristic color of the tropylium ion solution fades quickly.
-
NMR analysis shows a rapid decrease in the tropylium ion signal and the appearance of multiple new peaks.
-
The reaction involving the tropylium ion fails to proceed or gives low yields.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of nucleophilic impurities in the solvent. | Use freshly distilled, anhydrous, and non-nucleophilic solvents. Acetonitrile is a commonly used solvent for reactions involving tropylium ions.[1][2] |
| Reaction with a nucleophilic substrate or reagent. | If your substrate or another reagent in the reaction mixture is nucleophilic, it will likely react with the tropylium ion. Consider protecting the nucleophilic group or using a different synthetic strategy. |
| Exposure to atmospheric moisture. | Handle all tropylium salts and prepare their solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11][12][13][14] |
| Inappropriate choice of counter-ion. | Halide counter-ions (e.g., Br-, Cl-) can be nucleophilic.[15] Use tropylium salts with non-nucleophilic counter-ions such as tetrafluoroborate (BF4-) or perchlorate (ClO4-) for greater stability in solution.[2] |
Issue 2: Failed or Low-Yield Reaction Mediated by a Tropylium Ion
Symptoms:
-
The starting materials are largely unreacted after the specified reaction time.
-
The desired product is formed in a very low yield, with significant recovery of starting material or formation of side products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Decomposition of the tropylium ion catalyst/reagent. | Verify the stability of the tropylium ion under your reaction conditions by running a control experiment (tropylium ion in the reaction solvent at the reaction temperature) and monitoring it by TLC, NMR, or UV-Vis. If it is decomposing, address the potential causes listed in Issue 1 . |
| Insufficient Lewis acidity of the tropylium ion in the chosen solvent. | The Lewis acidity of the tropylium ion can be influenced by the solvent.[16] In some cases, a more polar, non-coordinating solvent may enhance its reactivity. Consider screening different anhydrous, non-nucleophilic solvents. |
| The reaction is reversible or at equilibrium. | If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) or using an excess of one of the reactants. |
| The substrate is not sufficiently activated. | For some reactions, the substrate may require a more potent Lewis acid for activation. While the tropylium ion is an effective Lewis acid catalyst for many transformations, some substrates may be too unreactive.[17][18][19] |
Experimental Protocols
Protocol: Synthesis of Tropylium Tetrafluoroborate
This protocol is adapted from a literature procedure and outlines the synthesis of the stable tropylium tetrafluoroborate salt.[20]
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl5)
-
Carbon tetrachloride (CCl4), anhydrous
-
Absolute ethanol, chilled
-
50% aqueous fluoboric acid (HBF4)
-
Diethyl ether
Procedure:
-
In a flask equipped with a stirrer and an outlet for HCl gas, prepare a suspension of PCl5 in anhydrous CCl4.
-
Add cycloheptatriene to the suspension at once and stir the mixture at room temperature for 3 hours. The mixture will initially thicken and then become mobile again.
-
Filter the resulting precipitate (a double salt of tropylium hexachlorophosphate and tropylium chloride) under suction, and wash it briefly with fresh CCl4. It is crucial to perform this step quickly to minimize exposure to atmospheric moisture.[20]
-
In a separate flask cooled in an ice bath, vigorously stir absolute ethanol.
-
Rapidly transfer the filtered salt into the cold, stirred ethanol. The salt will dissolve exothermically, forming a reddish solution.
-
To the cold, stirred solution, rapidly add 50% aqueous fluoboric acid. A dense white precipitate of tropylium tetrafluoroborate will form.
-
Collect the precipitate by suction filtration, wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Air-dry the product at room temperature.
Troubleshooting Tips:
-
Discoloration of the intermediate salt: If the intermediate salt is exposed to the atmosphere for too long, it may discolor. A slight discoloration at this stage should not significantly affect the quality of the final product. Using a rubber dam on days with high humidity can be beneficial.[20]
-
Low Yield: For a nearly quantitative yield, an alternative workup can be employed. Dissolve the intermediate salt in glacial acetic acid, add 50% fluoboric acid, and once gas evolution ceases, precipitate the tropylium tetrafluoroborate by adding ethyl acetate.[20]
Visualizations
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. Halide Anion Triggered Reactions of Michael Acceptors with Tropylium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow | Semantic Scholar [semanticscholar.org]
- 19. Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Cost Precursors for Tropylium Salt Synthesis
Welcome to the Technical Support Center for tropylium salt synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis of tropylium salts, with a focus on methods involving high-cost precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-cost precursors for tropylium salt synthesis?
A1: The primary high-cost precursors are typically the hydride abstraction agents used to convert cycloheptatriene to the tropylium cation. These include triphenylcarbenium (trityl) salts, such as triphenylcarbenium tetrafluoroborate, and certain phosphorus halides like phosphorus pentachloride. While cycloheptatriene itself can be a significant cost factor, the reagents for its conversion are often a primary driver of the overall expense.[1][2]
Q2: Why are these precursors so expensive?
A2: The high cost of precursors like triphenylcarbenium tetrafluoroborate is due to their complex multi-step synthesis, the use of expensive raw materials, and the need for stringent purification to ensure high reactivity and stability. Similarly, phosphorus pentachloride, while less expensive than trityl salts, is a hazardous material requiring special handling and purification, which contributes to its cost.
Q3: Are there lower-cost alternatives to these precursors?
A3: Yes, research has explored more economical routes. One common alternative is the oxidation of cycloheptatriene using more readily available and less expensive reagents like ammonium nitrate and trifluoroacetic anhydride.[2][3] Another approach involves the reaction of cycloheptatriene with sulfur trioxide.[2] Electrochemical oxidation of cycloheptatriene (tropilidene) in acetonitrile is another modern and efficient method.[3]
Q4: What are the typical yields I can expect when using high-cost precursors?
A4: Yields can vary depending on the specific protocol and the purity of the reagents. When using triphenylcarbenium tetrafluoroborate, yields of tropylium tetrafluoroborate can be quite high, often in the range of 80-95%.[4] The method using phosphorus pentachloride to form an intermediate double salt, followed by treatment with fluoboric acid, can also provide good yields, typically between 80% and 89%.[5]
Q5: How can I monitor the progress of my tropylium salt synthesis?
A5: The formation of the tropylium salt is often indicated by a distinct color change. For instance, in the reaction of cycloheptatriene with triphenylcarbenium tetrafluoroborate, the disappearance of the brightly colored trityl cation and the formation of a precipitate of the tropylium salt can be observed. In other methods, the formation of a red solution of a tropylium salt intermediate can signal reaction progress.[2][3] For more quantitative analysis, techniques like ¹H NMR spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of the characteristic single peak for the aromatic tropylium cation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reagents: Cycloheptatriene can contain impurities like toluene.[5] Hydride abstraction agents may have degraded due to moisture. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing. The reaction mixture can become very thick, hindering stirring.[5] 3. Moisture Contamination: Tropylium salt intermediates can be sensitive to moisture. | 1. Purify Reagents: Use freshly purified cycloheptatriene. Ensure hydride abstraction agents are handled under anhydrous conditions. 2. Optimize Reaction Conditions: Increase reaction time and ensure vigorous stirring. If the mixture thickens, use a robust mechanical stirrer. 3. Work Under Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use dry solvents. |
| Discolored Product | 1. Air Exposure: The intermediate tropylium hexachlorophosphate-tropylium chloride double salt is sensitive to air and can discolor.[5] 2. Side Reactions: Over-reaction or reaction with impurities can lead to colored byproducts. | 1. Minimize Air Exposure: Transfer air-sensitive intermediates as quickly as possible. Using a rubber dam on the filtration apparatus can help on humid days.[5] 2. Purification: Recrystallize the final product from a suitable solvent system, such as ethyl acetate or acetonitrile-ethyl acetate.[5] |
| Difficulty in Isolating the Product | 1. Product Solubility: The tropylium salt may be soluble in the reaction solvent or the washing solvents. 2. Incomplete Precipitation: The conditions may not be optimal for the product to precipitate completely. | 1. Choose Appropriate Solvents: Use a solvent in which the product is sparingly soluble for precipitation and washing (e.g., diethyl ether). 2. Induce Precipitation: Cool the reaction mixture in an ice bath to promote crystallization. If the product is still soluble, consider adding a non-polar solvent to reduce its solubility. |
| Product is Unstable | 1. Hygroscopic Nature: Some tropylium salts can absorb moisture from the air, leading to decomposition. 2. Explosive Nature of Perchlorate Salts: Tropylium perchlorate is known to be dangerously explosive.[5] | 1. Proper Storage: Store the final product in a desiccator over a suitable drying agent. 2. Avoid Perchlorates: Whenever possible, use tetrafluoroborate or other non-explosive counterions.[5] |
Precursor Cost Comparison
The following table provides an estimated cost comparison for common high-cost precursors used in tropylium salt synthesis. Prices are subject to change and may vary between suppliers.
| Precursor | Typical Purity | Estimated Price (USD) per Gram |
| Cycloheptatriene | >90% | $5 - $20 |
| Triphenylcarbenium Tetrafluoroborate | >97% | $30 - $100 |
| Phosphorus Pentachloride | >95% | $1 - $5 |
Experimental Protocols
Method 1: Synthesis of Tropylium Tetrafluoroborate via Hydride Abstraction
This protocol utilizes the hydride abstraction from cycloheptatriene using triphenylcarbenium tetrafluoroborate.
Materials:
-
Cycloheptatriene (freshly distilled)
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add triphenylcarbenium tetrafluoroborate.
-
Add an equimolar amount of cycloheptatriene to the flask.
-
Slowly add a minimal amount of anhydrous acetonitrile dropwise while stirring until all solids dissolve.
-
Continue stirring at room temperature for approximately 5-10 minutes. The reaction is often accompanied by the precipitation of the white tropylium tetrafluoroborate salt.
-
Once the reaction is complete, add anhydrous diethyl ether to ensure complete precipitation of the product.
-
Collect the solid product by suction filtration, washing with small portions of cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain tropylium tetrafluoroborate.
Expected Yield: 80-95%
Method 2: Synthesis of Tropylium Tetrafluoroborate using Phosphorus Pentachloride
This method involves the formation of a tropylium chloride-hexachlorophosphate double salt intermediate, followed by anion exchange.
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride
-
Carbon tetrachloride (anhydrous)
-
Absolute ethanol
-
50% Aqueous fluoboric acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a mechanical stirrer and an outlet for HCl gas, prepare a suspension of phosphorus pentachloride (a 33% excess is recommended) in anhydrous carbon tetrachloride.[5]
-
Add cycloheptatriene to the suspension all at once and stir vigorously at room temperature for 3 hours. The mixture may thicken initially before thinning out again.[5]
-
Filter the resulting precipitate (the tropylium hexachlorophosphate-tropylium chloride double salt) by suction, washing briefly with fresh carbon tetrachloride.[5]
-
Transfer the solid immediately to a flask containing vigorously stirred absolute ethanol, pre-cooled in an ice bath. The salt should dissolve rapidly.[5]
-
To the cold ethanolic solution, rapidly add 50% aqueous fluoboric acid. A dense white precipitate of tropylium fluoborate will form.[5]
-
Collect the product by suction filtration, wash with a small amount of cold ethanol, followed by diethyl ether.[5]
-
Air-dry the product at room temperature.[5]
Expected Yield: 80-89%[5]
Visualizations
Caption: Synthesis pathways to tropylium tetrafluoroborate from high-cost precursors.
Caption: Experimental workflow for hydride abstraction synthesis of tropylium tetrafluoroborate.
Caption: Logical troubleshooting guide for low yield in tropylium salt synthesis.
References
Technical Support Center: Scaling Up Reactions Involving Tropylium Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when scaling up chemical reactions that involve tropylium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions from a lab bench to a larger-scale process?
A1: Scaling up a chemical synthesis presents challenges that are often not apparent at the laboratory scale.[1][2][3] Key issues include:
-
Heat Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature increases and potential "runaway" reactions in large reactors due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[2][3]
-
Mass Transfer and Mixing: Achieving uniform mixing in a large vat is significantly more difficult than in a small flask. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.[2]
-
Safety and Handling: Handling multi-kilogram quantities of reagents and solvents increases safety risks, including potential spills, exposure, and fire hazards.[2][4][5] Reagents that are manageable on a small scale may be too toxic or dangerous for large-scale use.[1]
-
Reagent and Solvent Choice: Reagents and solvents that are cost-effective for small-scale synthesis may become prohibitively expensive at an industrial scale. Process chemists often seek more economical alternatives.[1][3]
-
Isolation and Purification: Techniques like column chromatography, which are common in the lab, can be impractical and expensive at a large scale. The focus shifts to methods like crystallization and extraction for product isolation.[1]
Q2: What specific properties of this compound are important to consider for scale-up?
A2: this compound's unique properties influence how its reactions are scaled. It is an ionic organic salt composed of the aromatic tropylium cation ([C₇H₇]⁺) and a bromide anion (Br⁻).[6][7]
-
Solubility: It is insoluble in nonpolar solvents but readily dissolves in polar solvents like water.[7] This dictates the choice of solvent systems for the reaction and subsequent work-up procedures.
-
Stability: The tropylium cation is unusually stable due to its aromaticity (6 π-electrons, fulfilling Hückel's rule), allowing it to be used with a variety of nucleophiles.[6][8]
-
Reactivity: It is a potent electrophile and readily reacts with a wide range of nucleophiles, such as water, ammonia, cyanide ions, and organometallic reagents.[9][10] This high reactivity requires careful control of reagent addition and temperature to avoid side reactions.
Q3: What are the critical safety precautions for handling this compound on a large scale?
A3: Handling any chemical at scale requires stringent safety protocols. For this compound and its precursors, follow these guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves, and protective clothing.[4][5][11]
-
Ventilation: Conduct all operations in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[4][12] For larger scales, a closed system is recommended.[4]
-
Handling: Avoid creating dust when transferring the solid.[4] Use corrosion-resistant equipment.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere, as it can be moisture-sensitive.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5]
Q4: How can I optimize reaction conditions for a this compound reaction during scale-up?
A4: Optimization is crucial for ensuring a safe, efficient, and reproducible process at scale.
-
Parameter Screening: Key parameters to optimize include temperature, reaction time, reagent stoichiometry, and concentration.[13][]
-
Flow Chemistry: For reactions that are fast and exothermic, consider using continuous flow reactors. Microreactors allow for excellent control over mixing and temperature, and the results can often be translated to larger production systems, improving safety and selectivity.[13]
-
Controlled Addition: Instead of adding all reagents at once, use controlled, slow addition of the limiting reagent to manage heat generation and minimize the formation of byproducts.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Consider extending the reaction time or carefully increasing the temperature. |
| Degradation of this compound or the product. | This compound can react with water.[9] Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive. Use an inert atmosphere (e.g., nitrogen, argon). | |
| Poor mixing leading to localized low concentrations of reactants. | Improve agitation efficiency. For very large reactors, ensure baffles are correctly placed and the impeller design is appropriate for the viscosity of the reaction mixture. | |
| Product loss during work-up or purification. | Optimize extraction and isolation procedures. If using crystallization, study solvent systems and cooling profiles to maximize recovery. | |
| Formation of Byproducts | Reaction is too exothermic, leading to side reactions. | Improve heat removal by ensuring adequate reactor cooling. Slow down the rate of addition of the limiting reagent. Dilute the reaction mixture. |
| Incorrect stoichiometry. | Re-evaluate the optimal molar ratio of reactants. An excess of either the nucleophile or this compound can lead to undesired secondary reactions. | |
| Presence of impurities in starting materials. | Ensure the purity of all starting materials and solvents before beginning the reaction. | |
| Difficult Product Isolation | Product is an oil or does not crystallize easily. | Perform a solvent screen to find a suitable anti-solvent to induce precipitation or crystallization. Consider converting the product to a more crystalline salt if applicable. |
| Emulsion formation during aqueous work-up. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period before separation. | |
| Reaction is Uncontrollably Exothermic | All reagents were mixed at once ("one-pot" method). | This is extremely dangerous at scale.[3] Redesign the process to include the slow, controlled addition of one reagent to the other in the reactor. |
| Inadequate cooling capacity for the scale. | Ensure the reactor's cooling system is sufficient for the heat generated by the reaction. Perform a safety assessment before scaling up. |
Process Workflow & Logic Diagrams
A well-planned workflow is critical for a successful scale-up campaign. The following diagram outlines a typical logical progression from a lab-scale procedure to a large-scale manufacturing process.
Caption: General workflow for scaling up a chemical reaction.
This next diagram provides a troubleshooting path when facing common issues like low yield.
Caption: Troubleshooting flowchart for low reaction yield.
The core reactivity of this compound involves its interaction with a nucleophile.
Caption: Reaction pathway of tropylium ion with a nucleophile.
Experimental Protocols
Protocol: Synthesis of this compound from Cycloheptatriene
This protocol is adapted from established laboratory procedures for the synthesis of tropylium salts and should be performed with all necessary safety precautions.[6][8]
Materials and Equipment:
-
Cycloheptatriene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
UV lamp (for initiation if using NBS)
-
Filtration apparatus (Büchner funnel)
-
Anhydrous diethyl ether (for washing)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar, reflux condenser, and an inlet for an inert gas. Ensure the system is under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve cycloheptatriene in an appropriate volume of anhydrous solvent (e.g., CCl₄).
-
Bromination:
-
Method A (Using Bromine): Prepare a solution of bromine in the same anhydrous solvent in an addition funnel. Cool the cycloheptatriene solution in an ice bath (0 °C). Add the bromine solution dropwise with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
Method B (Using NBS): Add N-Bromosuccinimide (NBS) to the cycloheptatriene solution. The reaction can be initiated by gentle heating or by irradiation with a UV lamp.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir. The reaction progress can be monitored by the disappearance of the bromine color or by TLC. This compound will begin to precipitate from the nonpolar solvent.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several small portions of cold, anhydrous diethyl ether to remove any unreacted starting material and soluble byproducts.
-
Drying: Dry the pale yellow crystalline product under a high vacuum to remove all residual solvent. Store the final product under an inert atmosphere away from light and moisture.
Scale-Up Considerations for this Protocol:
-
Heat Management: The bromination of cycloheptatriene is exothermic. On a large scale, the dropwise addition of bromine must be very slow, and the reactor must have efficient cooling to maintain the target temperature. A runaway reaction is a significant risk.
-
Solvent Choice: Carbon tetrachloride is toxic and its use is restricted. Dichloromethane is a common alternative, but other solvents should be evaluated for safety, environmental impact, and cost at scale.
-
Product Isolation: Filtration on a large scale can be time-consuming. Ensure that the filtration equipment is appropriately sized for the batch. The product must be protected from atmospheric moisture during transfer and drying.
References
- 1. primescholars.com [primescholars.com]
- 2. reddit.com [reddit.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Tropylium cation - Wikipedia [en.wikipedia.org]
- 7. chegg.com [chegg.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Purification of Products from Tropylium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tropylium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its purification?
A1: this compound is an ionic salt, ([C₇H₇]⁺Br⁻), which dictates its solubility and handling properties. Its purification is guided by these key characteristics:
-
High Polarity: As an ionic compound, it is soluble in polar solvents like water and hot ethanol but insoluble in nonpolar organic solvents such as hydrocarbons, chloroform, and ether.[1][2] This differential solubility is the cornerstone of its purification.
-
Crystalline Solid: this compound is a solid at room temperature with a relatively high melting point (above 200°C), which allows for purification by recrystallization.[2][3]
-
Aromatic Stability: The tropylium cation is aromatic, conferring it with significant stability.[4][5] However, it can react with nucleophiles.[6][7]
-
Hygroscopic Nature: this compound and its chloride salt are known to be deliquescent, meaning they readily absorb moisture from the atmosphere.[6][7] Therefore, handling and storage under anhydrous conditions are recommended.
Q2: What are the common impurities in a reaction mixture containing a this compound product?
A2: Impurities can originate from starting materials, side reactions, or subsequent decomposition. Common contaminants include:
-
Unreacted Starting Materials: Such as cycloheptatriene.
-
Side Products from Nucleophilic Attack: The tropylium cation is susceptible to reaction with various nucleophiles. For instance, reaction with water can form tropyl alcohol, which can further react to produce the less soluble ditropyl ether.[6][7] Similarly, reactions with ammonia can yield ditropyl and tritopylamines.[6][7]
-
Oxidation Products: Oxidation of the tropylium ion can lead to the formation of benzaldehyde.[6][7]
-
Solvents: Residual solvents from the reaction or work-up.
Q3: How can I effectively remove unreacted starting materials and non-polar byproducts?
A3: A liquid-liquid extraction is a highly effective method. Since your this compound product is ionic and water-soluble, and the starting materials (like cycloheptatriene) and non-polar byproducts are typically soluble in organic solvents, you can use a biphasic system to separate them.
Experimental Protocol: Aqueous Work-up for Removal of Non-Polar Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash it several times with a non-polar organic solvent such as diethyl ether or hexane.
-
Separation: The this compound product will remain in the aqueous layer, while non-polar impurities will be extracted into the organic layer.
-
Collection: Carefully separate and collect the aqueous layer containing the purified product.
-
Solvent Removal: The water can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid this compound product.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound product after purification.
| Possible Cause | Troubleshooting Step |
| Product Loss During Aqueous Wash: The product may have some solubility in the organic washing solvent, especially if a more polar solvent like dichloromethane was used. | Use a non-polar solvent like hexane or diethyl ether for washing. Minimize the volume of organic solvent used and the number of washes. |
| Hydrolysis of the Product: Exposure to water during the work-up can lead to the formation of tropyl alcohol and subsequently ditropyl ether, which may be lost during purification.[6][7] | Perform the aqueous work-up at low temperatures (e.g., using ice-cold water) to minimize hydrolysis. Work quickly to reduce the time the product is in an aqueous solution. |
| Incomplete Crystallization: The product may not have fully crystallized from the recrystallization solvent. | Ensure the solution is sufficiently concentrated before cooling. Cool the solution slowly to promote the formation of larger, purer crystals. If necessary, cool to 0-4°C in an ice bath to maximize precipitation. |
| Product is Volatile: While this compound itself is not volatile, some tropylium derivatives might be. | Check the solvent in the rotovap trap for any signs of your product.[8] |
Problem 2: The purified product is an oil or a sticky solid, not a crystalline powder.
| Possible Cause | Troubleshooting Step |
| Presence of Water: this compound is hygroscopic and can absorb moisture from the air, leading to a sticky appearance. | Dry the purified product thoroughly under high vacuum. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice. | After filtration, wash the crystals with a small amount of a cold, non-polar solvent in which the product is insoluble (e.g., cold diethyl ether) to remove residual crystallization solvent. Dry the product under high vacuum for an extended period. |
| Impurities Preventing Crystallization: Even small amounts of certain impurities can inhibit crystal formation. | Re-purify the product. Consider an alternative purification method, such as column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate polar eluent system. |
Problem 3: The final product's spectral data (e.g., NMR) is inconsistent with the expected structure.
| Possible Cause | Troubleshooting Step |
| Formation of Side Products: The reaction conditions may have favored the formation of unexpected side products. | Re-examine the reaction conditions (temperature, reaction time, stoichiometry of reagents). Consider byproducts from reactions with the solvent or trace impurities. |
| Product Degradation During Work-up: The product might be unstable to the pH or temperature of the work-up conditions.[8] | Test the stability of your product under the work-up conditions on a small scale. If degradation is observed, modify the work-up procedure (e.g., use a buffered aqueous wash, perform extractions at lower temperatures). |
| Incorrect Structural Assignment: The obtained product might be a stable isomer or a rearranged product. | Perform further characterization (e.g., 2D NMR, mass spectrometry, X-ray crystallography) to confirm the structure. |
Purification Workflow and Logic Diagrams
Diagram 1: General Purification Workflow for this compound Products
Caption: General purification workflow for this compound products.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
Data Summary
Table 1: Solubility of this compound and Common Impurities
| Compound | Water | Hot Ethanol | Diethyl Ether | Hexane | Reference(s) |
| This compound | Soluble | Soluble | Insoluble | Insoluble | [1][2][4] |
| Cycloheptatriene | Insoluble | Soluble | Soluble | Soluble | General Knowledge |
| Ditropyl Ether | Insoluble | Sparingly Soluble | Soluble | Soluble | [6][7] |
| Benzaldehyde | Sparingly Soluble | Soluble | Soluble | Soluble | General Knowledge |
Table 2: Key Physical Properties for Purification
| Compound | Melting Point (°C) | Boiling Point (°C) | Physical State at RT | Reference(s) |
| This compound | >200 | Decomposes | Crystalline Solid | [2][3] |
| Cycloheptatriene | -80 | 117 | Liquid | General Knowledge |
| Ditropyl Ether | ~75 | - | Solid | [6] |
| Benzaldehyde | -26 | 179 | Liquid | General Knowledge |
This guide is intended to be a starting point for troubleshooting purification of products from this compound reactions. For more specific issues, consulting the primary literature for the particular reaction being performed is highly recommended.
References
- 1. organic chemistry - Relative stabilities of tropylium and cyclopropenyl carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Solved this compound (7-bromo-1,3,5-cycloheptatriene) is | Chegg.com [chegg.com]
- 3. Solved Treatment of cycloheptatriene with one equivalent of | Chegg.com [chegg.com]
- 4. Tropylium cation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison of Tropylium Bromide and Tropylium Tetrafluoroborate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. Tropylium salts, valued for their aromatic stability and reactivity, are versatile tools in the organic chemist's arsenal. This guide provides an objective comparison of two commonly used tropylium salts, tropylium bromide and tropylium tetrafluoroborate, supported by experimental data to inform your selection.
The reactivity of tropylium salts is fundamentally driven by the electrophilic nature of the tropylium cation, a stable aromatic carbocation. However, the counter-anion—bromide (Br⁻) versus tetrafluoroborate (BF₄⁻)—can significantly influence the salt's physical properties and its performance in chemical reactions. This comparison delves into these differences, offering insights into their respective applications.
Physical and Chemical Properties at a Glance
| Property | This compound | Tropylium Tetrafluoroborate | Reference |
| Appearance | Water-soluble solid | Off-white to beige powder | [1] |
| Stability | Stable, but can be deliquescent | Indefinitely stable, non-hygroscopic, moisture-sensitive | [2] |
| Solubility | Soluble in water and polar protic solvents like hot ethanol. Insoluble in nonpolar solvents. | Soluble in polar aprotic solvents like acetonitrile and hot methanol. | [3][4] |
| Counter-ion Nucleophilicity | Moderately nucleophilic | Non-coordinating, very weakly nucleophilic | N/A |
Comparative Reactivity: Experimental Data
A key application of tropylium salts is their use as catalysts in organic transformations. A study on the hydroboration of alkynes provides a direct comparison of the catalytic efficiency of this compound and tropylium tetrafluoroborate. The reaction involves the addition of a boron reagent across a carbon-carbon triple bond, a fundamental transformation in organic synthesis.
The data below summarizes the yields of various (E)-alkenyl boronic ester products from the hydroboration of different alkyne substrates, catalyzed by either tropylium tetrafluoroborate (1a) or this compound (1b).
| Substrate | Product | Yield with 1a (%) | Yield with 1b (%) |
| Phenylacetylene | 4a | 87 | 75 |
| 4-Methylphenylacetylene | 4b | 90 | 82 |
| 4-Methoxyphenylacetylene | 4c | 95 | 88 |
| 4-Fluorophenylacetylene | 4d | 88 | 79 |
| 4-Chlorophenylacetylene | 4e | 86 | 77 |
| 4-Bromophenylacetylene | 4f | 85 | 67 |
| 3-Thienylacetylene | 4g | 87 | 50 |
| 1-Octyne | 4h | 65 | 45 |
| 2-Ethynylpyridine | 4i | 78 | 60 |
| 1-Ethynyl-4-nitrobenzene | 4j | 84 | N/A |
| 4-Ethynyl-N,N-dimethylaniline | 4k | 72 | 67 |
| 4-Ethynyl-2-methyl-2-butanol | 4l | 75 | 55 |
| 1,4-Diethynylbenzene (mono-addition) | 4m | 94 | 92 |
| 1,3,5-Triethynylbenzene (mono-addition) | 4n | 93 | 67 |
| 4-Phenyl-1-butyne | 4o | 81 | N/A |
| Diphenylacetylene | 4t1 + 4t2 | 45 (2.1:1) | N/A |
| 1-Phenyl-1-propyne | 4u | 70 | N/A |
| 4,4'-Diethynyl-1,1'-biphenyl (mono-addition) | 4v | 53 | N/A |
| 1-Cyclohexenylacetylene | 4w | 70 | 53 |
| 3-Ethynylthiophene | 4x | 76 | N/A |
| N-(4-ethynylphenyl)acetamide | 4y | 52 | 52 |
| 1-Ethynylcyclohexanol | 4z | 68 | 58 |
| 1-Ethynyl-2-methylbenzene | 4aa | 75 | 65 |
| 1-Ethynyl-3-methoxybenzene | 4bb | 82 | 73 |
| 2-Ethynylnaphthalene | 4cc | 50 | 38 |
| 2-Ethynyl-9,9-dimethyl-9H-fluorene | 4dd | 42 | N/A |
Data sourced from: Tropylium Salt Promoted Hydroboration Reactions: Mechanistic Insights via Experimental and Computational Studies.[5]
The results consistently show that tropylium tetrafluoroborate provides higher yields across a wide range of substrates compared to this compound.[5] This suggests that the non-coordinating nature of the tetrafluoroborate anion leads to a more active catalytic species. The bromide anion, being more nucleophilic, may interact with the catalytic intermediates, leading to lower efficiency.
Experimental Protocols
The following is a representative experimental protocol for the tropylium salt-catalyzed hydroboration of an alkyne, based on the aforementioned study.
Materials:
-
Alkyne substrate (e.g., Phenylacetylene)
-
Pinacolborane (HBpin)
-
Tropylium tetrafluoroborate or this compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkyne (0.5 mmol, 1.0 equiv).
-
Add the tropylium salt catalyst (0.05 mmol, 10 mol%).
-
Add the anhydrous solvent (2 mL).
-
Add pinacolborane (0.6 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (E)-alkenyl boronic ester.
Mechanistic Considerations and Logical Flow
The reactivity of tropylium salts in these catalytic processes can be visualized through a general mechanistic pathway. The tropylium cation acts as a hydride abstractor, initiating the catalytic cycle. The choice of counter-ion can influence the subsequent steps.
The key step in the activation process is the hydride abstraction from the borane reagent by the tropylium cation. This generates cycloheptatriene and a highly reactive borenium cation, which then participates in the hydroboration.
References
A Comparative Analysis of Tropylium and Benzyl Cation Stability for Researchers and Drug Development Professionals
An in-depth guide to the relative stabilities of the tropylium and benzyl carbocations, supported by experimental data and detailed methodologies.
The tropylium cation and the benzyl cation are two fundamental carbocation intermediates in organic chemistry, frequently encountered in reaction mechanisms and synthetic pathways. Understanding their relative stabilities is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new therapeutic agents. This guide provides a comprehensive comparison of their stability, integrating key experimental data and outlining the methodologies used for their determination.
Quantitative Comparison of Stability Parameters
The relative stability of carbocations can be quantified through various thermochemical parameters. The following table summarizes key experimental and theoretical data for the tropylium and benzyl cations.
| Parameter | Tropylium Cation (C₇H₇⁺) | Benzyl Cation (C₆H₅CH₂⁺) | Key Findings |
| Heat of Formation (ΔHf°) | 879.45 ± 0.99 kJ/mol | ~895-908 kJ/mol | The tropylium cation has a lower heat of formation, indicating greater thermodynamic stability. |
| Hydride Ion Affinity (HIA) | ~193 kcal/mol (estimated) | ~234 kcal/mol | The tropylium cation exhibits a significantly lower hydride ion affinity, signifying its higher stability.[1] |
| Relative Solvolysis Rates | Qualitatively much faster | Slower | Precursors to the tropylium cation undergo solvolysis at a much faster rate, reflecting the stability of the forming carbocation. |
| Number of Resonance Structures | 7 (equivalent) | 5 (non-equivalent) | The greater number of equivalent resonance structures in the tropylium cation leads to more effective charge delocalization. |
| Aromaticity | Aromatic (6π electrons) | Non-aromatic cation, but stabilized by resonance with an aromatic ring | The aromatic character of the tropylium cation is a major contributor to its exceptional stability. |
Theoretical Basis for Stability: Aromaticity vs. Resonance
The superior stability of the tropylium cation over the benzyl cation can be primarily attributed to the concept of aromaticity. The tropylium cation possesses a cyclic, planar, and fully conjugated system with 6 π-electrons, fulfilling Hückel's rule for aromaticity. This delocalization of π-electrons over the seven-membered ring results in a significant stabilization energy.
In contrast, the benzyl cation, while stabilized by resonance, does not possess an aromatic carbocationic ring. The positive charge is delocalized over the exocyclic methylene carbon and the ortho and para positions of the benzene ring. Although this resonance stabilization is substantial, it is less effective than the aromatic stabilization of the tropylium cation. The resonance structures of the benzyl cation are also non-equivalent, with the major contributors localizing the positive charge on carbon atoms. In the tropylium cation, the positive charge is equally distributed over all seven carbon atoms in its equivalent resonance structures.
Caption: Factors contributing to the stability of tropylium and benzyl cations.
Experimental Protocols
The quantitative data presented above are determined through a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experiments used to assess carbocation stability.
Determination of Heat of Formation via Gas-Phase Measurements
Principle: The heat of formation of a carbocation can be determined by measuring the appearance energy of the cation from a neutral precursor molecule using techniques like photoionization mass spectrometry. By knowing the heat of formation of the neutral precursor and the energy of the ionizing radiation, the heat of formation of the carbocation can be calculated.
Experimental Workflow:
Caption: Workflow for determining the heat of formation of a carbocation.
Detailed Methodology:
-
Sample Introduction: A gaseous sample of the neutral precursor (e.g., toluene for the benzyl cation or cycloheptatriene for the tropylium cation) is introduced into the ionization chamber of a mass spectrometer.
-
Ionization: The sample is irradiated with a beam of monochromatic photons of variable energy.
-
Ion Detection: The resulting cations are accelerated, mass-analyzed, and detected. The ion signal for the C₇H₇⁺ cation is monitored as a function of photon energy.
-
Appearance Energy Measurement: The appearance energy (AE) is the minimum photon energy required to produce the C₇H₇⁺ cation. This is determined by plotting the ion intensity against the photon energy and identifying the threshold.
-
Calculation: The heat of formation of the cation at 0 K is calculated using the following equation: ΔHf°(C₇H₇⁺) = AE(C₇H₇⁺) + ΔHf°(Neutral Precursor) - ΔHf°(Other Products) The value is then corrected to 298 K using appropriate heat capacity data.
Measurement of Hydride Ion Affinity via Gas-Phase Equilibrium
Principle: Hydride ion affinity (HIA) is a measure of the gas-phase basicity of a carbocation. It is determined by studying the equilibrium of a hydride transfer reaction between the carbocation of interest and a reference compound with a known HIA. Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry is a powerful technique for such measurements.
Experimental Workflow:
Caption: Workflow for measuring hydride ion affinity using FT-ICR.
Detailed Methodology:
-
Ion Generation and Trapping: The carbocation of interest (e.g., benzyl or tropylium cation) is generated in the gas phase and trapped within the cell of an FT-ICR mass spectrometer.
-
Reactant Introduction: A neutral reference compound (RH) with a known hydride ion affinity is introduced into the ICR cell at a known pressure.
-
Equilibrium Establishment: The trapped cations are allowed to react with the neutral reference compound until a hydride transfer equilibrium is established: C₇H₇⁺ + RH ⇌ C₇H₈ + R⁺
-
Ion Detection: The relative abundances of the two cations (C₇H₇⁺ and R⁺) at equilibrium are measured.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the ion abundances and the known pressures of the neutral species.
-
Gibbs Free Energy and HIA Calculation: The Gibbs free energy change (ΔG°) for the reaction is calculated from Keq using the equation ΔG° = -RTln(Keq). The hydride ion affinity of the cation of interest can then be determined relative to the known HIA of the reference cation.
Determination of Relative Stability via Solvolysis Kinetics
Principle: The rate of a solvolysis reaction that proceeds through a carbocation intermediate (SN1 mechanism) is dependent on the stability of that intermediate. By comparing the rates of solvolysis of suitable precursors under identical conditions, the relative stabilities of the resulting carbocations can be inferred. For instance, the solvolysis of benzyl tosylate and a tropylium precursor like tropylium tosylate can be compared.
Detailed Methodology:
-
Precursor Synthesis: Synthesize the appropriate precursors, such as benzyl tosylate and tropylium tosylate.
-
Reaction Setup: A solution of the precursor in a suitable solvent (e.g., aqueous acetone or ethanol) is prepared and maintained at a constant temperature in a thermostated bath.
-
Monitoring the Reaction: The progress of the solvolysis reaction is monitored over time. This can be achieved by:
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the liberated acid (e.g., p-toluenesulfonic acid) is titrated with a standardized base.
-
Conductivity: The increase in the conductivity of the solution due to the formation of ionic products is monitored using a conductivity meter.
-
-
Rate Constant Calculation: The first-order rate constant (k) for the solvolysis reaction is determined by plotting the natural logarithm of the remaining precursor concentration versus time. The slope of this line is equal to -k.
-
Comparison: The rate constants for the solvolysis of the benzyl and tropylium precursors are compared. A significantly larger rate constant for the tropylium precursor would indicate a more stable tropylium cation intermediate.
Conclusion
The experimental data unequivocally demonstrate that the tropylium cation is significantly more stable than the benzyl cation. This enhanced stability is a direct consequence of its aromatic character, which provides a more effective delocalization of the positive charge compared to the resonance stabilization in the benzyl cation. For researchers and professionals in drug development, a thorough understanding of these stability differences is paramount for the rational design of synthetic strategies and the prediction of reaction pathways involving these common carbocation intermediates. The methodologies outlined in this guide provide a framework for the quantitative assessment of carbocation stability, enabling a deeper insight into the fundamental principles of organic reactivity.
References
Tropylium Catalysts vs. Transition Metals: A Comparative Guide for Organic Synthesis
In the landscape of modern organic chemistry, the development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules in pharmaceutical and materials science. While transition metal complexes have long dominated the field, offering powerful tools for a vast array of transformations, there is a growing demand for more sustainable, cost-effective, and metal-free alternatives. Tropylium salts are emerging as a promising class of organocatalysts that present distinct advantages over their transition metal counterparts in several key reactions.
This guide provides an objective comparison of tropylium catalysts and traditional transition metal catalysts, focusing on the hydroboration of alkynes as a representative transformation. It includes a summary of performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable catalytic system for their needs.
Performance Comparison: Hydroboration of Phenylacetylene
The hydroboration of alkynes is a fundamental reaction that produces vinylboronates, which are versatile intermediates in cross-coupling chemistry. The following table summarizes typical performance data for the hydroboration of phenylacetylene with pinacolborane, catalyzed by a tropylium salt versus a representative transition metal complex.
| Feature | Tropylium Catalyst (C₇H₇⁺BF₄⁻) | Transition Metal Catalyst ([Ir(cod)Cl]₂/dppe) |
| Catalyst Loading | 2 mol% | 3 mol% (Ir) |
| Reaction Temperature | 25 °C | Room Temperature |
| Reaction Time | 2 hours | 1 hour |
| Solvent | Dichloromethane (DCM) | None (Neat) |
| Yield | 98% | 98% |
| Selectivity | High (trans-isomer) | High (>99% β-(E)) |
| Metal-Free | Yes | No |
| Air/Moisture Tolerance | Good | Requires inert atmosphere |
Note: The data presented is compiled from different sources for representative reactions and is intended for comparative purposes. Conditions for each catalyst system are optimized independently.
The data indicates that tropylium catalysts can achieve comparable yields and selectivities to highly efficient iridium catalysts for the hydroboration of phenylacetylene.[1][2] Notably, the tropylium-catalyzed reaction proceeds under mild conditions and offers the significant advantage of being entirely metal-free, which simplifies product purification by eliminating the risk of metal contamination.[1]
Mechanistic Pathways
The distinct mechanisms of action for tropylium and transition metal catalysts underlie their different characteristics. Tropylium catalysts typically act as Lewis acids or hydride acceptors, whereas transition metal catalysis proceeds through a well-established cycle of oxidative and reductive steps.
Tropylium-Catalyzed Hydroboration
The currently accepted mechanism for tropylium-catalyzed hydroboration involves the activation of the borane reagent through hydride abstraction by the tropylium ion.[1] This generates a highly electrophilic borenium cation, which then participates in the hydroboration of the alkyne.[1]
Caption: Catalytic cycle for tropylium-promoted hydroboration.
Transition Metal-Catalyzed Hydroboration
The mechanism for transition metal-catalyzed hydroboration, for example with a rhodium or iridium complex, typically involves three key steps: oxidative addition of the B-H bond to the metal center, migratory insertion of the alkyne into the metal-hydride bond, and reductive elimination of the vinylboronate product to regenerate the catalyst.[3]
Caption: General catalytic cycle for transition metal-catalyzed hydroboration.
Advantages of Tropylium Catalysts
Based on the available data and mechanistic understanding, tropylium catalysts offer several key advantages over traditional transition metal systems:
-
Metal-Free: As organocatalysts, they circumvent the issue of product contamination with residual metals, which is a significant concern in pharmaceutical synthesis. This simplifies purification and reduces costs.
-
Cost-Effectiveness and Availability: Tropylium salts are generally inexpensive and readily prepared from abundant starting materials. In contrast, many effective transition metal catalysts rely on precious metals like rhodium, iridium, and palladium.
-
Mild Reaction Conditions: Many tropylium-catalyzed reactions proceed efficiently at room temperature and are tolerant of air and moisture, reducing the need for specialized equipment and stringent inert atmosphere techniques.
-
Green Chemistry: The metal-free nature, mild conditions, and often high atom economy align well with the principles of green and sustainable chemistry.
-
Unique Reactivity: Tropylium ions can enable novel reaction pathways that are distinct from those of transition metals, potentially offering new selectivities and access to different molecular architectures.[1]
Experimental Protocols
The following are representative experimental protocols for the hydroboration of phenylacetylene using a tropylium catalyst and a transition metal catalyst.
Tropylium-Catalyzed Hydroboration of Phenylacetylene
This protocol is adapted from the supporting information of Ton, N. N. H.; Mai, B. K.; Nguyen, T. V. J. Org. Chem. 2021, 86 (13), 9117–9133.[1][4]
Materials:
-
Tropylium tetrafluoroborate (C₇H₇⁺BF₄⁻) (2 mol%, 0.01 mmol, 1.8 mg)
-
Phenylacetylene (1.0 equiv, 0.5 mmol, 51 mg, 55 µL)
-
Pinacolborane (HBpin) (1.2 equiv, 0.6 mmol, 77 mg, 87 µL)
-
Anhydrous Dichloromethane (DCM) (2 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add tropylium tetrafluoroborate (1.8 mg).
-
The vial is sealed with a septum and purged with nitrogen or argon.
-
Anhydrous DCM (2 mL) is added via syringe, followed by phenylacetylene (55 µL).
-
Pinacolborane (87 µL) is then added dropwise to the stirring solution at room temperature (25 °C).
-
The reaction mixture is stirred at 25 °C for 2 hours.
-
Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford the desired (E)-2-phenylvinylboronate product.
Iridium-Catalyzed Hydroboration of Phenylacetylene
This protocol is a representative procedure based on the work of Yamamoto, Y.; Fujikawa, R.; Umemoto, T.; Miyaura, N. Tetrahedron 2004, 60 (47), 10695-10700.[2]
Materials:
-
[Ir(cod)Cl]₂ (1.5 mol%, 0.0075 mmol, 5.0 mg)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (3 mol%, 0.015 mmol, 6.0 mg)
-
Phenylacetylene (1.0 equiv, 0.5 mmol, 51 mg, 55 µL)
-
Pinacolborane (HBpin) (1.1 equiv, 0.55 mmol, 70 mg, 80 µL)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (5.0 mg) and dppe (6.0 mg).
-
Phenylacetylene (55 µL) is added via syringe.
-
Pinacolborane (80 µL) is added dropwise to the mixture at room temperature with stirring.
-
The reaction is stirred at room temperature for 1 hour.
-
After the reaction is complete, the mixture is passed through a short pad of silica gel with an appropriate eluent (e.g., ether) to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion
Tropylium catalysts represent a powerful and advantageous alternative to traditional transition metal catalysts for a growing number of organic transformations. Their metal-free nature, operational simplicity, mild reaction conditions, and alignment with green chemistry principles make them highly attractive for modern synthetic applications. While transition metals will continue to be indispensable for many reactions, the compelling performance of tropylium salts, as demonstrated in the hydroboration of alkynes, warrants their serious consideration by researchers and professionals in drug development and chemical synthesis. The continued exploration of tropylium catalysis is expected to uncover new reactivities and further expand the synthetic chemist's toolkit.
References
- 1. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies [organic-chemistry.org]
A Spectroscopic Showdown: Comparing Tropylium Salts with Tetrafluoroborate, Perchlorate, and Bromide Counterions
For researchers, scientists, and drug development professionals, understanding the subtle influence of counterions on the properties of a cationic species is crucial. This guide provides a comparative spectroscopic analysis of the tropylium (cycloheptatrienyl) cation when paired with three common counterions: tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), and bromide (Br⁻). Through a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we delineate the electronic and structural nuances imparted by these anionic partners.
The tropylium cation, C₇H₇⁺, is a classic example of a stable, aromatic carbocation, a feature attributed to its planar, cyclic structure with 6 π-electrons, conforming to Hückel's rule.[1] This inherent stability allows for the isolation of tropylium salts with various counterions. While the fundamental spectroscopic signature of the tropylium cation remains consistent, the choice of counterion can subtly influence its electronic environment, leading to minor but measurable shifts in its spectral data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tropylium tetrafluoroborate, tropylium perchlorate, and tropylium bromide. Due to the high symmetry of the tropylium cation, both ¹H and ¹³C NMR spectra are characterized by a single resonance, indicating the equivalence of all seven protons and carbon atoms, respectively.[2][3]
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Counterion | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tropylium Tetrafluoroborate | BF₄⁻ | DMSO-d₆ | 9.34 | Not available in searches |
| Tropylium Perchlorate | ClO₄⁻ | Acetonitrile-d₃ | 9.20 | 155.4 |
| This compound | Br⁻ | DMSO-d₆ | 9.3 - 9.6 (broad) | Not available in searches |
Table 2: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Counterion | Key IR Absorptions (cm⁻¹) |
| Tropylium Tetrafluoroborate | BF₄⁻ | ~3100-3000 (C-H stretch), ~1600 (C=C stretch), and a strong, broad absorption around 1050 due to the B-F stretching of the BF₄⁻ anion. |
| Tropylium Perchlorate | ClO₄⁻ | ~3100-3000 (C-H stretch), ~1600 (C=C stretch), and a very strong, broad absorption around 1100 due to the Cl-O stretching of the ClO₄⁻ anion.[4][5][6][7] |
| This compound | Br⁻ | ~3100-3000 (C-H stretch), ~1600 (C=C stretch). The spectrum is noted for its simplicity, consistent with the high symmetry of the tropylium cation. The absence of strong absorptions from a polyatomic counterion is a key feature. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Counterion | Solvent | λmax (nm) (log ε) |
| Tropylium Tetrafluoroborate | BF₄⁻ | 0.1N HCl | 218 (4.70), 274 (3.61) |
| Tropylium Perchlorate | ClO₄⁻ | Acetonitrile | ~275 |
| This compound | Br⁻ | Acetonitrile | ~275 |
Discussion of Spectroscopic Trends
The data reveals subtle but distinct differences in the spectroscopic properties of the tropylium salts based on their counterions.
-
NMR Spectroscopy: The ¹H NMR chemical shifts are all located in the downfield region (above 9 ppm), which is characteristic of aromatic protons. The slight variation in chemical shifts between the salts can be attributed to the different ionic interactions and solvation effects in the respective deuterated solvents. The broadness of the peak for this compound in DMSO-d₆ may suggest some degree of interaction or exchange process occurring on the NMR timescale.
-
IR Spectroscopy: The IR spectra of all three salts display the characteristic absorptions for the C-H and C=C stretching vibrations of the tropylium ring. The most significant difference lies in the presence of strong, broad bands corresponding to the counterions in the tetrafluoroborate and perchlorate salts. These absorptions, arising from the B-F and Cl-O stretching modes respectively, are dominant features in their spectra and can be used for identification. The spectrum of this compound is notably simpler due to the monoatomic nature of the bromide ion.
-
UV-Vis Spectroscopy: The UV-Vis spectra are dominated by the electronic transitions of the tropylium cation, exhibiting a strong absorption peak around 275 nm. The position of this peak appears to be largely independent of the counterion in acetonitrile. The data for tropylium tetrafluoroborate in acidic solution shows an additional, more intense absorption at a shorter wavelength.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of Tropylium Salts
-
Tropylium Tetrafluoroborate: A common method involves the hydride abstraction from cycloheptatriene using a strong hydride acceptor like triphenylcarbenium tetrafluoroborate in a dry, aprotic solvent such as acetonitrile.
-
Tropylium Perchlorate: This salt can be synthesized by the reaction of cycloheptatriene with a suitable oxidizing agent in the presence of perchloric acid.[3][8] Caution is advised as perchlorate salts can be explosive.
-
This compound: this compound can be prepared by the reaction of cycloheptatriene with bromine.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the tropylium salt in the appropriate deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Use the residual solvent peak as an internal reference.
-
Process the spectra using appropriate software to determine the chemical shifts.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by thoroughly grinding a small amount of the tropylium salt with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for tropylium tetrafluoroborate and perchlorate, a mull can be prepared using Nujol.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the tropylium cation and the respective counterions.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the tropylium salt in a UV-transparent solvent such as acetonitrile or 0.1N HCl. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Use a quartz cuvette with a 1 cm path length.
-
Acquire the UV-Vis spectrum using a spectrophotometer over a wavelength range of approximately 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of tropylium salts.
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251) [np-mrd.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. nmrs.io [nmrs.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TROPYLIUM TETRAFLUOROBORATE(27081-10-3) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Reactivity of Tropylium Bromide and Tropylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
The tropylium cation ([C₇H₇]⁺), a stable aromatic carbocation, is a versatile reagent and catalyst in organic synthesis. Its reactivity is primarily attributed to the electrophilic nature of the seven-membered ring, making it susceptible to nucleophilic attack. Tropylium salts, commercially available with various counterions, are the common source of this cation. Among these, tropylium bromide and tropylium perchlorate are frequently utilized. This guide provides an objective comparison of their reactivity and physical properties, supported by available experimental data and established chemical principles.
While direct, side-by-side comparative studies on the reactivity of this compound and tropylium perchlorate are not extensively documented in the literature, a comparative analysis can be constructed based on the independent studies of each salt and the known influence of their respective counterions.
Core Chemical Reactivity
The chemical reactivity of tropylium salts is predominantly dictated by the tropylium cation itself, which acts as a potent electrophile and Lewis acid.[1] The primary role of the counterion (bromide or perchlorate) is to influence the salt's physical properties and, to a lesser extent, modulate the cation's reactivity through ion pairing effects in solution.
In principle, both this compound and tropylium perchlorate serve as effective sources of the tropylium cation for a variety of transformations, including:
-
Nucleophilic Substitution: Reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions.[2][3]
-
Hydride Abstraction: Acting as an oxidant to generate other carbocations.
-
Catalysis: Serving as a Lewis acid catalyst in reactions such as acetalization and transacetalization.[4][5]
The choice between this compound and tropylium perchlorate often hinges on factors such as solubility, stability, and safety considerations rather than a significant difference in the intrinsic reactivity of the tropylium cation.
Comparative Data on Reactivity
Direct kinetic comparisons of nucleophilic substitution reactions with this compound and tropylium perchlorate are scarce. However, the available literature indicates that both salts are effective in promoting similar reactions, with the choice of salt often dictated by the specific reaction conditions and desired product.
| Reaction Type | Nucleophile | Tropylium Salt | Solvent | Product | Yield (%) | Reference |
| Acetalization | Ethylene Glycol | Tropylium tetrafluoroborate* | MeCN | 2-Phenyl-1,3-dioxolane | 95 | [6] |
| Nucleophilic Substitution | Aniline | Tropylium perchlorate | Not specified | N-phenyl-2,4,6-cycloheptatrien-1-amine | Not specified | [7] |
| Nucleophilic Substitution | Water | This compound | Water | Tropyl alcohol | Not specified | [8] |
Note: Data for tropylium tetrafluoroborate is included as a close analog to illustrate the general reactivity of tropylium salts in this type of reaction. Direct comparative data for the bromide and perchlorate under the same conditions was not found.
Physical Properties: A Key Differentiator
The most significant differences between this compound and tropylium perchlorate lie in their physical properties, which can have a substantial impact on their handling, storage, and application in specific experimental setups.
| Property | This compound | Tropylium Perchlorate | Discussion |
| Hygroscopicity | Expected to be hygroscopic. | Expected to be hygroscopic. | While specific data for these tropylium salts is not readily available, salts of small, highly charged cations with anions that have a high affinity for water are generally hygroscopic. Perchlorate salts, in particular, are known to be deliquescent.[9] |
| Thermal Stability | Decomposes at elevated temperatures. | Potentially explosive, especially in the presence of organic materials. | Perchlorate salts are strong oxidizing agents and can decompose exothermically, sometimes explosively, upon heating.[10] The thermal decomposition of organic perchlorates is a significant safety concern. While specific TGA/DSC data for tropylium perchlorate is not available in the searched literature, related organic perchlorates show exothermic decomposition.[10] this compound is expected to be more thermally stable and less hazardous. |
| Solubility | Generally soluble in polar solvents like water and ethanol.[11] | Soluble in polar organic solvents. | The choice of solvent can be critical for a given reaction, and the solubility profile of each salt may dictate its suitability. |
| Safety | Standard handling procedures for organic bromides. | High Hazard. Perchlorates can be explosive and should be handled with extreme caution. | The perchlorate anion is a powerful oxidizer, and its combination with an organic cation makes tropylium perchlorate an energetic material. Appropriate personal protective equipment and containment measures are essential when working with this compound. |
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol is a generalized procedure and should be adapted based on the specific nucleophile and solvent system.
Objective: To compare the reactivity of this compound and tropylium perchlorate in a nucleophilic substitution reaction.
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for organic synthesis
-
Analytical instrumentation for product characterization (e.g., NMR, GC-MS)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile in an appropriate anhydrous solvent.
-
Reaction Initiation: Add an equimolar amount of either this compound or tropylium perchlorate to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at regular time intervals.
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Isolation and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography or recrystallization.
-
Analysis: Characterize the purified product by NMR, mass spectrometry, and other relevant techniques to confirm its identity and determine the yield.
Thermal Stability Analysis by TGA/DSC
Objective: To determine and compare the thermal decomposition profiles of this compound and tropylium perchlorate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C). Record the mass loss as a function of temperature.[12][13]
-
Instrument Setup (DSC): Place the sample pan in the DSC cell alongside an empty reference pan. Heat the sample under a controlled atmosphere at a constant heating rate. Record the differential heat flow between the sample and the reference as a function of temperature.[12][13]
-
Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures. Analyze the DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.
Logical Relationships and Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic substitution on the tropylium cation and a typical workflow for comparing the reactivity of the two salts.
Caption: General pathway for nucleophilic substitution on the tropylium cation.
Caption: Workflow for comparing the reactivity of tropylium salts.
Conclusion
-
Reactivity: While minor differences in reactivity may exist due to ion pairing effects in specific solvents, for most applications, the reactivity of the tropylium cation is the dominant factor, and both salts are expected to perform similarly.
-
Physical Properties: The key differences lie in their physical properties. Tropylium perchlorate is a high-energy material that requires careful handling due to its potential for explosive decomposition. This compound is a safer alternative from a thermal stability perspective. Solubility differences may also influence the choice of reagent for a particular solvent system.
For applications where safety is a primary concern, This compound is the recommended choice . The use of tropylium perchlorate should be reserved for situations where its specific properties are essential and can be managed under strict safety protocols. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the subtle differences in reactivity between these two important synthetic reagents.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]
- 8. Tropylium cation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Solved this compound (7-bromo-1,3,5-cycloheptatriene) is | Chegg.com [chegg.com]
- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
The Tropylium Ion: A Comprehensive Guide to its Aromatic Character
For Researchers, Scientists, and Drug Development Professionals
The tropylium ion (C₇H₇⁺), the conjugate acid of cycloheptatriene, stands as a cornerstone in the understanding of non-benzenoid aromaticity. Its unexpected stability, a stark contrast to typical carbocations, is a direct consequence of its aromatic nature. This guide provides a comparative analysis of the key experimental evidence that substantiates the aromatic character of the tropylium ion, with supporting data and detailed methodologies for the cited experiments.
Spectroscopic and Structural Evidence for Aromaticity
The aromaticity of the tropylium ion is not a mere theoretical concept but is firmly rooted in a wealth of experimental data. Spectroscopic and structural studies consistently point towards a highly symmetric, planar structure with delocalized π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides compelling evidence for the electronic and structural equivalence of the carbon and hydrogen atoms in the tropylium ion.
-
¹H NMR: The ¹H NMR spectrum of the tropylium ion exhibits a single peak, indicating that all seven protons are chemically equivalent.[3][4][5][6] This is a significant departure from what would be expected for a classical carbocation or a localized system like cycloheptatriene, which shows multiple signals corresponding to different types of protons.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum of the tropylium ion displays only one signal, confirming that all seven carbon atoms are also equivalent.[4][5][6] This equivalence is a direct result of the delocalization of the positive charge and the π-electrons over the entire ring.[3]
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectra of the tropylium ion provide further support for its high degree of symmetry.
-
Infrared (IR) and Raman Spectra: The IR and Raman spectra of the tropylium ion are significantly simpler than those of its non-aromatic counterpart, cycloheptatriene.[7] For instance, tropylium bromide exhibits only four bands of reasonable intensity in its infrared spectrum, which is consistent with a highly symmetrical D₇h structure.[4][5] This simplicity contrasts sharply with the more complex spectra of isomeric bromo- and chlorotropilidenes.[4] A comparative analysis of the vibrational spectrum and force constants with benzene reveals a striking similarity, further indicating the tropylium ion's aromatic nature.[7]
X-ray Crystallography
X-ray diffraction studies on salts of the tropylium ion provide definitive structural evidence for its aromaticity.
-
Planarity and Bond Lengths: X-ray crystallography has confirmed that the tropylium cation is a planar, regular heptagon.[2] The carbon-carbon bond lengths are all equivalent and have been measured to be approximately 1.47 Å.[2] This value is intermediate between a typical C-C single bond (e.g., ethane at ~1.54 Å) and a C=C double bond (e.g., ethene at ~1.34 Å), and is longer than the C-C bonds in benzene (1.40 Å).[2] The uniform bond lengths are a hallmark of a delocalized π-system, where the electrons are evenly distributed across the ring.
Thermodynamic and Reactivity Data
The enhanced stability of the tropylium ion, a key indicator of aromaticity, is quantified through thermodynamic measurements and its unique reactivity.
Heat of Hydrogenation
Acidity (pKa)
The acidity of the tropylium ion in aqueous solution provides another piece of evidence for its remarkable stability. The equilibrium between the tropylium cation and cycloheptatrienol in water reveals a pKa of approximately 4.75.[9] This makes the tropylium ion as acidic as acetic acid, which is exceptionally acidic for a carbocation.[6][9] This unexpected acidity is a direct consequence of the stability of the tropylium cation, which drives the equilibrium towards its formation.
Comparative Data Summary
| Property | Tropylium Ion (C₇H₇⁺) | Cycloheptatriene (C₇H₈) | Benzene (C₆H₆) | Significance for Aromaticity |
| ¹H NMR | Single peak[3][4][5][6] | Multiple peaks[10] | Single peak | Indicates all protons are equivalent due to delocalization. |
| ¹³C NMR | Single peak[4][5][6] | Multiple peaks | Single peak | Indicates all carbons are equivalent due to delocalization. |
| Structure | Planar, regular heptagon[2] | Non-planar, boat-like conformation[11] | Planar, regular hexagon | Planarity is a prerequisite for effective π-orbital overlap and aromaticity. |
| C-C Bond Lengths | Uniform, ~1.47 Å[2] | Alternating single and double bonds | Uniform, ~1.40 Å[2] | Intermediate and uniform bond lengths signify a delocalized π-system. |
| IR Spectrum | Simple, few intense bands[4][5][7] | Complex, many bands | Simple, few intense bands | High symmetry due to delocalization leads to a simpler spectrum. |
| Stability | High | Low | High | Aromatic compounds possess exceptional thermodynamic stability. |
| pKa (of cation) | ~4.75[9] | Not applicable | Not applicable | High acidity for a carbocation reflects the stability of the tropylium ion. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the quality and significance of the evidence.
NMR Spectroscopy
Objective: To determine the chemical equivalence of protons and carbons in the tropylium ion.
Procedure:
-
Sample Preparation: A salt of the tropylium ion (e.g., tropylium tetrafluoroborate) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN).
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired. The observation of a single, sharp signal indicates the chemical equivalence of all seven protons.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired. The presence of a single resonance confirms the equivalence of all seven carbon atoms.
X-ray Crystallography
Objective: To determine the three-dimensional structure, including bond lengths and planarity, of the tropylium ion.
Procedure:
-
Crystal Growth: Single crystals of a tropylium salt (e.g., this compound) are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms are determined, and the structure is refined to obtain precise bond lengths and angles.[13]
Heat of Hydrogenation (Conceptual)
Objective: To compare the thermodynamic stability of the tropylium ion with a non-aromatic analogue.
Procedure:
-
Calorimetry: The heat released during the catalytic hydrogenation of cycloheptatriene to cycloheptane is measured using a calorimeter.
-
Theoretical Calculation: The expected heat of hydrogenation for a hypothetical non-aromatic, localized "cycloheptatrienyl cation" would be calculated based on standard bond energies.
-
Comparison: The experimentally determined heat of hydrogenation for the process involving the tropylium ion (which would first be reduced to cycloheptatriene) would be significantly lower than the calculated value for a non-aromatic species, with the difference representing the aromatic stabilization energy.
Logical Flow of Evidence
Conclusion
The convergence of evidence from a variety of independent experimental techniques provides an unequivocal confirmation of the aromatic character of the tropylium ion. The equivalence of its protons and carbons in NMR spectra, its planar and highly symmetric structure with uniform bond lengths determined by X-ray crystallography, its simplified vibrational spectra, and its remarkable thermodynamic stability all point to a delocalized 6π-electron system that adheres to the principles of aromaticity. This comprehensive body of evidence not only solidifies our understanding of the tropylium ion but also serves as a powerful illustration of the criteria required for aromaticity in cyclic, planar molecules.
References
- 1. quora.com [quora.com]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.aip.org [pubs.aip.org]
- 8. homework.study.com [homework.study.com]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cycloheptatriene - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Comparative Guide to the Stability of Tropylium and Cyclopropenyl Cations
In the realm of organic chemistry, the stability of carbocations is a critical factor in determining reaction pathways and outcomes. Among the most stable carbocations are those that benefit from aromatic stabilization. This guide provides a detailed comparison of two archetypal aromatic cations: the tropylium (cycloheptatrienyl) cation and the cyclopropenyl cation. We will delve into their relative stabilities, supported by experimental data, and outline the methodologies used to acquire this information. This objective comparison is intended for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of chemical reactivity.
Introduction to Aromatic Cations
Both the tropylium and cyclopropenyl cations owe their remarkable stability to their adherence to Hückel's rule for aromaticity. The tropylium cation, with its seven-membered ring, possesses six π-electrons (4n+2, where n=1), which are delocalized over the seven carbon atoms.[1][2] Similarly, the cyclopropenyl cation, the smallest aromatic system, has a three-membered ring with two π-electrons (4n+2, where n=0).[3][4] This delocalization of charge over a cyclic, planar system of p-orbitals results in a significant stabilization energy, making these cations much more stable than their non-aromatic counterparts.
Quantitative Comparison of Stability
The stability of carbocations can be quantified through various experimental and theoretical parameters. The most common of these are the acid dissociation constant (pKa) of the corresponding conjugate acid, the hydride ion affinity (HIA), and the pKR+ value, which measures the stability of the carbocation in aqueous solution.
| Parameter | Tropylium Cation ([C₇H₇]⁺) | Cyclopropenyl Cation ([C₃H₃]⁺) |
| pKa of the cation in water | 4.7 | -7.4 |
| Hydride Ion Affinity (HIA) | ~201 kcal/mol (841 kJ/mol) | Data for the unsubstituted cation is not readily available, but it is known to be very low, indicating high stability.[5] |
| Calculated Aromatic Stabilization Energy | High | 247.3 kJ/mol (homodesmotic stabilization energy) |
From the table, it is evident that the tropylium cation is significantly more stable than the cyclopropenyl cation in aqueous solution, as indicated by its much higher pKR+ value. A higher pKR+ value signifies that the cation is less reactive towards water and thus more stable in an aqueous environment.
While a direct experimental comparison of hydride ion affinity is challenging due to the high stability of both cations, the available data and theoretical calculations consistently point to the tropylium cation being the more stable of the two. This is primarily attributed to two factors:
-
Ring Strain: The cyclopropenyl cation suffers from significant angle strain due to its three-membered ring structure. The internal bond angles are forced to be 60°, a significant deviation from the ideal 120° for sp² hybridized carbons. The tropylium cation, with its larger seven-membered ring, experiences considerably less ring strain.
-
Charge Delocalization: The positive charge in the tropylium cation is delocalized over seven carbon atoms, whereas in the cyclopropenyl cation, it is spread over only three. The larger area of delocalization in the tropylium cation leads to a more effective dispersal of the positive charge, resulting in greater stability.
Experimental Protocols
The quantitative data presented above are determined through specific experimental and computational methods. Below are detailed methodologies for key experiments.
Determination of pKR+
The pKR+ value is a measure of the equilibrium constant for the reaction of a carbocation with water. It is determined spectrophotometrically.
Experimental Workflow:
pKR+ Determination Workflow
Methodology:
-
A stock solution of the stable carbocation salt (e.g., tropylium tetrafluoroborate or a cyclopropenyl cation salt) is prepared in a suitable non-aqueous solvent like acetonitrile.
-
A series of aqueous buffer solutions covering a wide range of pH values is prepared.
-
A small, constant volume of the carbocation stock solution is added to each buffer solution.
-
The solutions are allowed to reach equilibrium, where the carbocation reacts with water to form the corresponding alcohol (e.g., cycloheptatrienol from the tropylium cation).
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at the wavelength of maximum absorbance (λmax) of the carbocation is plotted against the pH of the buffer solution.
-
The resulting titration curve is analyzed. The pKR+ is equal to the pH at the inflection point, which corresponds to the point where the concentration of the carbocation is equal to the concentration of the alcohol product.
Determination of Hydride Ion Affinity (HIA)
Hydride ion affinity is the negative of the enthalpy change for the reaction of a carbocation with a hydride ion in the gas phase (R⁺ + H⁻ → RH). It is a direct measure of the carbocation's stability in the gas phase. HIA is often determined by bracketing experiments using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.
Experimental Workflow:
HIA Determination Workflow
Methodology:
-
The carbocation of interest is generated in the gas phase and trapped in the cell of an FT-ICR mass spectrometer.
-
A neutral molecule with a known hydride donor ability (and thus a known HIA for its corresponding cation) is introduced into the cell.
-
The mixture is allowed to react, and the products are detected by mass spectrometry.
-
If a hydride transfer from the neutral molecule to the carbocation is observed, it indicates that the carbocation has a higher affinity for the hydride ion than the cation of the neutral molecule.
-
By using a series of neutral molecules with a range of known hydride affinities, the HIA of the carbocation of interest can be "bracketed" between the values of the neutral molecules that do and do not transfer a hydride.
-
More sophisticated experiments can be performed to measure the equilibrium constant for the hydride transfer reaction, which allows for a precise determination of the HIA.
The Role of Aromaticity in Stability
The stability of both the tropylium and cyclopropenyl cations is a direct consequence of their aromaticity. This can be visualized by considering the delocalization of their π-electrons.
Formation of Aromatic Cations
In both cases, the formation of the cation from a neutral precursor leads to a planar, cyclic, conjugated system with (4n+2) π-electrons, resulting in significant aromatic stabilization. The positive charge is not localized on a single carbon atom but is distributed over the entire ring.
Conclusion
Both the tropylium and cyclopropenyl cations are exceptionally stable carbocations due to their aromatic nature. However, a comparative analysis of their properties reveals that the tropylium cation is the more stable of the two . This greater stability is a consequence of its larger, less strained ring system and the delocalization of the positive charge over a greater number of atoms. For researchers and professionals in drug development, understanding these differences in stability is crucial for predicting reaction mechanisms, designing synthetic routes, and understanding the behavior of molecules in biological systems. The experimental protocols outlined provide a basis for the quantitative assessment of carbocation stability, a fundamental aspect of physical organic chemistry.
References
- 1. byjus.com [byjus.com]
- 2. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a. Predict the relative p K_{a} values of cyclopropene and cyclopropane.b.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Landscape of Hydride Abstraction: A Comparative Guide to Alternatives for Tropylium Bromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate hydride abstracting agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. Tropylium bromide has long been a staple reagent for this purpose; however, a range of powerful alternatives offers distinct advantages in terms of reactivity, selectivity, and ease of handling. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Hydride Abstracting Agents
The efficacy of a hydride abstracting agent is fundamentally linked to its hydride ion affinity (HIA), which is the negative of the enthalpy change for the reaction R⁺ + H⁻ → RH. A higher HIA value indicates a greater driving force for hydride abstraction. The following table summarizes the key quantitative data for tropylium cation and its alternatives.
| Reagent Class | Specific Reagent | Hydride Ion Affinity (HIA) (kcal/mol) | Key Features & Applications |
| Tropylium Cation | Tropylium (C₇H₇⁺) | ~200-201[1] | Aromatic, stable carbocation. Used for the synthesis of other cations and in oxidation reactions.[2][3][4] |
| Trityl Cations | Triphenylmethyl (Trityl, Ph₃C⁺) | ~191 (gas phase)[5][6][7] | Widely used, relatively stable carbocation.[5][6][7] Effective for generating silylium cations.[8] |
| Hexafluorotrityl (F₆Tr⁺) | ~212 (gas phase)[5][6][7] | Increased reactivity over Trityl cation due to electron-withdrawing fluorine atoms.[9] Can abstract hydrides from C-H bonds in alkanes.[10] | |
| Perfluorotrityl (F₁₅Tr⁺) | ~227 (gas phase)[5][6][7] | Exceptionally powerful hydride abstractor, capable of abstracting hydride from dihydrogen and alkanes.[11] | |
| Quinones | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | High (quantitative value not readily available) | Versatile and powerful oxidizing agent.[12][13][14][15] Widely used for dehydrogenation and C-H activation.[16][17] Can be used catalytically.[13][14] |
| Organoboranes | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | ~108 (gas phase, for the borane)[5][7] | Strong Lewis acid used to activate silanes via hydride abstraction.[5][18][19][20][21] Key component in frustrated Lewis pair chemistry.[22] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for hydride abstraction using each class of reagent.
Protocol 1: Hydride Abstraction from 1,3,5-Cycloheptatriene using Trityl Tetrafluoroborate
This protocol describes the formation of the tropylium cation from cycloheptatriene, a classic example of hydride abstraction by a trityl cation.[2][23]
Materials:
-
1,3,5-Cycloheptatriene
-
Trityl tetrafluoroborate (Ph₃CBF₄)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve trityl tetrafluoroborate (1.0 eq) in anhydrous acetonitrile.
-
To the stirred solution, add 1,3,5-cycloheptatriene (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (triphenylmethane) and a color change are typically observed.
-
After the reaction is complete (monitored by TLC or NMR), add anhydrous diethyl ether to the mixture to precipitate the tropylium tetrafluoroborate salt completely.
-
Collect the solid product by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Expected Yield: High yields (often >90%) of tropylium tetrafluoroborate are typically obtained.
Protocol 2: Dehydrogenation of a Steroid using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol illustrates the use of DDQ for the dehydrogenation of a ketosteroid to introduce unsaturation, a common application in steroid chemistry.
Materials:
-
Steroid substrate (e.g., a 3-keto-steroid)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dioxane or benzene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the steroid substrate (1.0 eq) in anhydrous dioxane under an inert atmosphere.
-
Add DDQ (1.1-1.5 eq) to the solution. The mixture will typically develop a deep color.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature. The reduced DDQ (DDQH₂) will precipitate as a hydroquinone.
-
Filter the mixture to remove the precipitated DDQH₂.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dehydrogenated steroid.
Expected Yield: Good to excellent yields are typically achieved, depending on the substrate.
Protocol 3: B(C₆F₅)₃-Catalyzed Hydrosilylation of an Aldehyde via Hydride Abstraction
This protocol demonstrates the catalytic use of B(C₆F₅)₃ to activate a silane for the reduction of a carbonyl compound, which proceeds through a hydride abstraction mechanism.[5][18][19][20][21]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Triethylsilane (Et₃SiH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aldehyde (1.0 eq) and triethylsilane (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of B(C₆F₅)₃ (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Upon completion, the reaction can be quenched by the addition of a small amount of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be used directly or hydrolyzed to the corresponding alcohol.
Expected Yield: High to quantitative yields of the silyl ether are generally observed.[18]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of hydride abstraction and a typical experimental workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solved When 1,3,5-cycloheptatriene is treated with the | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. Bottleable but reactive carbocations are powerful hydride abstractors | Research | Chemistry World [chemistryworld.com]
- 10. Isolable fluorinated triphenylmethyl cation salts of [HCB11Cl11]−: demonstration of remarkable hydride affinity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 13. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 23. Solved When 1, 3, 5-cycloheptatriene is treated with the | Chegg.com [chegg.com]
Navigating the Synthesis of Tropylium Salts: A Guide to Cost-Effective Alternatives
For researchers, scientists, and professionals in drug development, the tropylium cation is a valuable reagent in organic synthesis. However, the high cost of its traditional precursors can be a significant barrier. This guide provides a comprehensive comparison of cost-effective alternatives to expensive tropylium salt precursors, focusing on synthetic routes starting from the readily available and more economical cycloheptatriene.
This document outlines various methods for the preparation of tropylium salts, presenting a comparative analysis of their performance based on experimental data. Detailed protocols for key synthetic procedures are provided, alongside a cost analysis of the required reagents. Furthermore, reaction pathways and experimental workflows are visualized using the DOT language to facilitate a clear understanding of the chemical processes.
Performance Comparison of Synthetic Methods
The synthesis of tropylium salts from cycloheptatriene can be achieved through several methods, each with its own advantages in terms of yield, purity, and cost. Below is a summary of the most common approaches.
| Starting Material | Reagents | Product | Reported Yield | Purity |
| Cycloheptatriene | Triphenylcarbenium Tetrafluoroborate, Acetonitrile | Tropylium Tetrafluoroborate | High (not specified quantitatively) | High |
| Cycloheptatriene | Phosphorus Pentachloride, Ethanol, Fluoboric Acid | Tropylium Tetrafluoroborate | 80-89% | 98-100%[1] |
| Cycloheptatriene | Ammonium Nitrate, Trifluoroacetic Anhydride | Tropylium Trifluoroacetate (intermediate) | Good (not specified quantitatively) | Not specified |
| Cycloheptatriene | Electrochemical Oxidation in Acetonitrile | Tropylium Cation (in situ) | Not specified | Not specified |
| Cycloheptatriene | Acetic Acid, Perchloric or Fluoroboric Acid, Iron salt (catalyst) | Tropylium Perchlorate or Fluoroborate | up to 60%[2] | Not specified |
Cost Analysis of Reagents
The economic viability of each synthetic route is a critical factor. The following table provides an estimated cost comparison of the key reagents required for the different methods. Prices are subject to variation based on supplier and purity.
| Reagent | Formula | Estimated Price (USD) | Notes |
| Cycloheptatriene | C₇H₈ | ~$2-20/g[3][4][5][6][7] | Starting material for all compared methods. |
| Triphenylcarbenium Tetrafluoroborate | (C₆H₅)₃CBF₄ | ~$10-20/g[8][9][10] | A common but relatively expensive reagent. |
| Phosphorus Pentachloride | PCl₅ | ~$0.07/g | A less expensive alternative to trityl salts. |
| Ammonium Nitrate | NH₄NO₃ | ~$0.06/g | Inexpensive and readily available. |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | ~$1.24/g | A moderately expensive reagent. |
| Tropylium Tetrafluoroborate | C₇H₇BF₄ | ~$40-50/g | Commercially available product for price reference. |
Experimental Protocols
Method 1: Synthesis of Tropylium Tetrafluoroborate using Triphenylcarbenium Tetrafluoroborate
This method utilizes a hydride abstraction reaction and is known for its high efficiency.[11]
Materials:
-
Cycloheptatriene (0.17 g, 1.8 mmol)
-
Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)
-
Acetonitrile
-
50 mL round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate.
-
Slowly add the minimum amount of acetonitrile dropwise while stirring until all solids dissolve.
-
Allow the reaction to proceed for approximately five minutes.
-
Remove the solvent using a rotary evaporator to yield the tropylium tetrafluoroborate precipitate.
Method 2: Synthesis of Tropylium Tetrafluoroborate using Phosphorus Pentachloride
This procedure offers a high-yielding and cost-effective alternative to the use of trityl salts.[1]
Materials:
-
Cycloheptatriene (24.2 g of 91% material, 0.24 mole)
-
Phosphorus pentachloride (100 g, 0.48 mole)
-
Carbon tetrachloride (800 mL)
-
Absolute ethanol (400 mL)
-
50% aqueous fluoboric acid (50 mL)
-
1 L flask with stirrer
-
1 L wide-necked Erlenmeyer flask
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in a 1 L flask.
-
Add cycloheptatriene to the suspension and stir at room temperature for 3 hours.
-
In a separate flask, cool absolute ethanol in an ice bath.
-
Filter the solid tropylium hexachlorophosphate-tropylium chloride double salt from the reaction mixture and immediately transfer it to the cold ethanol with vigorous stirring.
-
To the resulting solution, rapidly add 50% aqueous fluoboric acid.
-
Collect the precipitated white tropylium fluoborate by suction filtration, wash with cold ethanol and ether, and air-dry.
Visualizing the Pathways
To better understand the chemical transformations, the following diagrams illustrate the synthetic routes to tropylium salts and a representative reaction mechanism involving the tropylium ion.
Caption: Synthetic routes from cycloheptatriene to tropylium salts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Cycloheptatriene | 544-25-2 [chemicalbook.com]
- 4. Cycloheptatriene price,buy Cycloheptatriene - chemicalbook [m.chemicalbook.com]
- 5. Cycloheptatriene Price from Supplier Brand Hubei Yuanzhihe Biotechnology Ltd., Co. on Chemsrc.com [chemsrc.com]
- 6. Cycloheptatriene 95 544-25-2 [sigmaaldrich.com]
- 7. 1,3,5-Cycloheptatriene 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. TRIPHENYLCARBENIUM TETRAFLUOROBORATE | 341-02-6 [chemicalbook.com]
- 9. Triphenylcarbenium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. CAS RN 341-02-6 | Fisher Scientific [fishersci.com]
- 11. www1.udel.edu [www1.udel.edu]
Navigating Bromination Reactions: A Guide to Safer Alternatives to Molecular Bromine
For researchers, scientists, and drug development professionals, the introduction of bromine atoms into a molecule is a critical step in the synthesis of many pharmaceuticals and complex organic compounds. However, the traditional use of molecular bromine (Br₂) presents significant safety and handling challenges due to its high toxicity, corrosivity, and volatility. This guide provides an objective comparison of safer, more manageable alternatives, supported by experimental data, to aid in the selection of the most appropriate brominating agent for your specific needs.
This comprehensive guide explores the performance of leading alternatives to molecular bromine, including N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and in-situ bromine generation methods. We will delve into their reactivity, selectivity, and safety profiles, providing clear, data-driven comparisons to facilitate informed decision-making in your research and development endeavors.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts reaction outcomes, including yield, selectivity, and the formation of byproducts. Below is a comparative overview of molecular bromine and its safer alternatives.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (PTB) | In-situ Generation (e.g., NaBr/NaOCl) |
| Physical State | Volatile, corrosive liquid | Crystalline solid | Crystalline solid | Aqueous solution |
| Handling Safety | High risk; requires specialized equipment and procedures | Easier and safer to handle than Br₂[1] | Solid, stable, and easier to handle than Br₂[2][3] | Generally safer as hazardous bromine is not isolated |
| Primary Applications | Broad; electrophilic addition, aromatic substitution | Allylic and benzylic bromination, α-bromination of carbonyls, bromohydrin formation[4][5] | α-bromination of ketones, bromination of alkenes and aromatics[6] | Aromatic bromination |
| Selectivity | Can lead to over-bromination and side reactions | Highly selective for allylic and benzylic positions[7] | More selective than Br₂, reducing unwanted side reactions[8] | Good selectivity for activated aromatic rings |
| Byproducts | HBr (corrosive gas) | Succinimide (solid, often recyclable) | Pyridine hydrobromide (can be difficult to remove)[8] | Salts (e.g., NaCl) |
| Cost-Effectiveness | Generally inexpensive reagent | More expensive than Br₂ | Can be more expensive than Br₂ | Can be cost-effective using common lab reagents |
Quantitative Data Summary
The following tables provide a summary of reported yields for various bromination reactions using different reagents. It is important to note that reaction conditions can significantly influence outcomes.
Table 1: α-Bromination of Acetophenone Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridinium Tribromide | Acetic Acid | 90 | 3 | >80 | [9][10] |
| Acetophenone | Ammonium Hydrotribromide Salts | THF | Room Temp | 0.25 | 90-95 | [11] |
| Acetophenone | Molecular Bromine / AlCl₃ | Ether | Ice Bath | - | - | [3] |
Table 2: Bromination of Alkenes
| Substrate | Brominating Agent | Reaction Type | Yield (%) | Reference |
| Cyclohexene | N-Bromosuccinimide | Allylic Bromination | 53 | [12] |
| Cyclohexene | Molecular Bromine | Electrophilic Addition | 95 | [12] |
| trans-2-Hexene | N-Bromosuccinimide | Allylic Bromination | 50 (4-bromo-2-hexene), 32 (2-bromo-3-hexene) | [13] |
Table 3: Aromatic Bromination
| Substrate | Brominating Agent | Product | Yield (%) | Reference |
| Acetanilide | NaBr / NaOCl (in-situ Br₂) | p-Bromoacetanilide | 98 | [14] |
| Acetanilide | Molecular Bromine / Acetic Acid | p-Bromoacetanilide | - | [15] |
| Anisole | N-Bromosuccinimide / Silica Gel | p-Bromoanisole | High | [16] |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below to facilitate replication and adaptation in your laboratory.
Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide
Objective: To synthesize 4-chloro-α-bromoacetophenone with high yield and safety.[2]
Materials:
-
4-Chloroacetophenone (5.0 mmol)
-
Pyridinium hydrobromide perbromide (5.5 mmol)
-
Acetic acid (20 mL)
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.[17]
-
Heat the reaction mixture to 90 °C with stirring.[9]
-
Maintain the reaction at this temperature for 3 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
-
Recrystallize the crude product if necessary for further purification.
Protocol 2: Allylic Bromination of an Alkene using N-Bromosuccinimide (Wohl-Ziegler Reaction)
Objective: To selectively brominate the allylic position of an alkene.
Materials:
-
Alkene (e.g., cyclohexene)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)
-
Reflux apparatus
-
UV lamp (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene and a catalytic amount of a radical initiator in the anhydrous solvent.
-
Add N-bromosuccinimide to the mixture. The amount of NBS should be stoichiometric to the desired degree of bromination.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.[4]
-
The reaction progress can be monitored by observing the consumption of the denser NBS and the appearance of the less dense succinimide byproduct, which will float.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the succinimide byproduct by filtration.
-
Wash the filtrate with a dilute sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude allylic bromide.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways and Selection Logic
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a decision-making workflow for selecting a suitable brominating agent.
Caption: Decision tree for selecting a brominating agent.
Caption: Mechanism of allylic bromination with NBS.
Conclusion
While molecular bromine remains a potent and widely understood brominating agent, the significant safety concerns associated with its use necessitate the consideration of safer alternatives. N-Bromosuccinimide and Pyridinium Tribromide have emerged as reliable and effective solid reagents that offer improved handling characteristics and, in many cases, enhanced selectivity. For specific applications such as the bromination of activated aromatic rings, in-situ generation methods provide a greener and inherently safer approach.
The selection of the optimal brominating agent will ultimately depend on the specific substrate, the desired transformation, and the scale of the reaction. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions that prioritize both safety and synthetic efficiency in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 7. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 8. scribd.com [scribd.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation exper… [ouci.dntb.gov.ua]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. benchchem.com [benchchem.com]
- 16. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tropylium Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tropylium bromide, ensuring laboratory safety and regulatory compliance.
This compound (C₇H₇Br), a water-soluble yellow crystalline solid, is a useful reagent in organic synthesis due to the aromatic and stable nature of the tropylium cation.[1][2] However, its reactivity also necessitates careful consideration for its disposal. This document outlines a detailed protocol for the neutralization of this compound waste, minimizing potential hazards and environmental impact.
Essential Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not found, information on similar tropylium salts, such as tropylium tetrafluoroborate, indicates that these compounds can cause severe skin and eye damage. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Ventilation: Conduct all disposal procedures in a well-ventilated laboratory fume hood.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 5376-03-4 | [1] |
| Molecular Formula | C₇H₇Br | [1] |
| Molecular Weight | 171.03 g/mol | [1][4] |
| Appearance | Yellow prisms | [1] |
| Melting Point | 203 °C | [1] |
| Solubility | Freely soluble in water; practically insoluble in ether | [1] |
| Acidity (of Tropylium ion in water) | pKa ≈ 4.75 (similar to acetic acid) | [5][6] |
Experimental Protocol: Neutralization of this compound Waste
The primary method for the safe disposal of this compound waste is through neutralization. The tropylium cation is an acidic species and will react with a base to form less hazardous products.[5][7] The following protocol details the neutralization of aqueous solutions of this compound. For solid this compound, it should first be dissolved in water.
Materials:
-
Aqueous waste solution of this compound
-
1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Appropriate waste container, properly labeled
Procedure:
-
Preparation: Place the beaker containing the this compound waste solution on the stir plate within a fume hood. Add a stir bar and begin gentle stirring.
-
Neutralization: Slowly and carefully add the 1 M sodium hydroxide solution or saturated sodium bicarbonate solution to the stirring this compound solution. Caution: The neutralization reaction may be exothermic, so add the base in small portions to control the temperature.
-
Monitoring pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 6 and 8.
-
Final Disposal: Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. If local regulations prohibit this, the neutralized solution should be collected in a properly labeled waste container and disposed of through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound [drugfuture.com]
- 2. Buy this compound | 5376-03-4 [smolecule.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C7H7Br | CID 12501706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropylium cation - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
Navigating the Safe Handling of Tropylium Bromide: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Tropylium bromide, a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound (CAS 5376-03-4) was not identified during this search, the following procedural guidance is based on best practices for handling similar solid organic, potentially irritant, and corrosive compounds. It is imperative to treat this compound as a substance with unknown hazards and to handle it with the utmost care.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for this compound to be an irritant or corrosive solid, a comprehensive approach to personal protection is crucial. The following table summarizes recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields or a face shield. | Nitrile or neoprene gloves. Double gloving is recommended. | Fully buttoned lab coat. | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) used within a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Work within a certified chemical fume hood. |
| General Laboratory Handling | Chemical safety goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Ensure adequate general laboratory ventilation. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | NIOSH-approved respirator with a particulate filter. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Pre-Handling Preparation:
- Consult Safety Resources: Before beginning any work, attempt to locate a specific Safety Data Sheet (SDS) from your chemical supplier. Review general laboratory safety manuals and standard operating procedures (SOPs) for handling hazardous solids.
- Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
- Prepare Work Area: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood. The work surface should be clean and uncluttered. Have spill cleanup materials readily available.
2. Weighing and Solution Preparation:
- Weighing: Carefully weigh the required amount of this compound powder in a disposable weigh boat or on creased weighing paper within the fume hood. Use anti-static tools if available to prevent dispersal of the powder.
- Dissolving: Slowly add the weighed solid to the desired solvent in a suitable container. Avoid splashing. Gently swirl or stir the mixture to facilitate dissolution.
3. Storage:
- Container: Store this compound in a tightly sealed, clearly labeled container.
- Location: Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Based on general knowledge of bromide compounds, avoid storage with strong oxidizing agents.
- Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
1. Waste Segregation and Collection:
- Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions of this compound and the first rinse of emptied containers should be collected in a separate, sealed, and labeled hazardous waste container for organic or halogenated waste, depending on the solvent used.
- Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected as hazardous waste. Subsequent rinses may be managed according to institutional guidelines. Deface the label on the empty container before disposal in the appropriate recycling or waste stream.
2. Disposal Procedure:
- All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
